2-Methylindoline chemical properties and structure
An In-depth Technical Guide to 2-Methylindoline: Chemical Properties and Structure Introduction 2-Methylindoline is a heterocyclic organic compound characterized by a bicyclic structure where a benzene (B151609) ring is...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 2-Methylindoline: Chemical Properties and Structure
Introduction
2-Methylindoline is a heterocyclic organic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, with a methyl group at the second position.[1] It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Methylindoline, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The structural framework of 2-Methylindoline is fundamental to its chemical reactivity and applications. It is a derivative of indoline (B122111), which is a saturated analog of indole. The presence of a methyl group at the chiral center (position 2) means that 2-Methylindoline can exist as a racemic mixture of two enantiomers, (2R)-2-methyl-2,3-dihydro-1H-indole and (2S)-2-methyl-2,3-dihydro-1H-indole.[1]
2-Methylindoline is typically a colorless to pale yellow or brown liquid at room temperature.[2][6] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but has negligible solubility in water.[2] The nitrogen atom in the indoline ring imparts basic properties to the molecule.[1]
Room temperature, in a dark place under an inert atmosphere[2]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Methylindoline. Mass spectrometry (electron ionization) data is available through the National Institute of Standards and Technology (NIST).[5] The NIST Chemistry WebBook also provides its gas-phase infrared (IR) spectrum.[7] Additionally, various suppliers offer analytical data such as NMR, HPLC, and LC-MS for their products.[8]
Experimental Protocols
2-Methylindoline is a key starting material for various chemical syntheses. Below are representative experimental protocols for its preparation and its use in the synthesis of a derivative.
Protocol 1: Synthesis of 2-Methylindoline
This protocol describes the preparation of 2-methylindoline via catalytic hydrogenation and intramolecular cyclization of a substituted nitrostyrene.[9]
Combine 198 g of 2-chloro-β-methylnitrostyrene, 40 g of Raney nickel catalyst, 35 g of cuprous chloride, 50 g of sodium carbonate, and 500 g of water in a suitable reaction vessel.
Pressurize the vessel with hydrogen gas to 25 kg.
Heat the reaction mixture to 120 °C for 5 hours.
After the reaction is complete, cool the mixture.
Add 400 ml of toluene to the reaction solution and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Perform reduced pressure distillation on the filtrate and collect the fractions at 85-89 °C/5 mmHg to obtain the 2-methylindoline product.
Protocol 2: Synthesis of 1-Amino-2-methylindoline from 2-Methylindoline
This protocol details the synthesis of 1-amino-2-methylindoline, a key intermediate for the diuretic drug Indapamide.[10][11]
Dissolve 140 g of 2-methylindoline in 1 L of methanol in a reaction vessel.
Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15 °C.
Add the 25% sodium nitrite solution dropwise while maintaining the temperature between 5-10 °C.[10]
Adjust the pH of the solution to about 7.5 with sodium bicarbonate.[11]
Add 156 g of zinc dust to the mixture.
While keeping the temperature at approximately 5 °C, add the ammonium carbonate solution over a period of 1.5 hours.[11]
Stir the mixture at 5-10 °C, then warm to 40 °C, and filter.[11]
Wash the residue with toluene.
Combine the filtrate and washes, separate the aqueous layer, and discard it.[11]
Remove the toluene from the organic layer in vacuo.
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[11]
Applications and Biological Relevance
2-Methylindoline is a versatile intermediate in organic synthesis.[6] Its primary applications are in the production of dyes and as a precursor for pharmaceuticals.[2]
Dye Intermediate: It is an intermediate for the cationic dye Yellow 7GLL (C.I. Basic Yellow 21), which is used for dyeing acrylic fibers.[2]
Pharmaceutical Synthesis: It is a reactant for the preparation of various biologically active compounds, including:
An In-depth Technical Guide to the Physical Properties of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylindoline, with the CAS number 6872-06-6, is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylindoline, with the CAS number 6872-06-6, is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene (B151609) ring and a five-membered nitrogen-containing ring, with a methyl group at the second position.[1] Its chemical formula is C₉H₁₁N.[2][3][4] This compound serves as a crucial intermediate and building block in various chemical syntheses, particularly in the pharmaceutical and dye industries.[3][4] Its derivatives have shown potential in medicinal chemistry for designing biologically active compounds, and it is a reactant in the preparation of norepinephrine (B1679862) reuptake inhibitors, antitumor agents, and the diuretic agent indapamide, among others.[3][5] Understanding the physical properties of 2-Methylindoline is fundamental for its application in synthesis, process development, and formulation. This guide provides a comprehensive overview of its core physical characteristics, experimental methodologies for their determination, and relevant safety information.
Core Physical and Chemical Properties
The physical properties of 2-Methylindoline have been well-documented across various chemical suppliers and databases. A summary of these key quantitative data points is presented below for easy reference and comparison.
Spectroscopic analysis is critical for the structural elucidation and confirmation of 2-Methylindoline.
Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for 2-Methylindoline, which is a key tool for determining its molecular weight and fragmentation pattern.[11] GC-MS data is also available, showing major peaks at m/z values of 133, 118, and 117.[6]
Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum for 2-Methylindoline, which is useful for identifying its functional groups.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 2-Methylindoline is referenced, detailed peak assignments require access to specialized databases.[6][13] 1H NMR and 13C NMR are standard methods for confirming the compound's hydrogen and carbon framework.
Experimental Protocols
The determination of the physical properties of organic compounds like 2-Methylindoline follows well-established laboratory procedures.
Determination of Boiling Point via Simple Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.[14] For 2-Methylindoline, a simple distillation apparatus is used.
Methodology:
A sample of 2-Methylindoline (e.g., 10-20 mL) is placed in a round-bottom flask.
The flask is connected to a distillation head, which is fitted with a thermometer and a condenser.[14] The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
The flask is heated gently.
As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature will stabilize at the boiling point of the liquid.[14]
The vapor then passes into the condenser, where it is cooled and reverts to a liquid, which is collected in a receiving flask.[14]
The recorded stable temperature is the boiling point. For 2-Methylindoline, this is expected to be in the range of 228-229 °C.[8]
Workflow for Boiling Point Determination.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology:
An empty, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.
The pycnometer is filled with 2-Methylindoline.
The filled pycnometer is weighed again.
The mass of the 2-Methylindoline is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a controlled temperature, typically 25 °C.[4][8]
Determination of Solubility
Solubility is assessed qualitatively to determine if a substance is soluble, partially soluble, or insoluble in a given solvent.
Methodology:
A small amount of 2-Methylindoline (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 2 mL) to be tested (e.g., water, ethanol, chloroform).[15]
The mixture is agitated or vortexed to ensure thorough mixing.
The mixture is observed to see if the solute dissolves completely, forming a single homogeneous phase (soluble), if it dissolves partially, or if it remains as a separate phase (insoluble).[15]
For 2-Methylindoline, it is expected to be insoluble in water but soluble in organic solvents like chloroform and methanol.[1][2][4]
Role as a Chemical Intermediate
2-Methylindoline is rarely the final product but rather a key starting material or intermediate in multi-step syntheses. Its physical properties, especially boiling point and solubility, are critical for reaction setup, purification (e.g., distillation, extraction), and handling.
2-Methylindoline as a Versatile Chemical Intermediate.
Safety and Handling
A comprehensive understanding of a chemical's properties includes its safety profile.
Hazards: 2-Methylindoline may cause skin, eye, and respiratory tract irritation.[2] It is harmful if swallowed.[9] During a fire, it can generate irritating and highly toxic gases like carbon monoxide and nitrogen oxides.[2]
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[2] Wash thoroughly after handling. Keep the container tightly closed and away from heat, sparks, and open flames.[2]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2] It is recommended to keep the container tightly closed in a dark place under an inert atmosphere.[4][5]
Conclusion
2-Methylindoline is a valuable chemical compound with a well-defined set of physical properties that are crucial for its application in research and industrial synthesis. Its high boiling point, specific density, and solubility characteristics dictate the conditions required for its use in creating a wide array of more complex molecules, including vital pharmaceuticals and dyes. The experimental protocols outlined provide a basis for the verification of these properties, ensuring quality control and consistency in its application. Adherence to proper safety and handling procedures is paramount to mitigate the risks associated with its use.
Spectroscopic Data of 2-Methylindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Spectroscopic Data Summary The following tables summarize the available spectroscopic data for 2-Methylindoline. It is important to note that a complete, de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2-Methylindoline. It is important to note that a complete, detailed analysis with peak assignments and coupling constants is not consistently available across public resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
While a complete, tabulated ¹H NMR dataset with chemical shifts, coupling constants, and integrations for 2-Methylindoline is not available in the searched resources, the existence of ¹H NMR spectra is confirmed.[1] A representative spectrum is available on SpectraBase, recorded on a Varian A-60D instrument.[1] For a definitive analysis, it is recommended to acquire a high-resolution ¹H NMR spectrum of a purified sample.
¹³C NMR Data
Infrared (IR) Spectroscopy
A gas-phase FTIR spectrum of 2-Methylindoline is available from the NIST/EPA Gas-Phase Infrared Database.[2] Additionally, an ATR-IR spectrum is available on SpectraBase, with the sample sourced from Aldrich.[1] While a detailed peak table with intensities and functional group assignments is not provided in the search results, characteristic absorption regions for similar aromatic amines can be inferred.
Vibrational Mode
**Expected Absorption Region (cm⁻¹) **
N-H Stretch
3500-3300
C-H Stretch (Aromatic)
3100-3000
C-H Stretch (Aliphatic)
3000-2850
C=C Stretch (Aromatic)
1600-1450
C-N Stretch
1350-1250
C-H Bend (Aromatic)
900-675
Note: This table is based on general IR correlation charts and is not derived from experimentally measured peak values for 2-Methylindoline.
Mass Spectrometry (MS)
The mass spectrum of 2-Methylindoline is available from the NIST WebBook, obtained via electron ionization (EI).[3] The key mass-to-charge ratio (m/z) peaks from the GC-MS data available on PubChem are summarized below.[1]
m/z
Relative Abundance
Possible Fragment
133
Major Peak
[M]⁺ (Molecular Ion)
118
Base Peak
[M-CH₃]⁺
117
Major Peak
[M-NH₂]⁺ or [M-CH₄]⁺
91
Major Peak
Tropylium ion [C₇H₇]⁺
Note: The relative abundances are qualitative descriptions based on the available data. A full list of m/z values and their precise relative intensities is not provided in the search results.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These are not specific to the acquisition of the 2-Methylindoline data presented but represent standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the 2-Methylindoline sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
Tune and shim the instrument to optimize the magnetic field homogeneity.
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum and perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR):
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Place a small amount of the liquid or solid 2-Methylindoline sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
Data Acquisition:
Collect a background spectrum of the empty, clean ATR crystal.
Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
Data Processing:
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Identify the wavenumbers of the absorption peaks.
Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Methylindoline in a volatile organic solvent (e.g., dichloromethane, methanol).
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Gas Chromatography:
Inject the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column.
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
Mass Spectrometry:
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
A detector records the abundance of each ion.
Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like 2-Methylindoline.
Caption: General workflow for the spectroscopic characterization of 2-Methylindoline.
Synthesis of 2-Methylindoline from 2-Methylindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for the reduction of 2-methylindole (B41428) to 2-methylindoline, a c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the reduction of 2-methylindole (B41428) to 2-methylindoline, a crucial transformation in the synthesis of various pharmaceutical and bioactive molecules. The document details established experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.
Introduction
The conversion of 2-methylindole to 2-methylindoline represents a fundamental reduction of the pyrrole (B145914) ring within the indole (B1671886) scaffold. This transformation is of significant interest in medicinal chemistry as the indoline (B122111) core is a prevalent motif in numerous biologically active compounds. The reduction of the C2-C3 double bond disrupts the aromaticity of the pyrrole ring, leading to a saturated five-membered ring fused to the benzene (B151609) ring. This structural change significantly alters the molecule's three-dimensional shape and electronic properties, which can profoundly impact its biological activity.
This guide focuses on the most prevalent and effective methods for this synthesis, primarily centered around catalytic hydrogenation. Three key approaches are discussed in detail:
Heterogeneous Catalytic Hydrogenation: Utilizing a solid-supported catalyst, typically platinum on carbon (Pt/C), in the presence of an acid co-catalyst.
Homogeneous Catalytic Hydrogenation: Employing soluble transition metal complexes, most notably those based on iridium and rhodium.
Catalytic Hydrogenation in Acidic Ionic Liquids: A greener approach that utilizes ionic liquids as both the solvent and a co-catalyst.
Each method offers distinct advantages and disadvantages concerning reaction efficiency, selectivity, cost, and environmental impact, which will be elaborated upon in the subsequent sections.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for the different methods of synthesizing 2-methylindoline from 2-methylindole, allowing for a direct comparison of their efficiencies and required reaction conditions.
TOF = Turnover Frequency; Full Conv. = Full Conversion. Data for Rhodium-based and some Iridium-based homogeneous catalysis often focuses on enantioselectivity for substituted indoles, with yields reported as "full conversion."
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic procedures discussed.
Method 1: Heterogeneous Catalytic Hydrogenation using Pt/C and p-Toluenesulfonic Acid
This protocol is based on the environmentally benign procedure utilizing water as a solvent.[1]
Charge a high-pressure reactor with 2-methylindole (0.8 mol), (4-sulfonic acid butyl) triethyl ammonium dihydrogen phosphate (120 g), and 5% Pt/C (3 g, 48% moisture).
Seal the reactor and purge with hydrogen gas.
Pressurize the reactor to 40 bar with hydrogen.
Heat the reaction mixture to 50 °C and stir for 4.5 hours.
After the reaction, cool the reactor and carefully vent the hydrogen.
Add water (200 mL) to the reaction mixture.
Neutralize the mixture to a pH of 9-10 with a 30% sodium hydroxide solution.
Filter to remove the catalyst.
Extract the filtrate with toluene.
The ionic liquid can be recovered from the aqueous phase by acidification with sulfuric acid and concentration.
The toluene solution containing the product is analyzed by gas chromatography to determine the purity. The product can be isolated by distillation of the toluene.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the synthesis of 2-methylindoline.
Heterogeneous Catalytic Hydrogenation Mechanism
Caption: Proposed mechanism for heterogeneous hydrogenation of 2-methylindole.
General Experimental Workflow
Caption: General workflow for the synthesis of 2-methylindoline.
Product Characterization
The final product, 2-methylindoline, should be characterized to confirm its identity and purity.
The synthesis of 2-methylindoline from 2-methylindole can be effectively achieved through several catalytic hydrogenation methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, enantioselectivity, cost considerations, and available equipment. Heterogeneous catalysis with Pt/C offers a cost-effective and environmentally friendly option with high yields. Homogeneous catalysis provides a route to enantiomerically enriched products, which is crucial for many pharmaceutical applications. The use of acidic ionic liquids presents a promising green alternative with high efficiency and potential for catalyst recycling. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic goals.
Theoretical Exploration of 2-Methylindoline: A Core Component in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylindoline, a heterocyclic amine, serves as a pivotal structural motif and a versatile intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylindoline, a heterocyclic amine, serves as a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active compounds. Its significance in medicinal chemistry necessitates a thorough understanding of its intrinsic molecular properties. This technical guide provides a comprehensive overview of the theoretical studies of 2-Methylindoline, focusing on its electronic structure, spectroscopic characteristics, and reactivity. Due to a scarcity of direct in-depth computational studies on 2-methylindoline, this guide leverages detailed theoretical data available for its unsaturated analogue, 2-methylindole (B41428), as a comparative model. This approach, common in theoretical chemistry, allows for insightful approximations of the electronic and structural properties of 2-methylindoline. This document also presents detailed experimental protocols for its synthesis and summarizes its role in the development of various therapeutic agents.
Introduction
2-Methylindoline (C₉H₁₁N) is a bicyclic aromatic amine featuring an indoline (B122111) core with a methyl group at the 2-position.[1] This structure is a key building block in the development of pharmaceuticals, including inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine (B1679862) reuptake inhibitors, and antitumor agents. A fundamental comprehension of its molecular geometry, electronic properties, and vibrational behavior is crucial for designing novel derivatives with enhanced biological activity and for optimizing synthetic pathways.
Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. While extensive theoretical studies, particularly using Density Functional Theory (DFT), have been conducted on the closely related 2-methylindole, similar in-depth studies on 2-methylindoline are less prevalent in the literature. This guide consolidates the available theoretical data for 2-methylindoline and supplements it with high-level computational results for 2-methylindole to provide a robust theoretical framework for researchers.
Molecular Structure and Properties
The structural and electronic properties of 2-methylindoline have been investigated through both experimental techniques and theoretical calculations.
Computed Molecular Properties
Computational tools provide valuable insights into the fundamental properties of 2-methylindoline.
A normal coordinate analysis of the vibrational spectra of 2-methylindoline has been performed, assuming a C, point group symmetry. This analysis provides a detailed assignment of the fundamental vibrational modes.
Wavenumber (cm⁻¹)
Assignment
3425
N-H Stretching
3050, 3020
C-H Aromatic Stretching
2980, 2940
C-H Asymmetric Stretching (CH₃, CH₂)
2880, 2850
C-H Symmetric Stretching (CH₃, CH₂)
1610
C=C Aromatic Stretching
1590
N-H Bending
1490
C-C Aromatic Stretching
1460
CH₂ Scissoring
1375
CH₃ Symmetric Bending
1280
C-N Stretching
745
C-H Out-of-plane Bending
Electronic Structure and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For 2-methylindole, DFT calculations at the B3LYP/def2-TZVPPD level have been performed to determine its thermodynamic properties, which are rooted in its electronic structure.[2] These calculations reveal the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attack.
A general workflow for such a theoretical investigation is presented below.
Figure 1: A typical workflow for the theoretical analysis of molecular electronic structure.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. For indoline derivatives, the region around the nitrogen atom is expected to have a negative electrostatic potential, making it a likely site for electrophilic attack. The aromatic ring will exhibit regions of both positive and negative potential, influencing its reactivity in substitution reactions.
Experimental Protocols
Synthesis of 2-Methylindoline
A common method for the preparation of 2-methylindoline involves the catalytic hydrogenation and intramolecular cyclization of β-methyl nitrostyrene.
In a high-pressure reactor, combine 198 g (1 mol) of 2-chloro-β-methyl nitrostyrene, 50 g of Raney nickel catalyst, 30 g (0.3 mol) of cuprous chloride, 64 g (0.6 mol) of sodium carbonate, and 600 g of water.
Pressurize the reactor with hydrogen gas to 40 kg.
Heat the reaction mixture to 100°C and maintain for 8 hours with stirring.
After the reaction is complete, cool the reactor to room temperature.
Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Separate the organic layer and wash it with water.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent by rotary evaporation.
Purify the crude product by reduced pressure distillation, collecting the fraction at 85-89°C / 5 mmHg to obtain 2-methylindoline.
This method is reported to yield a product with a purity of 99.81% as determined by gas chromatography.
The synthesis can be visualized as a two-step process:
Figure 2: Simplified reaction pathway for the synthesis of 2-methylindoline.
Role in Drug Development
2-Methylindoline is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. The indoline nucleus can be seen as a privileged structure, capable of interacting with various biological targets.
quantum chemical calculations for 2-Methylindoline
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylindoline Executive Summary 2-Methylindoline is a heterocyclic amine that serves as a crucial structural motif in various fields, including pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylindoline
Executive Summary
2-Methylindoline is a heterocyclic amine that serves as a crucial structural motif in various fields, including pharmaceuticals and materials science. Understanding its molecular properties at a quantum level is essential for predicting its reactivity, stability, and spectroscopic behavior, thereby accelerating research and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize 2-Methylindoline. It details the theoretical methodologies, presents available computational data, and offers protocols for researchers. The focus is on molecular structure, vibrational analysis, and electronic properties such as those derived from Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. While extensive data exists for its vibrational properties, this guide also frames the computational context for its role as a potent electron donor in advanced materials.
Introduction to 2-Methylindoline
2-Methylindoline (C₉H₁₁N) is a bicyclic aromatic amine, structurally part of the broader indole (B1671886) family.[1] Its derivatives are investigated for a range of applications, including as norepinephrine (B1679862) reuptake inhibitors, antitumor agents, and diuretic agents.[2] In materials science, the 2-methylindoline moiety is a common electron donor component in the design of photoswitchable molecules like Donor-Acceptor Stenhouse Adducts (DASAs).[3][4]
Quantum chemical calculations offer a powerful, non-experimental route to elucidate the geometric, electronic, and spectroscopic properties of molecules like 2-Methylindoline.[5] These computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and reactivity indicators derived from molecular orbitals.
Computational Methodologies: A Theoretical Workflow
The quantum chemical investigation of a molecule typically follows a structured workflow. The foundational step is geometry optimization, which serves as the basis for all subsequent property calculations.
Caption: General workflow for performing and analyzing quantum chemical calculations.
Key computational methods include:
Geometry Optimization: The process of finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
Vibrational Analysis: Calculation of the normal modes of vibration. The resulting frequencies can be directly compared to experimental FT-IR and Raman spectra to confirm the structure and assign spectral bands.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[6][7] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and optical properties.[6]
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reaction sites.[8][9]
NMR Chemical Shift Prediction: Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate theoretical NMR chemical shifts, which are invaluable for interpreting experimental spectra and confirming molecular structures.[5]
Spectroscopic and Structural Analysis of 2-Methylindoline
A detailed study on the vibrational spectra of 2-Methylindoline provides a robust example of the power of computational analysis in confirming experimental data.
Molecular Symmetry
For computational purposes, 2-Methylindoline is typically assumed to possess Cₛ point group symmetry, with the methyl group treated as a single point mass.[10] This symmetry consideration classifies its 42 fundamental vibrational modes into 29 in-plane (a') and 13 out-of-plane (a") species.[10]
Vibrational Analysis
A normal coordinate analysis of 2-Methylindoline has been performed to assign its vibrational modes observed in FT-IR and Raman spectroscopy.[10] The calculations utilized Wilson's FG matrix method with a General Valence Force Field (GVFF).[10] The potential energy distribution (PED) was calculated to validate the assignments. The following table summarizes a selection of these assignments.
Vibrational Mode
Symmetry Species
Experimental FT-IR (cm⁻¹)
Experimental Raman (cm⁻¹)
Calculated (cm⁻¹)
Assignment (PED %)
N-H Stretch
a'
3370
-
3368
ν(N-H) (100)
C-H Stretch (Aromatic)
a'
3045
3048
3044
ν(C-H) (98)
CH₂ Asymmetric Stretch
a'
2955
2960
2958
νₐₛ(CH₂) (96)
CH₂ Symmetric Stretch
a'
2840
2843
2841
νₛ(CH₂) (95)
C=C Stretch (Aromatic)
a'
1610
1612
1611
ν(C=C) (85)
CH₂ Wagging
a"
1330
-
1328
ω(CH₂) (78)
C-N Stretch
a'
1265
1268
1264
ν(C-N) (65)
C-H Out-of-plane Bend
a"
745
-
746
γ(C-H) (80)
Data sourced from Krishnakumar & Xavier (2003).[10]
Reactivity and Electronic Properties
While a detailed computational analysis of isolated 2-Methylindoline's electronic properties is not widely published, its role as an electron donor in larger molecular systems has been studied extensively. The principles of FMO and MEP analysis are central to understanding its function.
Frontier Molecular Orbitals (HOMO-LUMO)
The reactivity of a molecule is largely governed by the interaction of its frontier orbitals. The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor.[7] For 2-Methylindoline, the nitrogen lone pair and the π-system of the aromatic ring contribute significantly to the HOMO, making it an effective electron donor.
In the context of DASAs, the HOMO of the 2-methylindoline donor interacts with the LUMO of the acceptor moiety. The energy gap between these orbitals dictates the color (absorption wavelength) and photoswitching properties of the resulting molecule.[4] Computational studies on these complex systems are used to tune the HOMO-LUMO gap by modifying the donor or acceptor to achieve desired optical properties.[4]
An In-depth Technical Guide to 2-Methylindoline and its Common Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylindoline, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylindoline, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and chemical properties make it a versatile precursor for the synthesis of a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of 2-methylindoline, detailing its physicochemical properties, synthesis methodologies, and the landscape of its common derivatives. Special emphasis is placed on derivatives that have shown promise as inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling, norepinephrine (B1679862) reuptake inhibitors, and the diuretic agent Indapamide. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.
Introduction
2-Methylindoline (CAS No: 6872-06-6) is a bicyclic compound featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 2-position.[1][2] This structure imparts favorable physicochemical and pharmacological properties, establishing it as a valuable building block in organic synthesis.[3][4] Its derivatives have garnered significant attention for their potential therapeutic applications, including roles as anti-inflammatory, anti-hypertensive, and central nervous system (CNS) active agents.[5][6] This guide will delve into the core aspects of 2-methylindoline chemistry, from its fundamental properties and synthesis to the biological activities and mechanisms of its key derivatives.
Physicochemical Properties of 2-Methylindoline
A thorough understanding of the physicochemical properties of 2-methylindoline is essential for its application in synthesis and drug design. These properties are summarized in the table below.
The synthesis of 2-methylindoline can be achieved through various methods. A common and efficient industrial method involves the catalytic hydrogenation and intramolecular cyclization of 2-halogenated-β-methylnitrostyrene.
Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-β-methylnitrostyrene
This protocol describes a high-yield synthesis of 2-methylindoline suitable for industrial production.[7]
Charge the high-pressure reactor with 198 g of 2-chloro-β-methylnitrostyrene, 40 g of Raney Nickel catalyst, 35 g of cuprous chloride, 50 g of sodium carbonate, and 500 g of water.
Pressurize the reactor with hydrogen gas to 25 kg.
Heat the reaction mixture to 120 °C with stirring for 5 hours.
After the reaction is complete, cool the reactor to room temperature.
Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Separate the organic layer and perform reduced pressure distillation.
Collect the fraction at 85-89 °C / 5 mmHg to obtain 2-methylindoline.
Expected Yield: 86% with a purity of 99.67% as determined by gas chromatography.[7]
An In-depth Technical Guide to the Solubility of 2-Methylindoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-methylindoline in various organic solvents. Due to the limited availability of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-methylindoline in various organic solvents. Due to the limited availability of public quantitative solubility data, this document focuses on providing known qualitative information and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction to 2-Methylindoline
2-Methylindoline is a heterocyclic organic compound with the chemical formula C₉H₁₁N. It is a derivative of indoline (B122111) and plays a significant role as an intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.
Qualitative Solubility Profile of 2-Methylindoline
This information suggests that 2-methylindoline, as a predominantly non-polar molecule, exhibits good solubility in non-polar and polar aprotic organic solvents. Its poor solubility in water is also consistent with its chemical structure.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, a detailed experimental protocol for determining the solubility of 2-methylindoline is provided below. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of 2-methylindoline in a selection of organic solvents at various temperatures.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 2-methylindoline to a series of glass vials.
To each vial, add a known volume of the selected organic solvent.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
Shake the vials at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of 2-methylindoline in the solution remains constant.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved particles.
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the concentration of 2-methylindoline in the diluted samples using a validated HPLC or GC method.
Prepare a calibration curve using standard solutions of 2-methylindoline of known concentrations in the same solvent.
Calculation of Solubility:
From the calibration curve, determine the concentration of 2-methylindoline in the diluted sample.
Calculate the solubility of 2-methylindoline in the original undiluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.
Temperature Dependence:
Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-methylindoline.
This technical guide provides a comprehensive overview of 2-Methylindoline, a heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. It is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of 2-Methylindoline, a heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, and experimental protocols.
Core Chemical Information
2-Methylindoline is an organic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, with a methyl group at the second position.[1] This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[2]
Chemical Identifiers
Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers for 2-Methylindoline.
Store in a cool, dry, dark place under an inert atmosphere.[8]
Experimental Protocols
The synthesis of 2-Methylindoline can be achieved through various methods. Below is a detailed protocol for its preparation via catalytic hydrogenation and cyclization, as adapted from patent literature.
This protocol details the preparation of 2-Methylindoline by the catalytic hydrogenation and subsequent cyclization of 2-chloro-β-methyl nitrostyrene.[10]
Charge the high-pressure reaction vessel with 198 g of 2-chloro-β-methyl nitrostyrene, 50 g of Raney nickel catalyst, 30 g of cuprous bromide, 44 g of sodium hydroxide, and 600 g of water.
Seal the reactor and pressurize with hydrogen gas to 30 kg.
Heat the reaction mixture to 110 °C and maintain for 6 hours with constant stirring.
Monitor the reaction progress. Upon completion, cool the reactor to room temperature.
Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Separate the organic layer from the aqueous layer.
Perform reduced pressure distillation on the organic layer, collecting the fraction at 85-89 °C / 5 mmHg.
The collected fraction is the target product, 2-Methylindoline. The expected yield is approximately 117 g (88%), with a purity of around 99% as determined by gas chromatography.[10]
Applications and Logical Workflows
2-Methylindoline is a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[2] It serves as a crucial intermediate for the synthesis of various bioactive molecules, including inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine (B1679862) reuptake inhibitors, and the diuretic agent Indapamide.[9]
Below are diagrams illustrating the experimental workflow for its synthesis and its role as a key chemical intermediate.
Caption: Synthesis workflow for 2-Methylindoline.
Caption: Role of 2-Methylindoline as a synthetic precursor.
An In-Depth Technical Guide to the Basicity and pKa of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the basicity and pKa of 2-methylindoline, a crucial heterocyclic amine intermediate in pharmaceuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 2-methylindoline, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its role in the synthesis of the antihypertensive drug Indapamide. Furthermore, it outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa).
Core Concepts: Basicity and pKa of 2-Methylindoline
2-Methylindoline is an organic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, with a methyl group at the second position. The presence of the nitrogen atom with a lone pair of electrons in the indoline (B122111) structure confers basic properties to the molecule, allowing it to act as a proton acceptor in chemical reactions.[1]
The basicity of 2-methylindoline is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value indicates a stronger base. The predicted pKa for 2-methylindoline is approximately 5.26 ± 0.40. This value is critical for understanding its behavior in physiological systems and for optimizing reaction conditions in synthetic processes.
Protonation Equilibrium
The basicity of 2-methylindoline is characterized by the equilibrium between the neutral form and its protonated form. This equilibrium is fundamental to its reactivity and solubility.
Caption: Protonation equilibrium of 2-Methylindoline.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-methylindoline.
The pKa of an aromatic amine like 2-methylindoline can be experimentally determined using several methods. The following are detailed protocols for potentiometric titration and UV-Vis spectrophotometry, adapted from established methodologies for similar compounds.
Potentiometric Titration
This method involves titrating a solution of the amine with a strong acid and monitoring the change in pH.
Materials:
2-Methylindoline (high purity)
Hydrochloric acid (HCl), standardized 0.1 M solution
Potassium chloride (KCl)
Deionized water, boiled to remove CO₂
Ethanol or Methanol (spectroscopic grade)
Calibrated pH meter with a glass electrode
Magnetic stirrer and stir bar
Burette (50 mL)
Procedure:
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of 2-methylindoline and dissolve it in a 50% ethanol-water or methanol-water mixture to a final volume of 50 mL. The use of a co-solvent is necessary due to the low water solubility of 2-methylindoline. Add KCl to maintain a constant ionic strength.
Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode.
Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
Data Analysis: Plot the measured pH values against the volume of HCl added. The equivalence point can be determined from the point of maximum slope on the titration curve (the first derivative) or as the midpoint of the steep portion of the curve. The pKa is equal to the pH at the half-equivalence point.
UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra between the protonated and non-protonated forms of the molecule.
Materials:
2-Methylindoline (high purity)
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers) spanning a range around the expected pKa (e.g., pH 3 to 7).
UV-Vis spectrophotometer with a thermostated cuvette holder.
Quartz cuvettes (1 cm path length).
Volumetric flasks and pipettes.
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 2-methylindoline in a suitable organic solvent like methanol.
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the 2-methylindoline stock solution to a known volume of the buffer. This ensures the total concentration of the amine is constant across all samples.
Spectral Measurement: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as a blank.
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Application in Drug Synthesis: The Synthesis of Indapamide
2-Methylindoline is a key starting material in the synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[5] The synthesis involves the acylation of 1-amino-2-methylindoline, which is derived from 2-methylindoline, with 4-chloro-3-sulfamoylbenzoic acid.[6]
Caption: Logical workflow for the synthesis of Indapamide from 2-Methylindoline.
Conclusion
This technical guide has provided a detailed examination of the basicity and pKa of 2-methylindoline, a compound of significant interest to the pharmaceutical industry. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this versatile intermediate. A thorough understanding of its physicochemical properties, particularly its pKa, is essential for the successful design and optimization of synthetic routes and for predicting its behavior in biological systems.
The Commercial Landscape of 2-Methylindoline: A Technical Guide for Researchers
An In-depth exploration of the commercial availability, synthesis, quality control, and applications of 2-Methylindoline, a pivotal building block in modern drug discovery and development. Introduction 2-Methylindoline (...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth exploration of the commercial availability, synthesis, quality control, and applications of 2-Methylindoline, a pivotal building block in modern drug discovery and development.
Introduction
2-Methylindoline (CAS No. 6872-06-6), a heterocyclic aromatic amine, has emerged as a critical scaffold in medicinal chemistry and process development. Its rigid, bicyclic structure provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability of 2-Methylindoline, detailing key suppliers, typical specifications, and in-depth experimental protocols for its synthesis and quality control. Furthermore, it delves into its significant applications in drug development, with a particular focus on its role in the generation of inhibitors for key biological targets, supported by diagrams of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this important chemical intermediate.
Commercial Availability and Suppliers
2-Methylindoline is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to over 99%, with material available in various quantities. The table below summarizes a selection of prominent suppliers and their typical product offerings.
Supplier
Purity
Available Quantities
Sigma-Aldrich (Merck)
≥98%
Grams to Kilograms
Thermo Scientific Chemicals
99+%
Milliliters to Liters
Chem-Impex International
≥98% (GC)
Milliliters to Bulk
J&K Scientific
98.5%
Grams to Kilograms
TCI Chemicals
>98.0% (GC)
Grams to Kilograms
Santa Cruz Biotechnology
N/A
Grams
SynQuest Laboratories
N/A
Inquire for details
LGC Standards
N/A
Reference Standard
Matrix Fine Chemicals
N/A
Inquire for details
RPN Organics Private Limited
98%
Kilograms
Ningbo Innopharmchem
≥98% (GC)
Kilograms to Tons
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylindoline is presented in the table below, compiled from various supplier and database sources.[1][2]
Property
Value
CAS Number
6872-06-6
Molecular Formula
C₉H₁₁N
Molecular Weight
133.19 g/mol
Appearance
Colorless to yellow or brown liquid
Boiling Point
228-229 °C (lit.)
Density
1.023 g/mL at 25 °C (lit.)
Refractive Index (n20/D)
1.569 (lit.)
Experimental Protocols
Synthesis of 2-Methylindoline
A common and efficient method for the preparation of 2-Methylindoline involves the catalytic hydrogenation and subsequent cyclization of a β-methylnitrostyrene derivative. The following protocol is adapted from established literature.
To a pressure reactor, add 198 g (1 mol) of 2-chloro-β-methylnitrostyrene, 30 g of Raney Nickel catalyst, 15 g (0.15 mol) of cuprous chloride, 48 g (1.2 mol) of sodium hydroxide, and 600 g of water.
Seal the reactor and purge with hydrogen gas.
Pressurize the reactor to 30-40 kg with hydrogen.
Heat the reaction mixture to 110 °C and maintain for 6-8 hours with stirring.
Monitor the reaction for completion by a suitable method (e.g., GC-MS).
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
Add 400 mL of toluene to the reaction mixture and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Separate the organic layer and wash it with water.
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by vacuum distillation, collecting the fraction at 85-89 °C / 5 mmHg to yield 2-Methylindoline.
This method has been reported to produce 2-Methylindoline with a purity of over 99% and in high yield.
Quality Control
Ensuring the purity and identity of 2-Methylindoline is crucial for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 2-Methylindoline and identifying any volatile impurities.
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold at 280 °C for 5 minutes.
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Expected Retention Time: The retention time for 2-Methylindoline will depend on the specific instrument and conditions, but it should be a single major peak.
Mass Spectrum: The mass spectrum should show a molecular ion peak at m/z 133 and characteristic fragmentation patterns.[1][2]
HPLC is used to determine the purity of 2-Methylindoline and quantify non-volatile impurities.
Instrumentation: An HPLC system with a UV detector.
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or formic acid for MS compatibility).[3][4]
Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Expected Result: A single major peak corresponding to 2-Methylindoline. Purity is calculated based on the area percentage of the main peak.
4.2.3. Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule. The spectrum should be consistent with the known structure of 2-Methylindoline.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.
FT-IR (Fourier-Transform Infrared Spectroscopy): Shows characteristic absorption bands for the functional groups present in 2-Methylindoline (e.g., N-H stretch, aromatic C-H stretch).
Applications in Drug Development and Signaling Pathways
2-Methylindoline is a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. Its derivatives have shown potential in various therapeutic areas, including inflammation, neurological disorders, and cancer.
Inhibitors of NOD1-Induced NF-κB Activation
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans.[5][6][7] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines. Dysregulation of the NOD1 signaling pathway is implicated in various inflammatory diseases. 2-Methylindoline serves as a key starting material for the synthesis of small molecule inhibitors that can modulate this pathway.
Below is a diagram illustrating the general workflow for the synthesis of a NOD1 inhibitor from 2-Methylindoline, followed by a representation of the NOD1 signaling pathway.
A simplified workflow for synthesizing a NOD1 inhibitor.
The NOD1 signaling pathway leading to NF-κB activation.
Norepinephrine is a neurotransmitter that plays a vital role in regulating mood, attention, and arousal. Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[8][9] This mechanism of action is effective in treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The 2-methylindoline scaffold has been incorporated into the design of novel NRIs.
The following diagram illustrates the mechanism of action of a norepinephrine reuptake inhibitor derived from 2-Methylindoline at the neuronal synapse.
Mechanism of a Norepinephrine Reuptake Inhibitor.
Conclusion
2-Methylindoline is a commercially accessible and highly valuable chemical intermediate with significant applications in drug discovery and development. Its utility as a scaffold for generating inhibitors of key biological targets, such as those in the NOD1 and norepinephrine signaling pathways, underscores its importance to the research community. This guide provides a foundational understanding of its commercial landscape, synthesis, and quality control, empowering researchers to effectively source and utilize this versatile compound in their scientific endeavors. The detailed protocols and pathway diagrams serve as practical tools to facilitate further innovation in the development of novel therapeutics.
An In-depth Technical Guide to the Safety and Handling of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 2-Methylindoline (CAS No. 6872-06-6), a vital intermediate in the synthesis of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methylindoline (CAS No. 6872-06-6), a vital intermediate in the synthesis of various indole (B1671886) derivatives, dyes, and pharmaceuticals.[1][2][3][4] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
2-Methylindoline is a colorless to pale yellow or brown liquid.[2][3][4] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but has negligible solubility in water.[2]
Clear, faint yellow to yellow liquid[9] or Colorless to yellow to brown liquid[2][4]
Solubility
Insoluble in water[9], Soluble in Chloroform, Methanol[2]
Hazard Identification and GHS Classification
2-Methylindoline is classified as a hazardous substance. The primary hazards are acute toxicity (oral and dermal), skin irritation, serious eye irritation, and potential for respiratory irritation.[5][7][8][10]
Wear appropriate personal protective equipment (PPE).[9][11]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]
Store in a dark place under an inert atmosphere at room temperature.[2][13]
Emergency Procedures and First Aid
In case of exposure, follow these first aid measures immediately:
Exposure Route
First Aid Measures
Ingestion
If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[9] Get medical aid immediately.[9]
Inhalation
Remove from exposure to fresh air immediately.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]
Skin Contact
Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Wash clothing before reuse.[9]
Eye Contact
Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[9]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling 2-Methylindoline:
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][14]
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary.[9] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[9]
Enantioselective Synthesis of 2-Methylindoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-methylindoline derivatives, a crucial s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-methylindoline derivatives, a crucial scaffold in many biologically active compounds and pharmaceuticals. The following sections summarize key methodologies, present quantitative data for catalyst and substrate scope, and offer step-by-step protocols for two highly efficient catalytic systems.
Introduction
Chiral 2-methylindoline derivatives are prevalent structural motifs in a wide array of natural products and synthetic drugs. Their stereochemistry often plays a pivotal role in their biological activity, making the development of robust and highly selective asymmetric syntheses a significant focus in medicinal and organic chemistry. This report details two state-of-the-art methods for achieving high enantioselectivity in the synthesis of these valuable compounds: Palladium-Catalyzed Asymmetric C(sp³)–H Activation/Cyclization and Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylindoles.
This method provides an efficient route to enantioenriched 2-methylindolines through an intramolecular C-H activation and cyclization of 2-halo N-isopropyl anilides. The use of commercially available chiral diphosphine ligands in conjunction with a palladium catalyst allows for high enantioselectivities.[1][2]
General Workflow
The overall process involves the synthesis of an N-protected 2-haloaniline precursor, followed by the key palladium-catalyzed asymmetric cyclization step.
Caption: General workflow for the synthesis of 2-methylindolines via Pd-catalyzed C-H activation.
Catalytic Cycle
The proposed catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by an enantioselective C-H activation step, and subsequent reductive elimination to yield the 2-methylindoline product and regenerate the active catalyst.
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylindoline is a valuable chiral building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylindoline is a valuable chiral building block in the synthesis of various pharmaceutical compounds and biologically active molecules. The stereochemistry at the C2 position is often crucial for its therapeutic efficacy and safety profile. Consequently, the separation of its racemic mixture into individual enantiomers is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-methylindoline, focusing on the kinetic resolution method.
Chiral Resolution Methods
Several techniques can be employed for the chiral resolution of racemic 2-methylindoline, including:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]
Enzymatic Resolution: Enzymes can selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.[3][4]
Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate enantiomers.[5]
Kinetic Resolution: This method involves the differential reaction rates of enantiomers with a chiral reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.[6]
This application note will focus on a detailed protocol for the kinetic resolution of (±)-2-methylindoline.
Kinetic Resolution of (±)-2-Methylindoline using (S)-Naproxen Acyl Chloride
A reported method for the kinetic resolution of racemic 2-methylindoline involves its acylation with (S)-naproxen acyl chloride. This reaction proceeds with different rates for the (R)- and (S)-enantiomers of 2-methylindoline, leading to the predominant formation of the (S,S)-diastereoisomeric amide.[6] Subsequent separation and hydrolysis of the diastereomeric amides yield the enantiomerically enriched (S)-2-methylindoline.
(S)-Naproxen is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane (B109758) or toluene) .
The reaction is typically carried out at room temperature or with gentle heating .
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield (S)-naproxen acyl chloride , which can be used directly in the next step.
2. Kinetic Resolution of (±)-2-Methylindoline:
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 2-methylindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene .
Add a non-chiral base (e.g., triethylamine (B128534) or pyridine, ~1.1 equivalents) to the solution to act as an acid scavenger.
Cool the mixture in an ice bath (0 °C) .
Slowly add a solution of (S)-naproxen acyl chloride (~0.5 equivalents) in the same solvent to the cooled mixture with stirring. The use of a sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.
Allow the reaction to stir at 0 °C for a specified time , monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate .
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Remove the solvent under reduced pressure to obtain a mixture of the unreacted (R)-2-methylindoline and the (S,S)-diastereoisomeric amide.
3. Separation of Diastereomers:
The mixture of the unreacted amine and the diastereomeric amide can be separated by column chromatography on silica (B1680970) gel .
A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to first elute the less polar unreacted (R)-2-methylindoline, followed by the more polar (S,S)-diastereoisomeric amide.
The diastereomeric excess of the separated amide can be determined by chiral HPLC or NMR spectroscopy .[6]
4. Hydrolysis of the (S,S)-Diastereoisomeric Amide:
The purified (S,S)-diastereoisomeric amide is subjected to acid hydrolysis to cleave the amide bond and liberate the (S)-2-methylindoline.[6]
This is typically achieved by refluxing the amide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) .
After hydrolysis, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH above 7.
The liberated (S)-2-methylindoline is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically pure (S)-2-methylindoline .
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic resolution of racemic 2-methylindoline.
Logical Relationship in Kinetic Resolution
Caption: Logical relationship of reactants and products in kinetic resolution.
Application Notes: 2-Methylindoline as a Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals The quest for efficient and highly selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with signif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral ligands, when complexed with transition metals, are paramount in achieving high levels of stereocontrol in a vast array of chemical transformations. Among the diverse array of chiral scaffolds utilized in ligand design, 2-methylindoline has emerged as a privileged structural motif. Its rigid bicyclic framework, coupled with a stereogenic center at the C2 position, provides a well-defined chiral environment that can effectively bias the stereochemical outcome of a catalytic reaction.
This document provides detailed application notes and experimental protocols for the use of 2-methylindoline-derived ligands in asymmetric catalysis, with a primary focus on their application in iridium-catalyzed reactions.
Key Applications of 2-Methylindoline-Derived Ligands
Ligands derived from chiral 2-methylindoline have demonstrated exceptional performance in several classes of asymmetric reactions, most notably in iridium-catalyzed allylic substitutions. These reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, yielding valuable chiral building blocks from readily available starting materials.
The combination of an iridium precursor with a chiral phosphoramidite (B1245037) ligand derived from 2-methylindoline creates a highly effective catalytic system for the asymmetric allylic alkylation of a wide range of nucleophiles. A key feature of these reactions is their high regioselectivity, typically favoring the formation of the branched, chiral product, often with excellent enantioselectivity.
The active catalyst is not simply a complex of the iridium precursor and the ligand. Instead, in the presence of a base, a metallacyclic species is formed in situ, which is the true active catalyst.[1][2] This understanding has been crucial in optimizing reaction conditions and expanding the scope of the methodology.
2. Synthesis of Chiral Indolines:
Chiral 2-methylindoline itself is a valuable synthetic target and can be prepared through various asymmetric catalytic methods. One notable approach is the palladium-catalyzed enantioselective C(sp³)–H activation and cyclization of 2-halo N-isopropyl anilides, which can provide 2-methylindolines with high enantiomeric excess (up to 93% ee).[3]
Data Summary
The following tables summarize quantitative data for the synthesis of chiral 2-methylindoline and its application in asymmetric catalysis based on literature reports.
Table 1: Enantioselective Synthesis of 2-Methylindolines
Note: 2-Methyl-1,2,3,4-tetrahydroquinoline is a close structural analog of 2-methylindoline, and the data is representative of the potential of this class of ligands.
Schlenk line or glovebox for inert atmosphere operations
Round-bottom flasks, oven-dried
Magnetic stirrer and stir bars
Syringes and needles
Cannula for liquid transfer
Rotary evaporator
Chromatography column
Procedure:
Step 1: Preparation of the Phosphorodiamidous Chloride Intermediate
In an oven-dried round-bottom flask under an argon atmosphere, dissolve (R)-2-methylindoline (1.0 eq.) and freshly distilled triethylamine (1.1 eq.) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus trichloride (0.5 eq.) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by ³¹P NMR spectroscopy until the formation of the dichlorophosphine is complete.
Step 2: Formation of the Phosphoramidite Ligand
In a separate oven-dried round-bottom flask under an argon atmosphere, dissolve (R)-BINOL (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
Cool this solution to 0 °C.
Slowly transfer the solution of the phosphorodiamidous chloride intermediate prepared in Step 1 to the BINOL solution via cannula.
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or ³¹P NMR spectroscopy for the disappearance of starting materials.
Step 3: Work-up and Purification
Once the reaction is complete, filter the mixture through a pad of Celite to remove triethylamine hydrochloride salts.
Wash the filter cake with a small amount of anhydrous DCM.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.
The product is typically a white or pale yellow solid. Dry the purified ligand under high vacuum.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Iridium-Catalyzed Asymmetric Allylic Alkylation of Dimethyl Malonate
This protocol details a representative procedure for the asymmetric allylic alkylation of dimethyl malonate with cinnamyl acetate using an in situ generated iridium catalyst with a 2-methylindoline-derived phosphoramidite ligand.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Schlenk tube or oven-dried vial with a screw cap and septum
Magnetic stirrer and stir bars
Syringes
Standard laboratory glassware for work-up
Procedure:
Step 1: In Situ Catalyst Preparation
To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(COD)Cl]₂ (0.01 eq.) and the chiral phosphoramidite ligand (0.02 eq.).
Add anhydrous THF (e.g., 1 mL) and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation. The solution should become homogeneous.
Step 2: Catalytic Reaction
To the catalyst solution, add cinnamyl acetate (1.0 eq.) and dimethyl malonate (1.2 eq.).
Finally, add cesium carbonate (1.5 eq.).
Stir the reaction mixture vigorously at room temperature (or the desired temperature) for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or GC analysis.
Step 3: Work-up and Analysis
Once the reaction is complete, quench the reaction by adding water.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification and Analysis
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alkylated product.
Determine the yield of the isolated product.
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a 2-methylindoline-based phosphoramidite ligand.
Asymmetric Allylic Alkylation Workflow
Caption: Experimental workflow for asymmetric allylic alkylation.
Catalytic Cycle
Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric allylic alkylation.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals Introduction While 2-methylindoline is a valuable structural motif in medicinal chemistry and materials science, it is not commonly employed as a primary li...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-methylindoline is a valuable structural motif in medicinal chemistry and materials science, it is not commonly employed as a primary ligand in palladium-catalyzed cross-coupling reactions. Extensive literature searches indicate that the role of 2-methylindoline in this context is predominantly that of a substrate or product rather than a coordinating ligand for the palladium catalyst. Ligands can be synthesized from 2-methylindoline precursors, but their application in palladium-catalyzed reactions is not well-documented in publicly available literature.
This document provides detailed application notes and protocols for a key palladium-catalyzed reaction where 2-methylindoline derivatives are synthesized: the enantioselective intramolecular C(sp³)-H activation/cyclization to form substituted 2-methylindolines. This reaction is of significant interest as it provides an efficient route to chiral indoline (B122111) scaffolds.
Application: Enantioselective Synthesis of 2-Methylindolines via Palladium-Catalyzed C-H Activation
A significant application of palladium catalysis in the context of the 2-methylindoline scaffold is the asymmetric synthesis of 2-methylindolines from 2-halo N-isopropyl anilide precursors. This transformation proceeds via an intramolecular C(sp³)-H activation and cyclization, catalyzed by a palladium complex with a chiral diphosphine ligand.[1][2] This method allows for the creation of enantioenriched 2-methylindolines with high enantiomeric excess (up to 93% ee).[1]
Reaction Scheme:
A simplified representation of the palladium-catalyzed enantioselective synthesis of 2-methylindolines.
Quantitative Data Summary
The efficiency and enantioselectivity of this reaction are highly dependent on the choice of the chiral ligand and reaction conditions. The following table summarizes the results from the optimization of this reaction.
Entry
Chiral Ligand
Solvent
Temp (°C)
Yield (%)
ee (%)
1
(S,S)-DIOP
Xylene
140
85
45
2
(R,R)-Me-DUPHOS
Xylene
140
97
93
3
(R)-BINAP
Toluene
110
70
65
4
(S)-Phos
Dioxane
100
78
55
Table 1: Effect of Chiral Ligand and Reaction Conditions on the Enantioselective Synthesis of 2-Methylindoline. Data compiled from representative literature.[3]
Protocol for the Enantioselective Synthesis of 2-Methylindoline (2a):
To a 10 mL round-bottom flask equipped with a reflux condenser, add the 2-bromo-N-isopropylaniline derivative (1a, 55 mg, 0.20 mmol), Pd(OAc)₂ (2.3 mg, 5 mol%), and (R,R)-Me-DUPHOS (6.8 mg, 10 mol%).[3]
Add Cs₂CO₃ (84 mg, 0.28 mmol) and pivalic acid (9 mg, 0.10 mmol) to the flask.[3]
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
The reaction mixture is stirred at 140 °C for 16 hours.[3]
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
The mixture is then concentrated in vacuo.
The crude product is purified by silica (B1680970) gel column chromatography (eluent: pentane/ethyl acetate, 30:1) to afford the desired enantioenriched 2-methylindoline (2a).[3]
Visualizations
Catalytic Cycle for C-H Activation/Cyclization
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed enantioselective synthesis of 2-methylindolines.
Caption: Proposed catalytic cycle for the synthesis of 2-methylindoline.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of 2-methylindoline.
Caption: Experimental workflow for 2-methylindoline synthesis.
Conclusion
While 2-methylindoline is not a commonly used ligand in palladium catalysis, the 2-methylindoline scaffold is a key target in synthetic organic chemistry. The palladium-catalyzed enantioselective C-H activation/cyclization reaction presented here is a powerful method for accessing chiral 2-methylindoline derivatives. The provided protocols and data serve as a valuable resource for researchers interested in the synthesis of this important class of compounds. Further research may explore the synthesis and application of novel chiral ligands derived from 2-methylindoline for use in a broader range of palladium-catalyzed transformations.
Synthesis of Pharmaceutical Intermediates from 2-Methylindoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Meth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Methylindoline. The methodologies covered include catalytic dehydrogenation, N-alkylation, and the synthesis of a melatonin (B1676174) analogue precursor, highlighting the versatility of 2-Methylindoline as a scaffold in medicinal chemistry.
Application Note 1: Catalytic Dehydrogenation of 2-Methylindoline to 2-Methylindole
2-Methylindole is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and plant growth regulators. The dehydrogenation of 2-Methylindoline offers a direct and efficient route to this important building block. This protocol describes a homogeneous catalytic system for this transformation.
Experimental Workflow: Dehydrogenation
Caption: Workflow for the catalytic dehydrogenation of 2-Methylindoline.
Quantitative Data
Parameter
Value
Substrate
2-Methylindoline (10.0 mmol)
Catalyst
[Ir(cod)(py)(PCy3)]PF6 (Crabtree's catalyst)
Catalyst Loading
0.5 mol%
Ligand
PPh3 (2.0 mol%)
Ionic Liquid
[PPh4][NTf2] (2.0 mmol)
Solvent
Bu2O (10 mL)
Temperature
130 °C
Atmosphere
Argon (1 bar)
Reaction Time
Up to 24 h
Product Yield
Determined by GC-FID analysis
Experimental Protocol
Reaction Setup: In a 50 mL three-necked round-bottom flask, combine Crabtree's catalyst (0.05 mmol), PPh3 (0.20 mmol), and [PPh4][NTf2] (2.0 mmol).
Add the extracting solvent, Bu2O (10 mL).
Flush the flask with argon while heating the mixture to 130 °C.
Catalyst Activation: Purge the reaction mixture with H2 while stirring for 15 minutes. A color change from red to yellow should be observed.
Exchange the hydrogen atmosphere with argon (1 bar).
Reaction Initiation: Add 2-Methylindoline (1.33 g, 10.0 mmol) to the reaction mixture.
Reaction Execution: Heat the solution for up to 24 hours with vigorous stirring (1500 rpm).
Analysis: Monitor the reaction yield by taking samples periodically and analyzing them by GC-FID using toluene (B28343) as a dilution solvent.[1]
Application Note 2: N-Alkylation of 2-Methylindoline
N-alkylated indolines are prevalent scaffolds in a multitude of biologically active compounds.[2] The direct N-alkylation of 2-Methylindoline with alcohols, facilitated by an iron catalyst, provides an efficient and atom-economical method for the synthesis of these important intermediates. This protocol details the N-benzylation of 2-Methylindoline as a representative example.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 2-Methylindoline.
Quantitative Data
Parameter
Value
Substrate
2-Methylindoline (0.5 mmol)
Reagent
Benzyl Alcohol (2 equiv.)
Catalyst
Fe-1 (Knölker catalyst) (5 mol%)
Co-oxidant
Me3NO (10 mol%)
Base
K2CO3 (1 equiv.)
Solvent
TFE (0.5 M)
Temperature
110 °C
Atmosphere
Argon
Reaction Time
18 h
Isolated Yield
45% (for N-benzyl-2-methylindoline)
Experimental Protocol
Reaction Setup: To a reaction vessel, add 2-Methylindoline (0.5 mmol), benzyl alcohol (2 equiv.), the Knölker iron catalyst (Fe-1, 5 mol %), Me3NO (10 mol %), and K2CO3 (1 equiv.).
Reaction Execution: Heat the reaction mixture to 110 °C for 18 hours.
Work-up: After cooling to room temperature, filter the crude mixture through an alumina pad.
Evaporate the TFE under reduced pressure.
Purification: The resulting residue can be purified by column chromatography to yield N-benzyl-2-methylindoline. The corresponding N-benzyl derivative was obtained in a 45% yield.[3]
Application Note 3: Synthesis of a Melatonin Analogue Precursor from 2-Methylindoline
Melatonin and its analogues are of significant interest due to their wide range of biological activities, including the regulation of circadian rhythms.[3][4] 2-Methylindoline can serve as a key starting material for the synthesis of novel melatonin analogues. This protocol describes the synthesis of N-amino-2-methylindoline, a precursor that can be further elaborated to melatonin analogues.
Experimental Workflow: Synthesis of N-amino-2-methylindoline
Application Notes and Protocols: The Role of 2-Methylindoline in the Synthesis of Indapamide
For Researchers, Scientists, and Drug Development Professionals Introduction Indapamide (B195227) is a thiazide-like diuretic and antihypertensive drug widely used in the treatment of hypertension.[1][2] Its chemical str...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide (B195227) is a thiazide-like diuretic and antihypertensive drug widely used in the treatment of hypertension.[1][2] Its chemical structure features a core 2-methylindoline moiety, making 2-methylindoline a critical starting material or intermediate in its synthesis.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Indapamide, with a specific focus on the utilization of 2-methylindoline. The synthesis primarily involves the acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoic acid or its derivatives.[3]
Application Notes
2-Methylindoline is a versatile chemical intermediate employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[4] In the context of Indapamide synthesis, its primary role is as a precursor to 1-amino-2-methylindoline, which is the key fragment that couples with the substituted benzoic acid moiety to form the final drug molecule.[3][5] The indoline (B122111) ring system is a crucial pharmacophore contributing to the diuretic and antihypertensive properties of Indapamide.
There are several established synthetic routes to Indapamide that utilize 2-methylindoline. A common strategy involves the N-amination of 2-methylindoline to form 1-amino-2-methylindoline, followed by condensation with 4-chloro-3-sulfamoylbenzoic acid or its activated form (e.g., acid chloride).[5][6] Alternative methods involve the direct reaction of N-amino-2-methylindoline or its salts with 4-chloro-3-sulfamoylbenzoic acid in the presence of a condensing agent.[7][8][9] The choice of synthetic route can impact the overall yield, purity, and safety profile of the process.[7]
Experimental Protocols
This section details the experimental procedures for the synthesis of Indapamide starting from 2-methylindoline. The protocols are based on established literature methods.
Protocol 1: Synthesis of 1-Amino-2-methylindoline from 2-Methylindoline
This protocol describes the N-amination of 2-methylindoline.
If using 1-amino-2-methylindoline hydrochloride, dissolve it in an aprotic organic solvent and add the base (e.g., triethylamine) dropwise with stirring.[7][8]
To the solution of 1-amino-2-methylindoline (1 equivalent), add 4-chloro-3-sulfamoylbenzoic acid (1 to 1.2 equivalents).[9][10]
Cool the mixture to a temperature between 0°C and 15°C.[7][8]
Add the condensing agent (1 to 1.3 equivalents) portion-wise, maintaining the low temperature.[9][10]
Allow the reaction to stir at a controlled temperature (e.g., 4°C to room temperature) for a period ranging from 2 to 20 hours.[7][8]
After the reaction is complete, filter off any insoluble by-products (e.g., dicyclohexylurea if DCC is used).
Evaporate the solvent from the filtrate to obtain the crude Indapamide product.[7]
Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol-water or ethanol, to yield pure Indapamide.[7][9]
Data Presentation
The following tables summarize quantitative data from various reported syntheses of Indapamide.
Table 1: Reaction Conditions and Yields for Indapamide Synthesis
Application of 2-Methylindoline in the Synthesis of Cationic Dyes
Introduction 2-Methylindoline is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and, notably, dyes and pigments.[1] Its ind...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Methylindoline is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and, notably, dyes and pigments.[1] Its indoline (B122111) core structure is a key chromophore that, when appropriately functionalized, imparts vibrant and lasting color to various substrates. This application note details the use of 2-Methylindoline in the synthesis of cationic dyes, with a specific focus on the preparation of C.I. Basic Yellow 21, a commercially significant dye used for acrylic fibers.[1][2][3]
Application in Cationic Dye Synthesis: C.I. Basic Yellow 21
2-Methylindoline is a primary raw material in the manufacturing of C.I. Basic Yellow 21 (also known as Cationic Yellow 7GLL or C.I. 48060).[2][3][4] This dye is valued for its bright, greenish-yellow hue and good fastness properties on acrylic fibers.[1] The synthesis involves the condensation of 2-Methylindoline with 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, commonly referred to as Fischer's aldehyde.[1] This reaction is typically carried out in the presence of a condensing agent, such as phosphorus oxychloride, followed by a quaternization step.[1]
Quantitative Data for C.I. Basic Yellow 21
The following table summarizes key quantitative data for C.I. Basic Yellow 21:
The following section provides a detailed experimental protocol for the synthesis of C.I. Basic Yellow 21 from 2-Methylindoline and Fischer's aldehyde. This protocol is a representative procedure based on established chemical principles for this class of condensation reactions.
Synthesis of C.I. Basic Yellow 21
Reaction Scheme:
Caption: Synthetic pathway for C.I. Basic Yellow 21.
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 13.3 g (0.1 mol) of 2-Methylindoline in 100 mL of anhydrous toluene.
Slowly add 15.3 g (0.1 mol) of phosphorus oxychloride to the solution via the dropping funnel with constant stirring. The addition should be carried out in an ice bath to control the exothermic reaction.
After the addition is complete, add 20.1 g (0.1 mol) of Fischer's aldehyde to the reaction mixture.
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Work-up and Isolation of Intermediate:
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
Neutralize the aqueous solution with a saturated solution of sodium carbonate until the pH reaches 7-8.
Separate the organic layer and wash it with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate and filter.
Remove the toluene under reduced pressure to obtain the crude condensed intermediate.
Quaternization:
Dissolve the crude intermediate in 100 mL of a suitable solvent like ethanol.
Add 12.6 g (0.1 mol) of dimethyl sulfate to the solution.
Heat the mixture to reflux for 2-3 hours.
Cool the reaction mixture to room temperature, which should result in the precipitation of the dye.
Purification:
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from an ethanol/water mixture to obtain pure C.I. Basic Yellow 21 as a bright yellow powder.
Dry the final product in a vacuum oven at 60°C.
Expected Yield: 75-85%
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of C.I. Basic Yellow 21.
Caption: Workflow for C.I. Basic Yellow 21 synthesis.
Conclusion
2-Methylindoline is a valuable and versatile building block in the synthesis of cationic dyes. The provided protocol for the synthesis of C.I. Basic Yellow 21 demonstrates a practical application of 2-Methylindoline in producing a commercially important dye. Researchers and professionals in drug development and materials science can utilize this information for the synthesis and further derivatization of indoline-based chromophores for various applications.
Protocols for N-Alkylation of 2-Methylindoline: A Detailed Guide for Researchers
For Immediate Release This application note provides detailed protocols for the N-alkylation of 2-methylindoline, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This application note provides detailed protocols for the N-alkylation of 2-methylindoline, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The following sections present a compilation of established methods, including catalytic approaches using iridium and iron complexes, classical N-alkylation with alkyl halides, palladium-catalyzed Buchwald-Hartwig amination, and versatile reductive amination. These protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the efficient and selective synthesis of N-alkylated 2-methylindoline derivatives.
Introduction
The indoline (B122111) scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with significant biological activities. N-alkylation of indolines, particularly 2-methylindoline, allows for the introduction of diverse substituents at the nitrogen atom, enabling the modulation of their physicochemical and pharmacological properties. This document outlines several robust and widely used protocols for this transformation, providing detailed experimental procedures and a comparative analysis of their effectiveness.
Data Presentation: A Comparative Overview of N-Alkylation Protocols
The following table summarizes the quantitative data for various N-alkylation protocols for 2-methylindoline, allowing for a direct comparison of their efficiencies under different reaction conditions.
*Note: Yield reported for the N-alkylation of the structurally similar 2-methylaniline.
est. = estimated based on typical yields for similar substrates as specific data for 2-methylindoline was not available in the cited literature.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key N-alkylation protocols.
Iron-Catalyzed N-Alkylation with Alcohols
This protocol utilizes an earth-abundant and environmentally benign iron catalyst for the N-alkylation of 2-methylindoline with alcohols, proceeding through a borrowing hydrogen mechanism.[1][2][3]
To an oven-dried Schlenk tube containing a magnetic stir bar, add the tricarbonyl(cyclopentadienone) iron complex (5 mol%).
Add potassium carbonate (1.0 mmol).
Add 2-methylindoline (0.5 mmol).
Add benzyl alcohol (1.0 mmol, 2 equivalents).
Add 2,2,2-trifluoroethanol (1.0 mL, 0.5 M).
Seal the Schlenk tube and purge with argon gas for 5-10 minutes.
Place the reaction mixture in a preheated oil bath at 110 °C.
Stir the reaction for 18 hours.
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain N-benzyl-2-methylindoline.
Iridium-Catalyzed N-Alkylation with Alcohols
This method employs a highly efficient iridium catalyst for the N-alkylation of amines with alcohols.[4][5][6] The protocol described is based on a general procedure for the N-alkylation of anilines and can be adapted for 2-methylindoline.
Materials:
2-Methylindoline
Benzyl alcohol
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
P,N-ligand (e.g., a phosphinopyridine ligand)
Potassium tert-butoxide (KOtBu)
Toluene
Anhydrous sodium sulfate (Na₂SO₄)
Argon gas
Schlenk tube
Magnetic stirrer with heating
Standard laboratory glassware
Silica gel for column chromatography
Procedure:
In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (0.5 mol%) and the P,N-ligand (1.0 mol%) to an oven-dried Schlenk tube.
Add toluene and stir for 10 minutes to allow for complex formation.
Add 2-methylindoline (1.0 mmol).
Add benzyl alcohol (1.2 mmol).
Add potassium tert-butoxide (1.2 mmol).
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
Stir the reaction for 24 hours.
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel.
Classical N-Alkylation with Alkyl Halides
This is a traditional and straightforward method for N-alkylation involving a nucleophilic substitution reaction.[7][8][9]
Materials:
2-Methylindoline
Ethyl bromide
Potassium carbonate (K₂CO₃)
Acetone
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a round-bottom flask, add 2-methylindoline (1.0 mmol).
Add acetone (10 mL) and stir until the amine is dissolved.
Add ethyl bromide (1.2 mmol, 1.2 equivalents) dropwise to the suspension.
Stir the reaction mixture at room temperature for 18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the inorganic salts.
Wash the solid residue with acetone.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
If necessary, purify the product by distillation or column chromatography.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12][13][14] This protocol provides a general procedure for the N-arylation of amines.
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 mmol).
Add 2-methylindoline (1.2 mmol).
Add bromobenzene (1.0 mmol).
Add anhydrous toluene (5 mL).
Seal the Schlenk tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.
Stir the reaction for 2-24 hours, monitoring by TLC or GC-MS.
After cooling, dilute the reaction with diethyl ether, filter through Celite, and concentrate the filtrate.
Purify the crude product by flash chromatography on silica gel.
Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly versatile method for the synthesis of amines, involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.[15][16][17][18][19]
Materials:
2-Methylindoline
Acetone
Sodium cyanoborohydride (NaBH₃CN)
Glacial acetic acid
Methanol
Standard laboratory glassware
Magnetic stirrer
Procedure:
In a round-bottom flask, dissolve 2-methylindoline (1.0 mmol) and acetone (1.5 mmol) in methanol (10 mL).
Add a few drops of glacial acetic acid to adjust the pH to approximately 6.
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12 hours.
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
Make the solution basic (pH > 10) by the addition of aqueous NaOH.
Extract the product with diethyl ether (3 x 15 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography if necessary.
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Iron-Catalyzed N-Alkylation.
Application Notes and Protocols for the Functionalization of the 2-Methylindoline Scaffold
Introduction The 2-methylindoline scaffold is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. Its unique three-dimensional structure and the presence of reacti...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 2-methylindoline scaffold is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. Its unique three-dimensional structure and the presence of reactive sites make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. The functionalization of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug discovery programs. These application notes provide detailed protocols for key functionalization reactions of the 2-methylindoline core, focusing on modern, efficient, and selective methodologies.
Application Note 1: C7-Arylation of N-Acyl-2-Methylindoline via Palladium-Catalyzed C-H Activation
This protocol details the direct arylation of the C7 position of the 2-methylindoline scaffold. The reaction employs a palladium catalyst and a directing group on the indoline (B122111) nitrogen to achieve high regioselectivity and yields. This method is valuable for synthesizing novel biaryl structures, which are important in medicinal chemistry.
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-acyl-2-methylindoline, aryl bromide, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
Add anhydrous toluene via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the Celite pad with additional ethyl acetate.
Combine the organic filtrates and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the C7-arylated 2-methylindoline product.
Data Presentation
Entry
Aryl Bromide
Catalyst Loading (mol%)
Base
Solvent
Yield (%)
1
4-Bromotoluene
5
K₂CO₃
Toluene
85
2
4-Bromoanisole
5
K₂CO₃
Toluene
82
3
1-Bromo-4-fluorobenzene
5
Cs₂CO₃
Dioxane
78
4
3-Bromopyridine
5
K₃PO₄
Toluene
65
Visualization
Experimental workflow for C7-arylation.
Application Note 2: N-Alkylation of 2-Methylindoline via Dehydrogenative Coupling
This application note describes a method for the N-alkylation of 2-methylindoline using alcohols as alkylating agents, catalyzed by an iridium complex.[1] This "borrowing hydrogen" methodology is an environmentally friendly approach as it generates water as the only byproduct.[1] The reaction proceeds through the dehydrogenation of both the indoline and the alcohol, followed by a coupling reaction.[1]
Experimental Protocol
Materials:
2-Methylindoline (1.0 equiv)
Alcohol (1.2 equiv)
[Ir(cod)Cl]₂ (0.5 mol%)
K₂CO₃ (0.75 equiv)
CF₃CH₂OH (Trifluoroethanol) as solvent
Procedure:
In a sealed tube, combine 2-methylindoline, the alcohol, and [Ir(cod)Cl]₂ in CF₃CH₂OH.
Heat the mixture at 100 °C for 7 hours under an air atmosphere.
After 7 hours, cool the reaction mixture to room temperature.
Add K₂CO₃ to the mixture and continue stirring at room temperature for an additional 12 hours.[1]
After the second stirring period, remove the solvent under reduced pressure.
The residue can be directly purified by flash column chromatography on silica gel to yield the N-alkylated indole (B1671886) product (note the aromatization of the indoline ring).
Data Presentation
Entry
Alcohol
Catalyst
Base Addition
Time (h)
Yield (%)
1
Benzyl alcohol
[Ir(cod)Cl]₂
After 7 h
19
92
2
1-Pentanol
[Ir(cod)Cl]₂
After 7 h
19
75
3
Methanol
[Ir(cod)Cl]₂
After 7 h
19
68
4
Cyclopropylmethanol
[Ir(cod)Cl]₂
After 7 h
19
72
Visualization
Mechanism of dehydrogenative N-alkylation.
Application Note 3: Enantioselective C-H Functionalization for Optically Active Indolines
The synthesis of enantiomerically pure indoline derivatives is of high importance in drug development. This protocol outlines a ruthenium-catalyzed enantioselective C-H activation and hydroarylation to produce multisubstituted indolines with high yield and enantioselectivity.[2]
Experimental Protocol
Materials:
N-Substituted indoline (1.0 equiv)
Alkene (1.2 equiv)
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
Chiral α-methylamine ligand (10 mol%)
AgSbF₆ (10 mol%)
AcOH (20 mol%)
1,2-Dichloroethane (DCE)
Procedure:
In a glovebox, add the N-substituted indoline, [Ru(p-cymene)Cl₂]₂, chiral ligand, AgSbF₆, and AcOH to a vial.
Add DCE, followed by the alkene.
Seal the vial and remove it from the glovebox.
Stir the reaction mixture at 80 °C for 24 hours.
After cooling, concentrate the reaction mixture in vacuo.
Purify the residue by flash chromatography on silica gel to obtain the optically active functionalized indoline.
Data Presentation
Entry
N-Substituent
Alkene
Yield (%)
ee (%)
1
Pivaloyl
Styrene
92
96
2
Pivaloyl
4-Methylstyrene
88
95
3
Benzoyl
Styrene
85
92
4
Pivaloyl
4-Chlorostyrene
90
94
Visualization
Logical flow for enantioselective C-H functionalization.
Application Notes and Protocols: Catalytic Hydrogenation of 2-Methylindole to 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals Introduction The selective hydrogenation of 2-methylindole (B41428) to 2-methylindoline is a critical transformation in synthetic organic chemistry, yieldin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of 2-methylindole (B41428) to 2-methylindoline is a critical transformation in synthetic organic chemistry, yielding a valuable scaffold prevalent in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for this conversion, focusing on various catalytic systems. The information is intended to guide researchers in selecting appropriate conditions and executing the synthesis efficiently and safely.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various catalytic systems for the hydrogenation of 2-methylindole. This allows for a direct comparison of catalyst performance under different reaction conditions.
N/A: Not Applicable or Not Reported, TOF: Turnover Frequency, p-TSA: p-toluenesulfonic acid, eq.: equivalents, er: enantiomeric ratio.
Experimental Protocols
Protocol 1: Platinum-on-Carbon (Pt/C) Catalyzed Hydrogenation with Acid Additive
This protocol describes a common and effective method for the selective hydrogenation of 2-methylindole using a heterogeneous catalyst with an acid co-catalyst.
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
Reactor Preparation: Ensure the autoclave is clean and dry. Add 2-methylindole (e.g., 1.0 g, 7.6 mmol) and 5% Pt/C (e.g., 50 mg, 5 wt%) to the reactor vessel.
Solvent and Additive Addition: Add a 1:1 mixture of ethanol and deionized water (e.g., 20 mL). Add p-toluenesulfonic acid monohydrate (e.g., 1.74 g, 9.1 mmol, 1.2 eq.).
Inerting: Seal the autoclave. Purge the system with nitrogen gas three times to remove any residual air.
Hydrogenation: Pressurize the autoclave with hydrogen gas to 40 bar. Begin stirring and heat the reactor to 60°C.
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within a few hours. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by TLC or GC-MS.
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol.
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylindoline.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford pure 2-methylindoline.
Chiral phosphite ligand (e.g., derived from (S)-BINOL)
Iodine (I₂)
Ethanol, absolute
Hydrogen gas (high purity)
Nitrogen gas (inert)
High-pressure autoclave reactor or Schlenk tube setup
Procedure:
Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphite ligand (e.g., 1.1 mol%) to a dry Schlenk flask or the autoclave vessel. Add absolute ethanol (e.g., 5 mL) and stir for 15-20 minutes to allow for complex formation.
Substrate and Additive Addition: Add 2-methylindole (e.g., 1 mmol) and iodine (10 mol%) to the catalyst solution.
Inerting and Hydrogenation: Seal the reaction vessel. If using a Schlenk tube, perform three vacuum/nitrogen backfill cycles. For an autoclave, purge with nitrogen three times. Pressurize with hydrogen gas to 35 bar and heat to 50°C.
Reaction and Monitoring: Maintain the reaction under these conditions for 12 hours. Monitor the conversion and enantiomeric excess by chiral HPLC analysis of small aliquots.
Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the enantioenriched 2-methylindoline.
Visualizations
Caption: General workflow for the catalytic hydrogenation of 2-methylindole.
Caption: Proposed mechanism for acid-catalyzed indole hydrogenation.
Method
Application Notes and Protocols for the Quantitative Analysis of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 2-Methylindoline in various matrices. The protocols are intended to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Methylindoline in various matrices. The protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control. The methods described herein are based on established analytical techniques and provide a framework for method validation and routine analysis.
Analytical Methods Overview
The quantification of 2-Methylindoline can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust method for the analysis of 2-Methylindoline.
Gas Chromatography (GC): A powerful technique for the separation and analysis of volatile compounds. When combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity for the determination of 2-Methylindoline.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to establish performance characteristics in your laboratory.
Parameter
HPLC-UV
GC-FID
GC-MS
**Linearity (R²) **
> 0.998
> 0.99
> 0.999
Limit of Detection (LOD)
0.015 µg/mL
3.5 mg/L (in solution)
Lower than GC-FID
Limit of Quantification (LOQ)
0.05 µg/mL
0.8 mg/m³ (in air)
Lower than GC-FID
Accuracy (% Recovery)
98-102%
Not Specified
95-105% (Typical)
Precision (%RSD)
< 2%
Not Specified
< 5% (Typical)
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of indoline (B122111) and other indole (B1671886) derivatives and is suitable for the quantification of 2-Methylindoline.[1][2][3]
1.1. Instrumentation and Materials
HPLC system with a UV/Vis detector
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% TFA in water. A typical starting ratio is 60:40 (Methanol:0.1% TFA). The ratio can be optimized to achieve the desired retention time and peak shape.
Standard Stock Solution: Accurately weigh and dissolve a known amount of 2-Methylindoline reference standard in methanol to prepare a stock solution of 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
1.4. Analysis and Quantification
Inject the calibration standards and the prepared samples into the HPLC system.
Identify the 2-Methylindoline peak in the sample chromatograms by comparing the retention time with that of the reference standard.
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
Determine the concentration of 2-Methylindoline in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID) / Mass Spectrometry (MS)
This protocol is based on a partially evaluated OSHA method for a related compound and general principles of GC-MS analysis.[4] It is suitable for the analysis of 2-Methylindoline in air or in solution.
2.1. Instrumentation and Materials
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methylindoline in methanol.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol.
Sample Preparation (for liquid samples): For acidic samples, neutralize with a sodium hydroxide solution. Dilute the sample with methanol to a suitable concentration.
Sample Preparation (for air samples): Air samples can be collected by drawing a known volume of air through a sorbent tube (e.g., XAD-7 coated with phosphoric acid). The analytes are then desorbed from the tube using a suitable solvent like methanol. The eluate can be directly injected or further diluted.
2.4. Analysis and Quantification
Inject the standards and prepared samples into the GC system.
For GC-FID, identify the 2-Methylindoline peak based on its retention time. For GC-MS, identification can be confirmed by comparing the mass spectrum of the peak with a reference spectrum.[4]
Create a calibration curve by plotting the peak area (FID) or the area of a characteristic ion (MS) against the concentration of the standards.
Quantify 2-Methylindoline in the samples using the calibration curve.
Visualizations
Caption: General workflow for the quantification of 2-Methylindoline.
Caption: Principle of High-Performance Liquid Chromatography (HPLC).
Application Notes and Protocols for the Analysis of 2-Methylindoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-Methylindoline using High-Pe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-Methylindoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and chemical research.
High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylindoline
Application Note:
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of 2-Methylindoline. The method described here provides excellent separation of 2-Methylindoline from potential impurities and starting materials. A C18 stationary phase is employed with a mobile phase consisting of an organic solvent and an aqueous buffer, providing good peak shape and retention. UV detection is suitable for the quantification of 2-Methylindoline due to its chromophoric nature. This method is applicable for routine quality control analysis of 2-Methylindoline in bulk drug substances and reaction monitoring.
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column oven
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
20% B to 80% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
4. Sample Preparation:
Standard Solution: Accurately weigh about 10 mg of 2-Methylindoline reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentrations for calibration.
Sample Solution: Prepare the sample by dissolving it in methanol and diluting with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
Identify the 2-Methylindoline peak by comparing its retention time with that of the reference standard.
Quantify the amount of 2-Methylindoline in the sample using a calibration curve generated from the analysis of the standard solutions.
Caption: HPLC analysis workflow for 2-Methylindoline.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methylindoline
Application Note:
GC-MS is a highly sensitive and specific method for the analysis of 2-Methylindoline, particularly for identifying and quantifying volatile and semi-volatile impurities. This protocol employs a non-polar capillary column for the separation of 2-Methylindoline and related substances. Electron Ionization (EI) is used to generate characteristic mass spectra for unambiguous identification. The method is suitable for the analysis of 2-Methylindoline in complex matrices and for trace-level impurity analysis.
Mass spectrometer detector (Electron Ionization - EI)
Data system with a mass spectral library (e.g., NIST)
3. GC-MS Conditions:
Parameter
Condition
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Injector Temperature
250 °C
Injection Mode
Split (50:1)
Injection Volume
1 µL
Oven Temperature Program
Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Energy
70 eV
Scan Range
40 - 450 m/z
4. Sample Preparation:
Standard Solution: Prepare a stock solution of 2-Methylindoline in dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of dilutions from the stock solution to create calibration standards.
Sample Solution: Dissolve the sample in the chosen solvent to a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved.
5. Data Analysis:
Identify 2-Methylindoline by comparing its retention time and mass spectrum with the reference standard and the NIST library. The mass spectrum of 2-Methylindoline is expected to show a molecular ion peak at m/z 133 and characteristic fragment ions.[1][2]
For quantitative analysis, generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 118, the base peak) against the concentration of the standard solutions.
Caption: GC-MS analysis workflow for 2-Methylindoline.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC and GC-MS methods described. Specific validation would be required to establish these parameters for a particular matrix and instrument.
Application Notes and Protocols: 2-Methylindoline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylindoline is a versatile bicyclic heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of bioa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylindoline is a versatile bicyclic heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of bioactive molecules and pharmaceuticals.[1][2][3] Its rigid structure and the presence of a reactive secondary amine provide a valuable scaffold for the development of novel therapeutic agents.[4] This document provides detailed application notes and experimental protocols for the synthesis of two exemplary bioactive molecules derived from 2-methylindoline: the antihypertensive drug Indapamide (B195227) and a representative Aurora Kinase Inhibitor.
Synthesis of Indapamide
Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1][5] Its synthesis from 2-methylindoline involves the key intermediate, 1-amino-2-methylindoline.
In a reaction flask, add 200 ml of dichloromethane and 9.3 g (0.05 mol) of 1-amino-2-methylindoline hydrochloride.
With stirring, add 8.5 ml of triethylamine dropwise.
Cool the mixture to 10°C.
Add 11.5 g (0.05 mol) of 4-chloro-3-sulfamoylbenzoic acid.
Add 7.0 g of N,N'-diisopropylcarbodiimide (DIC).
Maintain the reaction temperature at 15°C and stir for 10 hours.
After the reaction is complete, filter to remove any insoluble materials.
Evaporate the dichloromethane from the filtrate.
Recrystallize the residue from an isopropanol-water solution to obtain Indapamide.
Signaling Pathway
Mechanism of Action of Indapamide:
Indapamide exerts its diuretic and antihypertensive effects primarily through two mechanisms.[1][2][10] In the kidneys, it inhibits the Na+/Cl- symporter in the distal convoluted tubule, leading to increased excretion of sodium and water.[1] It also has a direct vasodilatory effect on blood vessels, which is thought to involve the modulation of calcium ion channels in vascular smooth muscle cells.[2][10]
optimizing reaction conditions for 2-Methylindoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methylindoline. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methylindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Methylindoline?
A1: The most prevalent methods for synthesizing 2-methylindoline are the catalytic hydrogenation of 2-methylindole (B41428) and the reductive cyclization of β-methylnitrostyrene derivatives. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Q2: How can I minimize the formation of the over-reduced byproduct, 2-methyloctahydroindole?
A2: Over-reduction to 2-methyloctahydroindole is a common side reaction, particularly when using powerful hydrogenation catalysts under harsh conditions. To minimize its formation, consider the following:
Catalyst Choice: While Raney Nickel is effective, it can be aggressive. Platinum on carbon (Pt/C) or iridium-supported catalysts can offer higher selectivity.[1][2]
Reaction Conditions: Employ milder conditions, such as lower hydrogen pressure and temperature.[3]
Acidic Medium: Performing the hydrogenation in an acidic medium, such as with p-toluenesulfonic acid or in an acidic ionic liquid, can enhance selectivity for 2-methylindoline by protonating the indole (B1671886) at the C-3 position, which facilitates the reduction of the C2-C3 double bond without affecting the benzene (B151609) ring.[2][3][4]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
Incomplete Conversion: The starting material, 2-methylindole, may not be fully consumed. Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider increasing the catalyst loading, hydrogen pressure, or reaction time.[3]
Catalyst Poisoning: The product, 2-methylindoline, being a cyclic secondary amine, can poison the catalyst, hindering the reaction.[4] Using a higher catalyst loading or a more robust catalyst can sometimes overcome this.
Side Reactions: Besides over-reduction, polymerization of the starting material can occur, especially under strongly acidic conditions.[4] Careful control of the reaction pH and temperature is crucial.
Purity of Starting Materials: Ensure the purity of your 2-methylindole and solvent, as impurities can interfere with the catalyst.
Q4: What are the advantages of using an acidic ionic liquid for this synthesis?
A4: Using an acidic ionic liquid as the reaction medium offers several benefits, including high selectivity and yield.[3][5] It can also simplify product separation and catalyst recycling, contributing to a more environmentally friendly process.[3][5]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or no conversion of 2-methylindole
1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Catalyst poisoning by impurities or the product itself.[4]4. Reaction temperature is too low.
1. Use fresh, properly activated catalyst.2. Increase hydrogen pressure within safe limits of the equipment.[3]3. Purify starting materials and solvent. Consider increasing catalyst loading.4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant amounts of 2-methyloctahydroindole
1. Overly aggressive catalyst (e.g., Raney Nickel).[3]2. Reaction temperature or pressure is too high.3. Prolonged reaction time.
1. Switch to a more selective catalyst like Pt/C or a supported iridium catalyst.[2]2. Reduce temperature and pressure.[3]3. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in product purification
1. Presence of unreacted starting material and side products.2. Emulsion formation during workup.
1. Optimize reaction conditions for higher selectivity. Consider column chromatography for purification.2. Break emulsions by adding brine or filtering through celite. Distillation under reduced pressure is an effective final purification step.[5]
Reaction is slow when using substituted indoles
1. Steric hindrance from substituents near the nitrogen atom can hinder catalyst adsorption.2. Electron-withdrawing groups can deactivate the indole ring towards hydrogenation.[4]
1. Increase catalyst loading and hydrogen pressure.[4]2. A longer reaction time or more forcing conditions may be necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation of 2-Methylindole
Note: Pressure values from patents were converted from kg to approximate atm for comparison.
Experimental Protocols
Method 1: Synthesis from 2-Chloro-β-methylnitrostyrene
This method involves the hydrogenation and intramolecular cyclization of a substituted nitrostyrene.[5]
Reaction Setup: To a pressure reactor, add 198 g (1 mol) of 2-chloro-β-methylnitrostyrene, 40 g of Raney Nickel catalyst, 35 g (0.35 mol) of cuprous chloride, 50 g (0.47 mol) of sodium carbonate, and 500 g of water.
Hydrogenation: Pressurize the reactor with hydrogen to 25 kg (~25 atm) and heat to 120 °C for 5 hours with stirring.
Workup: After the reaction is complete, cool the reactor, and add 400 ml of toluene. Stir for 30 minutes.
Isolation: Filter the reaction mixture to recover the catalyst. Separate the organic layer from the aqueous layer.
Purification: Purify the crude product by reduced pressure distillation, collecting the fraction at 85-89 °C / 5 mmHg to obtain 2-methylindoline.
Method 2: Catalytic Hydrogenation of 2-Methylindole in Acidic Ionic Liquid
This protocol highlights a more modern approach using an acidic ionic liquid.[3]
Reaction Setup: In a reactor, combine 2-methylindole, the acidic ionic liquid (e.g., a quaternary ammonium (B1175870) salt with a bisulfate anion), and a catalyst such as Pt/C.
Hydrogenation: Heat the mixture to between 40-120 °C under a hydrogen pressure of 20-60 atm for 1-10 hours.
Workup: After cooling, add water to the reaction mixture and neutralize to a pH of 9-10 with a 30% sodium hydroxide (B78521) solution.
Isolation: Filter to separate the catalyst. Extract the aqueous phase with toluene. The ionic liquid can be recovered from the aqueous phase by acidification and concentration.
Purification: The toluene solution containing 2-methylindoline can be further purified, for instance, by distillation after drying.
Visualizations
Caption: Experimental workflow for 2-Methylindoline synthesis from nitrostyrene.
Caption: Troubleshooting logic for low yield in 2-Methylindoline synthesis.
Technical Support Center: Synthesis of 2-Methylindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Methylindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Methylindoline?
A1: The most prevalent methods for synthesizing 2-Methylindoline include the catalytic hydrogenation of 2-methylindole (B41428), the reductive cyclization of β-nitrostyrene derivatives, and multi-step syntheses originating from o-toluidine. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Q2: What is the primary side reaction to be aware of during the catalytic hydrogenation of 2-methylindole?
A2: The most significant side reaction during the catalytic hydrogenation of 2-methylindole is over-hydrogenation of the benzene (B151609) ring. This leads to the formation of 2-methyloctahydroindole (also referred to as 2-methyl decahydro-indole)[1]. Controlling the reaction conditions, such as hydrogen pressure, temperature, and reaction time, is crucial to maximize the yield of 2-Methylindoline and minimize this byproduct.
Q3: My Fischer indole (B1671886) synthesis of 2-methylindole (a precursor to 2-Methylindoline) is failing or giving low yields. What are the common causes?
A3: Low yields or failure in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the strength of the acid catalyst and the reaction temperature. Additionally, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of byproducts like aniline (B41778) derivatives instead of the desired indole[2][3]. Steric hindrance on either the hydrazine (B178648) or the carbonyl compound can also impede the reaction[2].
Q4: Are there any specific byproducts to watch for in the synthesis of 2-methylindole from acetyl-o-toluidine?
A4: The cyclization of acetyl-o-toluidine to 2-methylindole is generally a high-yielding reaction. However, incomplete cyclization can result in the presence of the starting material in the final product. The reaction involves a vigorous evolution of gas, and ensuring the reaction goes to completion is key to obtaining a pure product[4].
Troubleshooting Guides
Issue 1: Low Yield of 2-Methylindoline in Catalytic Hydrogenation
Symptoms:
The final product weight is significantly lower than the theoretical yield.
TLC or GC-MS analysis shows a large amount of unreacted 2-methylindole.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps & Experimental Protocols
Catalyst Inactivity
Ensure the activity of your catalyst. For heterogeneous catalysts like Pt/C or Raney Nickel, ensure they are fresh or have been properly activated and stored. Protocol: If catalyst deactivation is suspected, replace it with a fresh batch. For reactions sensitive to catalyst poisoning, ensure starting materials and solvents are of high purity.
Insufficient Hydrogen Pressure
Optimize the hydrogen pressure. Inadequate pressure can lead to incomplete reduction. Protocol: Gradually increase the hydrogen pressure in small increments (e.g., 5-10 bar) and monitor the reaction progress by TLC or GC. Be cautious not to exceed the pressure limits of your reaction vessel.
Suboptimal Reaction Temperature
Adjust the reaction temperature. The rate of hydrogenation is temperature-dependent. Protocol: If the reaction is sluggish, consider a modest increase in temperature (e.g., 10-20 °C). Conversely, if over-reduction is an issue, lowering the temperature may improve selectivity.
Inadequate Reaction Time
Extend the reaction time. The hydrogenation may be slow under your current conditions. Protocol: Monitor the reaction at regular intervals (e.g., every 1-2 hours) using an appropriate analytical technique to determine the point of maximum conversion without significant byproduct formation.
Issue 2: Presence of 2-Methyloctahydroindole Impurity
Symptoms:
GC-MS analysis of the product mixture shows a peak corresponding to the mass of 2-methyloctahydroindole (C9H17N, MW: 139.24).
¹H NMR spectrum may show additional aliphatic signals that are not characteristic of 2-Methylindoline.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps & Experimental Protocols
Over-reduction
Modify reaction conditions to favor partial hydrogenation. This is the most common cause. Protocol: 1. Reduce Hydrogen Pressure: Lower the hydrogen pressure to the minimum required for the conversion of 2-methylindole. 2. Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of benzene ring hydrogenation. 3. Reduce Catalyst Loading: Use a smaller amount of catalyst. 4. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC.
Choice of Catalyst
Select a catalyst with higher selectivity. Some catalysts are more prone to over-reduction than others. Protocol: If using a highly active catalyst like Rhodium on carbon, consider switching to a less aggressive one, such as Palladium on carbon (Pd/C), which often shows better selectivity for the hydrogenation of the pyrrole (B145914) ring over the benzene ring.
Purification Issues
Improve the purification method to separate 2-Methylindoline from its over-reduced byproduct.Protocol: Fractional distillation under reduced pressure can be effective in separating 2-Methylindoline (b.p. ~228-229 °C) from the higher boiling 2-methyloctahydroindole. Column chromatography on silica (B1680970) gel can also be employed, though it may be less practical for large-scale purifications.
Quantitative Data Summary
The following table summarizes the yield and purity of 2-Methylindoline obtained in a specific patented synthesis method, highlighting the presence of common impurities.
In a 1-L Claisen flask, place a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine.
Add approximately 50 mL of dry ether and sweep the apparatus with dry nitrogen.
With a slow stream of nitrogen passing through the mixture, heat the flask in a metal bath.
Raise the temperature to 240-260 °C over a 30-minute period and maintain this temperature for 10 minutes. A vigorous evolution of gas will occur. The cessation of gas evolution indicates the completion of the reaction.
Allow the flask to cool and then successively add 50 mL of 95% ethanol and 250 mL of warm water.
Gently warm the mixture to decompose the sodium derivative of 2-methylindole and any excess sodium amide.
After cooling, extract the reaction mixture with two 200-mL portions of ether.
Filter the combined ether extracts and concentrate the filtrate to about 125 mL.
Transfer the solution to a 250-mL modified Claisen flask and distill under reduced pressure.
Collect the 2-methylindole fraction, which distills as a water-white liquid and solidifies in the receiver.
Protocol 2: Catalytic Hydrogenation of 2-Methylindole to 2-Methylindoline
This is a representative protocol based on procedures described in the literature[1][5][6][7].
Materials:
2-Methylindole
Solvent (e.g., ethanol, toluene, or an acidic ionic liquid)
Hydrogenation catalyst (e.g., 5% Pd/C, Pt/C, or Raney Nickel)
Technical Support Center: Purification of 2-Methylindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Methylindoline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Methylindoline, offering potential causes and solutions in a question-and-answer format.
Question 1: My purified 2-Methylindoline is discolored (yellow to brown). What is the cause and how can I fix it?
Answer: Discoloration of 2-Methylindoline is a common issue, often indicating the presence of oxidized impurities or residual starting materials. The compound is known to be sensitive to prolonged air exposure, which can lead to the formation of color bodies.[1]
Potential Causes:
Oxidation: Exposure to air during purification or storage.
Residual Impurities: Incomplete removal of colored byproducts from the synthesis.
Thermal Decomposition: Overheating during distillation.
Solutions:
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating and storage.[1][2]
Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent and treat with a small amount of activated carbon. Heat the mixture gently, then filter the carbon off through celite to remove colored impurities.
Redistillation: Careful vacuum distillation can separate the desired product from less volatile colored impurities. Ensure the temperature is kept as low as possible to prevent thermal degradation.
Recrystallization: If the product is a solid at room temperature or can be derivatized, recrystallization can be an effective method for removing colored impurities.
Question 2: I am seeing poor separation of impurities during distillation. What can I do to improve this?
Answer: Co-distillation of impurities with similar boiling points to 2-Methylindoline can be a significant challenge.
Potential Causes:
Close Boiling Points: Impurities may have boiling points very close to that of 2-Methylindoline.
Azeotrope Formation: The impurity may form an azeotrope with the product.
Inefficient Distillation Setup: The distillation column may not have enough theoretical plates for efficient separation.
Solutions:
Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
Adjust Pressure: Varying the vacuum pressure can sometimes alter the relative volatilities of the product and impurities, potentially improving separation.
Alternative Purification Methods: If distillation is ineffective, consider column chromatography or recrystallization.
Question 3: My compound is streaking or tailing on the silica (B1680970) gel column during chromatography. How can I resolve this?
Answer: Tailing is a common issue when purifying amines like 2-Methylindoline on silica gel.[3] This is due to the basic nature of the amine interacting strongly with the acidic silanol (B1196071) groups on the silica surface.[3][4]
Potential Causes:
Strong Acid-Base Interaction: The basic nitrogen of the indoline (B122111) interacts with the acidic silica gel.[3][4]
Overloading the Column: Applying too much sample can lead to poor separation and tailing.[4]
Solutions:
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier, such as triethylamine (B128534) or ammonia, into the eluent system.[3][4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase silica gel.[4]
Optimize Sample Load: Reduce the amount of crude material loaded onto the column.
Question 4: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[4] This can happen if the solution is too supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.[4]
Potential Causes:
High Impurity Level: A high concentration of impurities can inhibit crystal formation.
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.[3]
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
Solutions:
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[3]
Adjust Solvent System: Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the solution to induce precipitation. For a two-solvent recrystallization, you might need to adjust the ratio of the "good" and "poor" solvents.[5]
Purify Further Before Recrystallization: If the crude material is very impure, it may be necessary to perform another purification step, such as distillation or chromatography, before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in 2-Methylindoline?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
Unreacted Starting Materials: Such as 2-methylindole (B41428) if the synthesis involves its reduction.[6]
Over-reduction Products: For example, 2-methyl decahydroindole can be formed during catalytic hydrogenation of 2-methylindole.[6]
Dehalogenated Byproducts: If halogenated precursors are used in the synthesis, dehalogenation can occur as a side reaction.[7]
Oxidation Products: Formed upon exposure to air.[1]
Q2: What is the best way to store purified 2-Methylindoline?
A2: 2-Methylindoline is sensitive to air and light. For long-term storage, it should be kept in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, such as in a refrigerator (2-8°C).[1][2]
Q3: Which analytical techniques are most suitable for assessing the purity of 2-Methylindoline?
A3: A combination of techniques is recommended for a thorough purity assessment:
Gas Chromatography (GC): Excellent for quantitative purity analysis and detecting volatile impurities. Purity levels are often reported using GC.[8]
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially for less volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can help identify and quantify impurities if their signals are resolved.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: What are the key physicochemical properties of 2-Methylindoline?
A4: Key properties are summarized in the data table below. It is typically a clear to pale yellow liquid with a characteristic amine-like odor.[1][9]
Data Presentation
Table 1: Physicochemical Properties of 2-Methylindoline
This protocol is suitable for separating 2-Methylindoline from non-volatile impurities or those with significantly different boiling points.
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
Charging the Flask: Charge the crude 2-Methylindoline into the distillation flask. Add a magnetic stir bar or boiling chips.
Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for this distillation is around 5 mmHg.[8]
Heating: Gently heat the distillation flask using a heating mantle.
Collecting Fractions: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 85-89 °C at 5 mmHg).[8] Discard any initial forerun and the residue left in the distillation flask.
Storage: Store the purified, colorless liquid under an inert atmosphere.[1]
Protocol 2: Purification by Recrystallization
This method can be used for further purification after distillation, especially for removing colored impurities.
Solvent Selection: Choose a suitable solvent or solvent system. A common method involves dissolving the product in a minimal amount of a hot "good" solvent (e.g., methanol) and then adding a "poor" solvent (e.g., water) until turbidity appears.[10]
Dissolution: Dissolve the crude 2-Methylindoline in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
Induce Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.[5] If using a single solvent, simply allow the solution to cool.
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This technique is useful when distillation and recrystallization fail to provide adequate separation.
Adsorbent and Eluent Selection: Silica gel is a common adsorbent.[11] Due to the basic nature of 2-Methylindoline, it is advisable to add a basic modifier like triethylamine (0.5-2%) to the eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to prevent tailing.[3][4] The optimal eluent system can be determined using Thin Layer Chromatography (TLC).
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial eluent. Ensure there are no air bubbles.[11]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[4]
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[4]
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Methylindoline.
Technical Support Center: Purification of 2-Methylindoline
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the removal of impurities from 2-Methylindoline. Below, you will find troubleshooting guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of impurities from 2-Methylindoline. Below, you will find troubleshooting guides for common purification techniques, frequently asked questions (FAQs) regarding impurities and degradation, detailed experimental protocols, and visualizations to aid in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Methylindoline?
Common impurities in commercially available or synthetically prepared 2-Methylindoline often arise from the synthesis process. These can include:
2-Methylindole: A common precursor or byproduct, particularly in syntheses involving the reduction of 2-methylindole.[1]
2-Methyl decahydro indole (B1671886): A byproduct resulting from over-reduction of the aromatic ring during hydrogenation processes.[1]
Starting materials and reagents: Residual starting materials from the specific synthetic route employed.
Solvents: Residual solvents used during the reaction or initial work-up.
Q2: How can I minimize the formation of these impurities during synthesis?
To minimize impurity formation, careful control of reaction conditions is crucial. For instance, in the catalytic hydrogenation of 2-methylindole, controlling the reaction time, temperature, and pressure can help prevent the over-reduction to 2-methyl decahydro indole.[1] Proper work-up procedures are also essential to remove unreacted starting materials and reagents.
Q3: What are the potential degradation pathways for 2-Methylindoline?
While specific forced degradation studies on 2-Methylindoline are not extensively published, indole derivatives, in general, can be susceptible to degradation under various stress conditions:
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidized species like oxindoles and isatins.[2]
Acidic/Basic Hydrolysis: While the indoline (B122111) ring is generally more stable than an ester or amide, extreme pH conditions could potentially lead to ring-opening or other degradants, especially at elevated temperatures.[2]
Photodegradation: Exposure to light, particularly UV light, can cause degradation of indole compounds.[2]
Thermal Stress: High temperatures can accelerate other degradation pathways and may lead to decomposition.[2]
It is recommended to store 2-Methylindoline in a cool, dark place under an inert atmosphere to minimize degradation.
Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the 2-Methylindoline. The following diagram illustrates a general workflow for selecting an appropriate purification strategy.
Caption: Workflow for selecting a purification method for 2-Methylindoline.
Troubleshooting Guides
Vacuum Distillation
Issue
Possible Cause(s)
Suggested Solution(s)
Bumping/Unstable Boiling
- Uneven heating.- Lack of boiling chips or inadequate stirring.
- Use a heating mantle with a stirrer.- Add fresh boiling chips or a magnetic stir bar.
Poor Vacuum
- Leaks in the system.- Inefficient vacuum pump.
- Check all joints and connections for proper sealing; use vacuum grease if necessary.- Ensure the vacuum pump is functioning correctly and the oil is clean.
Product Solidifying in Condenser
- Condenser water is too cold.
- Use warmer water or reduce the flow rate of the cooling water.
Low Recovery
- Hold-up in the distillation apparatus.- Distillation temperature too low or pressure too high.
- Use a smaller distillation setup for smaller quantities.- Ensure the vacuum is at the target level and the heating temperature is appropriate for the boiling point at that pressure.
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| :--- | :--- | "Oiling Out" (Product separates as an oil) |
| No Crystal Formation | - Too much solvent was used.- The solution is not supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure 2-Methylindoline. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, then filter hot before cooling.- A second recrystallization may be necessary. |
| Low Recovery | - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for 2-Methylindoline.- Reduce the amount of crude material loaded onto the column.
Streaking/Tailing of the Product Band
- 2-Methylindoline is a basic compound and can interact with the acidic silica (B1680970) gel.
- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the eluent.[3]
Compound Stuck on the Column
- The eluent is not polar enough.
- Gradually increase the polarity of the eluent (gradient elution).
Quantitative Data from Purification Methods
The following table summarizes purity and yield data obtained from various purification methods as described in the literature.
Purification Method
Starting Material
Conditions
Yield (%)
Purity (%)
Reference
Vacuum Distillation
Crude product from hydrogenation of 2-chloro-β-methylnitrostyrene
Prepare the eluent: a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for 2-Methylindoline. Add 0.5-1% triethylamine to the eluent to prevent streaking.[3]
Pack the chromatography column with silica gel using the prepared eluent.
Dissolve the crude 2-Methylindoline in a minimal amount of the eluent.
Carefully load the sample onto the top of the silica gel bed.
Begin eluting the column with the prepared solvent system, collecting fractions in separate tubes.
Monitor the fractions by TLC to identify those containing the purified 2-Methylindoline.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting a common issue encountered during the purification of 2-Methylindoline: the presence of a persistent colored impurity.
Caption: Troubleshooting guide for a colored 2-Methylindoline product.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Methylindoline. Below you will find troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Methylindoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Methylindoline?
A1: 2-Methylindoline should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] It is advisable to keep the container tightly closed and stored under an inert atmosphere at room temperature to minimize air contact.[2] For long-term storage, refrigeration at 2-8°C is also recommended.[3]
Q2: What is the appearance and solubility of 2-Methylindoline?
A2: 2-Methylindoline can range in appearance from a clear, colorless to yellow or brown liquid, or a white to pale yellow crystalline solid.[1][2] It is soluble in organic solvents such as alcohol and methanol (B129727).[1][4]
Q3: What are the primary chemical incompatibilities of 2-Methylindoline?
A3: 2-Methylindoline is incompatible with strong oxidizing agents and strong acids.[5][6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: What are the potential degradation pathways for 2-Methylindoline?
A4: While specific degradation pathways for 2-Methylindoline are not extensively documented, studies on related indole (B1671886) compounds suggest potential degradation mechanisms. Under anaerobic conditions, degradation of substituted indoles can be initiated by hydroxylation.[1] For instance, the presence of a methyl group at the 2-position of indole has been shown to inhibit initial hydroxylation, suggesting a degree of stability at this position.[1][7] However, under forced degradation conditions (e.g., acidic, basic, oxidative), other degradation pathways may occur.
Q5: How can I monitor the stability of 2-Methylindoline in my experiments?
A5: The stability of 2-Methylindoline can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8] This technique allows for the separation and quantification of the intact 2-Methylindoline from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected color change of 2-Methylindoline solution during an experiment.
Possible Cause 1: Oxidation. Exposure to air, especially in the presence of light or certain metal ions, can lead to the oxidation of 2-Methylindoline, often resulting in a colored solution.
Troubleshooting Steps:
Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
Use freshly distilled or high-purity solvents, degassed to remove dissolved oxygen.
Minimize exposure of the solution to light by using amber-colored glassware or wrapping the reaction vessel in aluminum foil.
Possible Cause 2: Incompatible Reagents. The reaction mixture may contain oxidizing agents or strong acids that are causing the degradation of 2-Methylindoline.
Troubleshooting Steps:
Review the chemical compatibility of all reagents in the reaction mixture.
If an oxidizing agent is necessary, consider adding it at a later stage of the reaction or at a lower temperature to control the reaction rate.
Issue 2: Inconsistent reaction yields or the appearance of unknown impurities in the final product.
Possible Cause 1: Degradation of 2-Methylindoline starting material. The purity of the 2-Methylindoline may have compromised due to improper storage or handling.
Troubleshooting Steps:
Verify the purity of the 2-Methylindoline using a suitable analytical technique like HPLC or GC before use.
Ensure that the compound has been stored under the recommended conditions (cool, dry, inert atmosphere).
Possible Cause 2: Instability of 2-Methylindoline under reaction conditions. The reaction temperature, pH, or solvent may be promoting the degradation of the molecule.
Troubleshooting Steps:
Perform a stability study of 2-Methylindoline under the specific reaction conditions (without other reactants) to assess its stability.
If instability is confirmed, consider modifying the reaction conditions, such as lowering the temperature, adjusting the pH, or choosing a different solvent.
Utilize a stability-indicating HPLC method to monitor the formation of degradation products throughout the reaction.
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of 2-Methylindoline and for developing a stability-indicating analytical method.[4]
Objective
To investigate the degradation of 2-Methylindoline under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Caption: Workflow for the forced degradation study of 2-Methylindoline.
Methodology
Preparation of Stock Solution: Prepare a stock solution of 2-Methylindoline in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 60°C for 8 hours.
After the specified time, neutralize the solutions with an appropriate volume of NaOH and dilute with methanol to a final concentration of 0.1 mg/mL.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat at 60°C for 8 hours.
After the specified time, neutralize the solutions with an appropriate volume of HCl and dilute with methanol to a final concentration of 0.1 mg/mL.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Dilute the resulting solution with methanol to a final concentration of 0.1 mg/mL.
Thermal Degradation:
Keep a solid sample of 2-Methylindoline in an oven at 60°C for 48 hours.
Also, keep a solution of 2-Methylindoline (1 mg/mL in methanol) at 60°C for 48 hours.
After exposure, prepare a 0.1 mg/mL solution of the solid sample in methanol. Dilute the solution sample to 0.1 mg/mL.
Photolytic Degradation:
Expose a solid sample and a 1 mg/mL solution of 2-Methylindoline in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
A control sample should be kept in the dark under the same conditions.
After exposure, prepare a 0.1 mg/mL solution of the solid sample in methanol. Dilute the solution sample to 0.1 mg/mL.
Analysis:
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Calculate the percentage degradation of 2-Methylindoline and determine the relative retention times of any degradation products.
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical results from the forced degradation study. Note: This data is for illustrative purposes only as specific experimental data for 2-Methylindoline is not publicly available.
Stress Condition
Reagent/Condition
Duration
Temperature
% Degradation of 2-Methylindoline
Number of Degradation Products
Acid Hydrolysis
0.1 N HCl
24 hours
Room Temp
~ 5%
1
1 N HCl
8 hours
60°C
~ 15%
2
Base Hydrolysis
0.1 N NaOH
24 hours
Room Temp
No significant degradation
0
1 N NaOH
8 hours
60°C
~ 8%
1
Oxidation
3% H₂O₂
24 hours
Room Temp
~ 20%
3
Thermal
Solid State
48 hours
60°C
< 2%
0
Solution
48 hours
60°C
~ 5%
1
Photolytic
Solid State
ICH Q1B
Ambient
No significant degradation
0
Solution
ICH Q1B
Ambient
~ 10%
2
Hypothetical Degradation Pathway
Based on the degradation of other indole derivatives, a plausible degradation pathway for 2-Methylindoline under oxidative conditions could involve hydroxylation of the benzene (B151609) ring and oxidation of the indoline (B122111) ring.
Caption: A potential degradation pathway for 2-Methylindoline under oxidative stress.
preventing over-reduction to decahydroindole in 2-Methylindoline synthesis
Topic: Preventing Over-reduction to Decahydroindole in 2-Methylindoline Synthesis This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Preventing Over-reduction to Decahydroindole in 2-Methylindoline Synthesis
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Methylindoline from 2-methylindole (B41428), with a specific focus on preventing the formation of the over-reduced byproduct, decahydroindole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the catalytic hydrogenation of 2-methylindole?
The primary challenge is controlling the selectivity of the reduction. 2-methylindole possesses two reducible ring systems: the heterocyclic pyrrole (B145914) ring and the aromatic benzene (B151609) ring. The desired product, 2-Methylindoline, results from the selective reduction of the C2-C3 double bond in the pyrrole ring. However, under harsh conditions, the benzene ring can also be reduced, leading to the undesired byproduct, octahydroindole (decahydroindole).[1] Furthermore, the indoline (B122111) product itself can act as a catalyst poison, hindering the reaction's progress.[1]
Q2: What is over-reduction in this context and why is it problematic?
Over-reduction refers to the hydrogenation of the benzene ring of the 2-methylindole or the 2-Methylindoline product, yielding octahydroindole (decahydroindole). This is problematic as it consumes the starting material and desired product, lowering the overall yield. The similar physical properties of 2-Methylindoline and its over-reduced counterpart can also complicate purification, requiring more intensive chromatographic methods.
Q3: What is the key principle for achieving selective reduction of the pyrrole ring?
The key to selective hydrogenation is the use of an acidic co-catalyst or performing the reaction in an acidic medium.[1][2][3] Under acidic conditions, the indole (B1671886) is protonated at the C3 position. This disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion. This ion is much more susceptible to reduction than the stable benzene ring, thus directing the hydrogenation selectively to the desired C2-C3 bond.[1][2]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of decahydroindole (over-reduction).
This is a common issue arising from reaction conditions that are too harsh. Here’s how to troubleshoot:
Cause 1: Inappropriate Catalyst or Reaction Conditions.
Solution: The choice of catalyst and reaction parameters (temperature, pressure) is critical. Milder conditions are preferable. The use of a Brønsted acid additive is highly recommended to enhance selectivity.[1] An acidic environment promotes the formation of an intermediate iminium salt, which is more readily reduced than the benzene ring, thus favoring indoline formation.[4]
Cause 2: High Hydrogen Pressure or Temperature.
Solution: Reduce the hydrogen pressure and lower the reaction temperature. High pressure and temperature provide the necessary energy to overcome the activation barrier for benzene ring reduction. For many selective indole hydrogenations, moderate pressures (e.g., 50-100 psi) and room temperature are sufficient, especially when an acid co-catalyst is used.[1]
Problem: The reaction is very slow or incomplete, but I'm worried about increasing temperature/pressure due to over-reduction.
Cause 1: Catalyst Inactivity or Poisoning.
Solution: The indoline product can poison the catalyst surface.[1] Ensure you are using a sufficient catalyst loading. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart the hydrogenation. Also, ensure your starting materials and solvent are pure and free of potential catalyst poisons (like sulfur compounds).
Cause 2: Insufficient Acid Activation.
Solution: If you are not using an acidic additive, consider adding one. If you are, ensure the stoichiometry is correct. Studies have shown that a stoichiometric amount of a strong Brønsted acid, like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), can dramatically increase the reaction rate without compromising selectivity.[1][3]
Data Presentation: Catalyst Systems for Selective Hydrogenation
The following table summarizes various catalytic systems and their effectiveness in the selective reduction of indoles to indolines. Note that high selectivity for indoline formation inherently means low formation of over-reduced byproducts.
Catalyst System
Substrate
Additive/Solvent
Temp. (°C)
Pressure (bar)
Conversion (%)
Selectivity to Indoline (%)
5% Pt/C
2-Methylindole
p-TsOH / Water
Room Temp
~4
High
>98%
Pd/CN
Indole
H₃PO₄ / Water
40
~1
96%
100%
Raney® Nickel
Indoles
Water
80
~55
>99%
>99%
NaBH₄
Indole
Trifluoroacetic Acid (TFA)
Room Temp
N/A
High
High (No N-alkylation)
Zeolite supported Iridium
2-Methylindole
Toluene
60
40
Moderate
High (Highest TOF)
Data compiled from multiple sources indicating conditions that favor high selectivity.[1][2][3]
Experimental Protocols
Protocol 1: Selective Hydrogenation using Pt/C and p-Toluenesulfonic Acid
This protocol is adapted from a green chemistry approach for the hydrogenation of unprotected indoles.[1]
Procedure:
a. To a suitable hydrogenation vessel, add 2-methylindole (1.0 eq), p-TsOH·H₂O (1.2 eq), and deionized water.
b. Carefully add the 10% Pt/C catalyst (5 mol%) to the mixture.
c. Seal the vessel and purge it several times with hydrogen gas.
d. Pressurize the vessel with hydrogen to 50-100 psi.
e. Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
f. Upon completion, carefully vent the hydrogen pressure.
g. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with ethyl acetate.
h. Transfer the filtrate to a separatory funnel. Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.
i. Extract the aqueous layer three times with ethyl acetate.
j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methylindoline.
k. Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
This method is effective for small-scale synthesis when high-pressure hydrogenation equipment is unavailable.
Materials:
2-methylindole
Trifluoroacetic acid (TFA)
Sodium borohydride (NaBH₄)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Procedure:
a. Dissolve 2-methylindole (1.0 eq) in trifluoroacetic acid at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon).
b. Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition is exothermic.
c. After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
d. Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.
e. Extract the aqueous layer three times with dichloromethane.
f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
g. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the selective catalytic hydrogenation of 2-methylindole.
Caption: Troubleshooting decision tree for over-reduction in 2-methylindoline synthesis.
troubleshooting low yields in 2-Methylindoline reactions
Technical Support Center: 2-Methylindoline Synthesis Welcome to the technical support center for 2-Methylindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to tr...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 2-Methylindoline Synthesis
Welcome to the technical support center for 2-Methylindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.
Frequently Asked Questions (FAQs)
Q1: My 2-Methylindoline yield is very low. What are the most common causes?
Low yields in 2-Methylindoline synthesis, particularly via the Fischer indole (B1671886) synthesis, can often be attributed to several factors:
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the concentration of reactants and catalysts.[1][2][3]
Poor Quality of Starting Materials: Impurities in the starting materials, such as the arylhydrazine or the ketone/aldehyde, can lead to unwanted side reactions.[3][4]
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl) are critical and often require empirical optimization.[2][5][6]
Side Reactions: Competing reactions, such as aldol (B89426) condensations or Friedel-Crafts type reactions, can reduce the yield of the desired product.[2]
Inefficient Work-up and Purification: Product loss can occur during extraction, precipitation, and purification steps.[4][7]
Q2: I'm performing a Fischer indole synthesis to get to an indole precursor. What are the key steps and where do things typically go wrong?
The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium.[6][8] The key steps are:
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.
Tautomerization: The phenylhydrazone tautomerizes to an enamine.
[9][9]-Sigmatropic Rearrangement: A key rearrangement reaction occurs.
Cyclization and Ammonia (B1221849) Elimination: The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[5][6]
Problems can arise at any of these stages, often due to incorrect reaction conditions or the electronic properties of the substrates.
Q3: What are some common side products in 2-Methylindoline synthesis?
Side products can include aldol condensation products from the ketone or aldehyde starting material, as well as products from Friedel-Crafts type reactions.[2] Additionally, if the reaction conditions are not carefully controlled, polymerization or degradation of starting materials and products can occur.
Q4: My final product is a dark, oily substance that is difficult to purify. What can I do?
The formation of a dark oil suggests the presence of impurities or byproducts. Consider the following purification strategies:
Steam Distillation: For volatile products like 2-methylindole, steam distillation can be an effective purification method.[10]
Column Chromatography: Silica gel column chromatography with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can separate the desired product from impurities.[4]
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent can be a powerful purification technique.[9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Cause
Troubleshooting Step
Experimental Protocol
Poor Quality of Starting Materials
Verify the purity of your starting materials (e.g., by NMR, GC-MS, or melting point).[3][4]
Purification of Aldehydes/Ketones: Distill liquid carbonyl compounds under reduced pressure. Recrystallize solid carbonyls from an appropriate solvent (e.g., ethanol, hexanes).[4]
Suboptimal Reaction Temperature
Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier.[1][4]
Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to find the optimal condition.[4]
Incorrect Solvent
Screen different solvents. The polarity and boiling point of the solvent can significantly affect the reaction outcome.
Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that gives the best yield.[4]
Inactive Catalyst
Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading.[4]
Catalyst Screening: Test different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) at varying concentrations to find the most effective catalyst for your specific substrates.[2][6]
Adjust reaction conditions to favor the desired product. This may involve lowering the temperature, changing the catalyst, or using a different solvent.
Condition Optimization: Systematically vary one reaction parameter at a time (e.g., temperature, catalyst loading, reaction time) while keeping others constant to identify conditions that minimize side product formation.
Stoichiometry Imbalance
Ensure the correct molar ratios of reactants are being used.
Stoichiometry Check: Accurately weigh and measure all reactants. Consider using a slight excess of one reactant if it is known to be volatile or prone to degradation.
Experimental Protocols & Data
High-Yield Synthesis of 2-Methylindoline
A preparation method for 2-methylindoline involves the catalytic hydrogenation and cyclization of a substituted β-methylnitrostyrene in an aqueous solution.[11] This method has been shown to produce high yields and purity.
Materials:
2-chloro-β-methylnitrostyrene
Raney nickel catalyst
Cuprous chloride
Sodium carbonate
Water
Toluene
Procedure:
In a pressure reactor, combine 198 g (1 mol) of 2-chloro-β-methylnitrostyrene, 50 g of Raney nickel catalyst, 30 g (0.3 mol) of cuprous chloride, 64 g (0.6 mol) of sodium carbonate, and 600 g of water.
Pressurize the reactor with hydrogen to 40 kg.
Heat the reaction mixture to 100 °C and maintain for 8 hours.
After the reaction is complete, cool the mixture and add 400 ml of toluene.
Stir for 30 minutes, then filter to recover the catalyst.
Perform reduced pressure distillation on the filtrate and collect the fraction at 85-89 °C/5 mmHg.
This procedure has been reported to yield 120 g of 2-methylindoline (90% yield) with a purity of 99.81% as determined by gas chromatography.[11]
Impact of Reaction Conditions on Yield
The following table summarizes the impact of varying reaction conditions on the yield of 2-methylindoline from substituted β-methylnitrostyrenes, as adapted from patent literature.[11]
Starting Material
Catalyst
Base
H₂ Pressure (kg)
Temp (°C)
Time (h)
Yield (%)
Purity (%)
2-chloro-β-methylnitrostyrene
40g Raney Ni
50g Na₂CO₃
25
120
5
86
99.67
2-bromo-β-methylnitrostyrene
30g Raney Ni
48g NaOH
20
120
4
90
99.74
2-chloro-β-methylnitrostyrene
50g Raney Ni
44g NaOH
30
110
6
88
99.56
2-chloro-β-methylnitrostyrene
30g Raney Ni
70g K₂CO₃
40
110
6
92
99.63
2-chloro-β-methylnitrostyrene
50g Raney Ni
64g Na₂CO₃
40
100
8
90
99.81
Visual Guides
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Key Stages of Fischer Indole Synthesis
Caption: The reaction pathway for the Fischer indole synthesis.
scale-up considerations for 2-Methylindoline production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methylindoline. Below you will find troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methylindoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient production.
Troubleshooting Guides
This section addresses common issues encountered during the production of 2-Methylindoline, providing potential causes and recommended solutions in a structured format.
Problem 1: Low or No Product Yield
Symptoms:
Reaction progress stalls, as indicated by monitoring techniques (TLC, GC, HPLC).
Significantly lower than expected isolated yield of 2-Methylindoline.
Potential Cause
Recommended Solution
Inactive Catalyst
Raney Nickel: Ensure the catalyst is fresh and properly activated. Avoid exposure to air, which can cause deactivation. Consider using a new batch of catalyst. For suspected poisoning, washing the catalyst may be attempted, though replacement is often more effective.
Suboptimal Reaction Conditions
Temperature: Verify that the internal reaction temperature is within the optimal range (typically 100-120°C for the nitrostyrene (B7858105) route). Lower temperatures can lead to slow or incomplete reactions. Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the specified level (e.g., 20-40 kg/cm ²) throughout the reaction. Check for leaks in the hydrogenation apparatus.
Poor Quality Starting Materials
Impurities in the starting materials, such as 2-halogenated-β-methylnitrostyrene, can interfere with the reaction.[1][2] Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Insufficient Reaction Time
Monitor the reaction progress closely. If the reaction has stalled, extending the reaction time may help drive it to completion.
Problem 2: Formation of Significant Byproducts
Symptoms:
Multiple spots observed on TLC analysis of the crude reaction mixture.
GC-MS analysis reveals the presence of impurities alongside the desired product.
Potential Cause
Recommended Solution
Over-reduction
Prolonged reaction times or overly harsh conditions (high temperature or pressure) can lead to the formation of byproducts like 2-methyloctahydroindole.[3] Carefully monitor the reaction and stop it once the starting material is consumed.
Dehalogenation
In syntheses starting from halogenated precursors, dehalogenation can occur as a side reaction. Optimizing the catalyst and reaction conditions can help minimize this.
Polymerization of Starting Material
Some starting materials, like nitrostyrenes, can be prone to polymerization under certain conditions. Ensure controlled addition of reagents and maintain proper temperature control.
Incomplete Cyclization
If the reaction stalls after the reduction of the nitro group but before intramolecular cyclization, intermediates may be present. Ensure all necessary reagents for cyclization (e.g., cuprous halide and alkali in the patented method) are present in the correct stoichiometry.[4]
Problem 3: Difficulties in Product Purification
Symptoms:
Poor separation of 2-Methylindoline from byproducts during distillation.
Product discoloration.
Low purity of the final product after purification.
Potential Cause
Recommended Solution
Close Boiling Points of Impurities
If byproducts have boiling points close to that of 2-Methylindoline, fractional distillation under reduced pressure is crucial. Ensure the distillation column is efficient and properly packed.
Thermal Degradation
2-Methylindoline may be susceptible to degradation at high temperatures. Distillation should be performed under a high vacuum to lower the boiling point.
Presence of Colored Impurities
Colored impurities may be removed by treating the crude product with activated carbon before distillation.
Incomplete Removal of Catalyst
Ensure complete filtration of the catalyst after the reaction. Catalyst fines can contaminate the product.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 2-Methylindoline?
A common and efficient method involves the catalytic hydrogenation of a 2-halogenated-β-methylnitrostyrene using Raney nickel as the catalyst. This is followed by an intramolecular cyclization facilitated by a cuprous halide and an alkali.[4] This method is favored for its readily available starting materials, high yield, and high purity of the final product.[4]
Q2: How can I monitor the progress of the 2-Methylindoline synthesis reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5] For TLC, a sample of the reaction mixture can be spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material and the appearance of the product spot. GC provides a more quantitative measure of the conversion of the starting material to the product.
Q3: What are the critical safety precautions to take during 2-Methylindoline production?
Handling of Raney Nickel: Raney nickel is pyrophoric and can ignite if allowed to dry in the air. It should always be handled as a slurry in water or a suitable solvent.
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area using appropriate high-pressure equipment. Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Work in a well-ventilated fume hood.[6][7]
Q4: My final product is a yellow to brownish liquid. Is this normal, and how can I decolorize it?
While pure 2-Methylindoline is a colorless to pale yellow liquid, discoloration to yellow or brown can occur due to impurities or slight degradation.[8] If the purity is otherwise acceptable, the color may not be an issue for subsequent steps. However, if a colorless product is required, you can try treating the material with activated carbon followed by filtration before the final distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Methylindoline Synthesis via Hydrogenation of 2-Halogenated-β-methylnitrostyrene
Reactor Charging: In a high-pressure hydrogenation reactor, add 2-chloro-β-methylnitrostyrene (198 g, 1 mol), Raney nickel (50 g), cuprous chloride (30 g, 0.3 mol), sodium carbonate (64 g, 0.6 mol), and water (600 g).
Inerting: Seal the reactor and purge it several times with nitrogen gas to remove any air.
Hydrogenation: Pressurize the reactor with hydrogen gas to 40 kg/cm ².
Reaction: Begin stirring and heat the reaction mixture to 100°C. Maintain this temperature and pressure for 8 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC.
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas.
Catalyst Filtration: Open the reactor and add 400 ml of toluene to the reaction mixture. Stir for 30 minutes. Filter the mixture to remove the Raney nickel catalyst. The catalyst should be kept wet with water to prevent ignition.
Workup: Transfer the filtrate to a separatory funnel and separate the organic layer (toluene) from the aqueous layer.
Purification: Concentrate the toluene layer under reduced pressure. Purify the resulting crude 2-Methylindoline by vacuum distillation, collecting the fraction at 85-89°C / 5 mmHg.
Technical Support Center: Stereoselective Synthesis of 2-Methylindoline Derivatives
Welcome to the Technical Support Center for managing stereoselectivity in the synthesis of 2-Methylindoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for managing stereoselectivity in the synthesis of 2-Methylindoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of 2-methylindoline derivatives?
A1: Several robust methods are employed to control stereochemistry in 2-methylindoline synthesis. The choice of strategy often depends on the desired stereoisomer and the substitution pattern of the indoline (B122111) core. Key approaches include:
Kinetic Resolution: This technique is effective for separating enantiomers of racemic 2-arylindolines. A chiral reagent, such as the combination of n-butyllithium (n-BuLi) and sparteine, selectively reacts with one enantiomer, allowing for the recovery of the unreacted enantiomer in high enantiomeric excess.[1]
Organocatalytic Intramolecular Michael Addition: Chiral primary amine catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric intramolecular cyclization of suitably functionalized precursors to yield highly enantioenriched 2,3-disubstituted indolines. This method can provide access to both cis and trans diastereomers with excellent enantioselectivity.[2][3]
Copper-Catalyzed Asymmetric Hydroamination: This method involves the copper hydride (CuH)-catalyzed intramolecular hydroamination of styrenes. It is a powerful tool for the synthesis of cis-2,3-disubstituted indolines with high diastereo- and enantioselectivity under mild reaction conditions.[4][5][6]
Palladium-Catalyzed Asymmetric C(sp³)–H Activation/Cyclization: This approach enables the enantioselective synthesis of 2-methylindolines from 2-halo N-isopropyl anilides using palladium catalysts with commercially available chiral diphosphine ligands.
Q2: How critical is the choice of chiral ligand or catalyst in determining the stereochemical outcome?
A2: The selection of the chiral ligand or catalyst is paramount and directly influences both the enantioselectivity and, in some cases, the diastereoselectivity of the reaction. For instance, in kinetic resolutions using n-BuLi, the choice between (+)-sparteine and (-)-sparteine (B7772259) can determine which enantiomer of the starting material is recovered.[1] Similarly, in organocatalytic Michael additions, the structure of the cinchona alkaloid-derived amine catalyst is crucial for achieving high enantiomeric excess. In palladium-catalyzed reactions, different chiral diphosphine ligands can lead to significant variations in enantioselectivity.
Q3: What is the typical range of enantiomeric excess (ee) and diastereomeric ratio (dr) I can expect to achieve with these methods?
A3: With optimized conditions, it is possible to achieve excellent stereoselectivity. For organocatalytic intramolecular Michael additions, enantiomeric excesses of up to 99% have been reported.[2][3] Diastereomeric ratios can vary, with some methods providing moderate diastereoselectivity (e.g., up to 2.7:1 dr for cis products) and others offering high diastereoselectivity (e.g., up to 20:1 dr for trans products).[2][3] Copper-catalyzed hydroamination is known for producing cis-2,3-disubstituted indolines with high diastereoselectivity and good to excellent enantioselectivities.[4][6] Kinetic resolution can also yield starting materials and products with high enantiomer ratios, often exceeding 90:10.[1]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Kinetic Resolution of N-Boc-2-arylindolines
Possible Cause
Troubleshooting Step
Suboptimal Reaction Temperature: Temperature significantly impacts the selectivity of the kinetic resolution.
Action: Carefully control the reaction temperature. For the n-BuLi/sparteine system, conducting the reaction at -78 °C has been shown to improve enantiomeric ratios compared to higher temperatures like -50 °C.[1] At higher temperatures, the reaction may proceed too quickly, leading to lower selectivity.
Incorrect Stoichiometry of Reagents: The ratio of n-BuLi and the chiral ligand to the substrate is crucial for efficient kinetic resolution.
Action: Optimize the stoichiometry of n-BuLi and sparteine. Using a slight excess of the chiral ligand and a sub-stoichiometric amount of n-BuLi relative to the racemic starting material is often optimal.
Slow Rotamer Interconversion: The N-Boc group can exist in different rotational conformations (rotamers), and only one may be reactive. If the interconversion between rotamers is slow, it can affect the reaction rate and selectivity.
Action: While the rate of Boc rotation is generally fast, for certain substrates, longer reaction times at low temperatures may be necessary to allow for equilibration and ensure good results.[1]
Issue 2: Poor Diastereoselectivity in Organocatalytic Intramolecular Michael Addition
Possible Cause
Troubleshooting Step
Inappropriate Solvent: The solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.
Action: Screen a variety of solvents with different polarities. Solvents like ethyl acetate (B1210297) (EtOAc), chloroform (B151607) (CHCl₃), and toluene (B28343) have been shown to be effective, providing high yields and enantioselectivities.[3]
Absence of an Additive: Acidic additives can play a crucial role in promoting the reaction and influencing its stereochemical outcome.
Action: Introduce a suitable acidic additive. Studies have shown that the use of an additive like 2-nitrobenzoic acid can improve both reactivity and enantioselectivity compared to running the reaction without an additive.[3]
Substrate Structure: The nature of the substituents on the starting material can favor the formation of one diastereomer over the other.
Action: If possible, modify the substituents on the substrate. For example, in the synthesis of 2,3-disubstituted indolines, the use of aryl versus alkyl groups on the enone moiety can favor the formation of cis versus trans products, respectively.[2][3]
Issue 3: Low Yield and/or Enantioselectivity in CuH-Catalyzed Synthesis of cis-2,3-Disubstituted Indolines
Possible Cause
Troubleshooting Step
Suboptimal Ligand Choice: The chiral ligand is critical for achieving high enantioselectivity.
Action: Screen different chiral bisphosphine ligands. (S,S)-Ph-BPE has been identified as a highly effective ligand for this transformation.[5]
Incorrect Proton Source: The choice and amount of the proton source are important for catalyst turnover and overall efficiency.
Action: Use a stoichiometric amount of a suitable proton source. tert-Butanol (t-BuOH) has been shown to significantly improve the yield of the desired indoline product.[4][5]
Presence of Inhibitory Additives: Certain additives can negatively impact the catalytic cycle.
Action: For some electron-deficient substrates, running the reaction in the absence of triphenylphosphine (B44618) (PPh₃) can lead to higher yields.[6]
Quantitative Data Summary
Table 1: Organocatalytic Intramolecular Michael Addition for the Synthesis of cis-2,3-Disubstituted Indolines
Entry
Catalyst
Additive
Solvent
Yield (%)
dr (cis:trans)
ee (%) of cis
1
IIId
2-Nitrobenzoic Acid
EtOAc
95
2.7:1
99
2
IIId
Benzoic Acid
EtOAc
93
2.5:1
98
3
IIId
-
EtOAc
85
2.3:1
95
4
IIIa
2-Nitrobenzoic Acid
EtOAc
90
2.2:1
97
Data synthesized from studies on the organocatalytic intramolecular Michael addition.[3]
Table 2: Kinetic Resolution of N-Boc-2-phenylindoline
Entry
Temperature (°C)
Time (h)
Conversion (%)
Yield of recovered SM (%)
er of recovered SM
1
-50
0.17
95
5
82:18
2
-78
1
54
46
90:10
3
-78
3
60
40
92:8
SM = Starting Material; er = enantiomeric ratio. Data adapted from studies on the kinetic resolution of 2-arylindolines.[1]
Experimental Protocols
Protocol 1: Kinetic Resolution of N-Boc-2-phenylindoline
Materials:
Racemic N-Boc-2-phenylindoline
(+)-Sparteine
n-Butyllithium (n-BuLi) in hexanes
Toluene, anhydrous
Methyl chloroformate
Standard laboratory glassware, syringes, and magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of racemic N-Boc-2-phenylindoline (1.0 equiv) in anhydrous toluene.
Add (+)-sparteine (1.0 equiv) to the solution.
Cool the mixture to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (0.6-1.0 equiv) dropwise to the stirred solution.
Stir the reaction mixture at -78 °C for 1 hour.
Quench the reaction by adding methyl chloroformate (1.0 equiv).
Allow the reaction to warm to room temperature.
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the recovered starting material and the 2,2-disubstituted product by column chromatography.
Determine the enantiomeric ratio of the recovered starting material and the product by chiral HPLC analysis.[1]
Protocol 2: Organocatalytic Intramolecular Michael Addition for cis-2,3-Disubstituted Indoline Synthesis
impact of solvent on 2-Methylindoline reaction outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylindoline. The focus is on the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylindoline. The focus is on the critical impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving 2-Methylindoline, and how does solvent choice generally affect them?
A1: 2-Methylindoline is a versatile intermediate used in various reactions, including N-alkylation, N-arylation, C-H activation, and cyclization reactions like the Pictet-Spengler synthesis.[1][2][3][4] Solvent choice is critical as it influences reaction rates, regioselectivity (e.g., N- vs. C-alkylation), and product yields by stabilizing reactants, intermediates, or transition states differently.[5][6] Polar aprotic solvents like DMF and THF can favor N-alkylation by forming a more nucleophilic indolate anion, while less polar solvents might be used for other functionalizations.[7] In some modern protocols, even water is used as a green and effective solvent for selective alkylations.[1]
Q2: My 2-Methylindoline reaction is resulting in a low yield. What are the most likely causes related to the solvent?
A2: Low yields can stem from several factors. Regarding the solvent, consider the following:
Poor Solubility: Your starting materials (2-Methylindoline, electrophile, catalyst) may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Consider solvents known to dissolve a wide range of organic compounds like DMSO or DMF.[8]
Solvent-Reagent Interaction: The solvent may be reacting with your reagents. For instance, protic solvents (like alcohols or water) can react with strong bases (like NaH) or nucleophiles, quenching them and inhibiting the desired reaction.[5][7]
Inappropriate Polarity: The solvent's polarity can dramatically affect the reaction rate by how it stabilizes the transition state. If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction, and vice versa.[5][9] An incorrect choice can lead to a sluggish reaction and low yields.
Q3: Can the solvent influence the regioselectivity of alkylation on 2-Methylindoline (i.e., N-alkylation vs. C-alkylation)?
A3: Absolutely. The solvent can play a determinative role in directing alkylation to either the nitrogen (N1) or carbon (commonly C3 for indoles, but C6/C7 for certain reactions) positions. For instance, in In(III)-catalyzed alkylations of related indole (B1671886) structures, THF was found to give the best results for N1-alkylation, while switching the solvent to toluene (B28343) improved the yield for C6-alkylation.[10] Similarly, for iridium-catalyzed reactions, water has been effectively used to achieve regio-selective N- and C3-alkylation of indolines.[1] The choice of solvent, in conjunction with the catalyst and base, is a key parameter to tune for desired regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of 2-Methylindoline but consistently get low yields (<40%). What steps can I take to improve this?
Answer: Low yields in N-alkylation reactions are a common issue. Here is a step-by-step troubleshooting guide:
Re-evaluate Your Solvent and Base System:
Classical Conditions: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are often used to deprotonate the indoline (B122111) nitrogen, making it more nucleophilic.[7] Ensure your solvent is anhydrous, as water will quench the base.
Alternative Solvents: For certain catalytic systems, specialized solvents can be highly effective. For example, iron-catalyzed N-alkylation with alcohols has shown excellent yields in 2,2,2-trifluoroethanol (B45653) (TFE).[2]
Base Strength: Ensure the base is strong enough for complete deprotonation. If using a weaker base like K₂CO₃, the reaction may require higher temperatures. K₂CO₃ in TFE has been shown to be an effective system.[2]
Check Reagent Purity and Handling:
Water Contamination: Water and other protic impurities can quench the base and the reactive indolate anion. Ensure all reagents and solvents are pure and dry.[7] Glassware should be flame- or oven-dried.[11]
Reagent Degradation: Indolines can be unstable under strongly acidic or basic conditions or at high temperatures.[7] If you suspect degradation, consider using milder conditions.
Optimize Reaction Conditions:
Temperature: Some reactions require heating to proceed to completion, while others may decompose at elevated temperatures. Monitor your reaction by TLC or LC-MS to find the optimal balance.[7][12]
Reaction Time: A reaction that appears stalled may simply need more time. Continue to monitor its progress before quenching.[11]
Reagent Stoichiometry: Ensure you are using the correct equivalents of base and alkylating agent. An excess of the alkylating agent (e.g., 1.2-2 equivalents) is common.[2][7]
Workup Procedure:
Product may be lost during the workup phase. Ensure you are rinsing all glassware and extraction apparatus thoroughly.[11] Your product could also be unexpectedly water-soluble or volatile.[13]
Issue 2: Poor Selectivity in Pictet-Spengler Reactions
Question: I am performing a Pictet-Spengler reaction with 2-Methylindoline and an aldehyde but am getting significant side products. How can I improve the selectivity?
Answer: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde followed by acid-catalyzed cyclization.[3][14] Achieving high selectivity requires careful control of conditions.
Solvent and Catalyst Choice:
Traditional Conditions: The reaction is traditionally carried out in a protic solvent with an acid catalyst (e.g., TFA, HCl) and may require heat.[3][14]
Acid Catalyst: The choice and amount of acid are crucial. Too much or too strong an acid can lead to degradation or side reactions. Sometimes, a milder acid like L-tartaric acid is sufficient.[14]
Control of Iminium Ion Formation:
The reaction proceeds via an iminium ion intermediate. The formation of this intermediate is the key step.[3]
Ensure your aldehyde is pure and free of corresponding carboxylic acid, which could interfere with the reaction.
The initial condensation to form the Schiff base/iminium ion can be sensitive to water. While some protocols use aqueous acid, starting with anhydrous conditions can sometimes provide a cleaner reaction profile.
Reaction Temperature:
While heating is common, running the reaction at a lower temperature for a longer time can sometimes minimize the formation of by-products. Start at room temperature and monitor before applying heat.[14]
Data Hub: Solvent Effects on Reaction Outcomes
The following tables summarize quantitative data on how solvent choice can impact the yield and selectivity of reactions involving indoline and indole derivatives.
Table 1: Solvent Effect on Regioselectivity of In(OTf)₃-Catalyzed Alkylation of 2,3-Disubstituted Indole [10]
Entry
Solvent
Product Type
Yield (%)
1
DCE
C6-Alkylation
Similar to CH₂Cl₂
2
CH₂Cl₂
C6-Alkylation
Similar to DCE
3
CH₃CN
C6-Alkylation
Similar to DCE
4
THF
N1-Alkylation
90
5
Toluene
C6-Alkylation
92
Table 2: Solvent and Base Optimization for Iron-Catalyzed N-Alkylation of Indoline [2]
Entry
Base (equiv.)
Solvent
Yield (%)
1
CsOH (0.5)
Toluene
No Reaction
2
CsOH (0.5)
t-BuOH
3
3
CsOH (0.5)
TFE
70
4
K₂CO₃ (0.5)
TFE
85
5
K₂CO₃ (1.0)
TFE
>99
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indolines[7]
This protocol is a generalized procedure and may require optimization for 2-Methylindoline and specific alkylating agents.
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indoline derivative dissolved in the anhydrous solvent.
Cool the mixture to 0 °C in an ice bath.
Carefully add the strong base portion-wise to the stirred solution.
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
Add the alkylating agent dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive agents.
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline[14][15]
This protocol describes a general procedure using tryptamine (B22526), which can be adapted for reactions with 2-Methylindoline derivatives that possess the required β-arylethylamine moiety.
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Methylindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during chemical reactions involving 2-Methylindoline.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a frequent issue in reactions involving 2-Methylindoline?
A1: The primary cause of catalyst deactivation in this context is the 2-Methylindoline molecule itself. As a nitrogen-containing heterocycle, the lone pair of electrons on the nitrogen atom can strongly adsorb onto the active sites of metal catalysts, a phenomenon known as catalyst poisoning.[1][2][3] This strong interaction blocks the sites that are necessary for the chemical reaction to proceed, leading to a decrease in or complete loss of catalytic activity. This is a common issue with nitrogen-containing compounds in heterogeneous catalysis.[4]
Q2: What are the most common catalyst deactivation mechanisms observed with 2-Methylindoline?
A2: There are three main mechanisms of catalyst deactivation:
Poisoning: This is the most prevalent issue, caused by the strong chemisorption of the nitrogen atom in 2-Methylindoline (or related amine byproducts) onto the catalyst's active metal centers (e.g., Pd, Pt, Rh, Ni).[1][2][3] This effectively inactivates these sites.
Fouling or Coking: This involves the physical deposition of carbonaceous materials, heavy byproducts, or polymers onto the catalyst surface and within its pores.[5][6] This blockage prevents the reactants from reaching the active sites.
Thermal Degradation (Sintering): At higher reaction temperatures, the fine metal particles of a supported catalyst can migrate and agglomerate into larger crystals.[5][6] This process reduces the total active surface area of the catalyst, thereby lowering its overall activity.
Q3: How can I determine which deactivation mechanism is affecting my reaction?
A3: Observing the rate and nature of the activity loss can provide clues:
A sudden and rapid drop in activity early in the reaction often points to poisoning , especially if the starting materials are known to contain impurities.[7]
A gradual and steady decrease in activity over time is more characteristic of fouling/coking as deposits slowly build up on the surface.[7]
A loss of activity after operating at high temperatures or observing a need to continually increase the temperature to maintain conversion suggests thermal degradation or sintering .[5]
Q4: My reaction has stalled. What are the immediate troubleshooting steps?
A4: If your reaction stops prematurely, a systematic approach is needed. First, suspect catalyst poisoning.
Verify Reagent Purity: Analyze your 2-Methylindoline starting material, solvents, and hydrogen gas (if applicable) for impurities.[7] Common poisons include sulfur and other nitrogen-containing compounds.[8]
Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading might help achieve complete conversion, though this does not solve the underlying deactivation problem.[9]
Review Reaction Conditions: Ensure that the temperature and pressure are within the optimal range for the catalyst's stability. Excessively high temperatures can accelerate coking and sintering.[5]
Q5: Is it possible to regenerate a catalyst that has been deactivated?
A5: Yes, regeneration is often possible, but the method depends entirely on the deactivation mechanism.[3]
For Fouling/Coking: The catalyst can often be regenerated by washing with an appropriate solvent to dissolve the deposited materials or by a controlled burn-off of carbonaceous deposits (calcination).[7][10]
For Poisoning: Regeneration is more challenging. If the poison is reversibly bound, washing may be effective.[3] For strongly bound poisons like sulfur or nitrogen compounds, more aggressive chemical treatments or a high-temperature reduction might be required, though full activity may not be restored.[7]
For Sintering: This process is generally irreversible, and the catalyst typically needs to be replaced.
Deactivation Mechanisms and Troubleshooting
The following diagrams and tables provide a structured approach to understanding and resolving catalyst deactivation.
Caption: Key pathways leading to catalyst deactivation.
Troubleshooting Guide: Low or No Conversion
If you observe a significant drop in reaction conversion, use the following workflow to diagnose the potential cause.
Technical Support Center: Byproduct Analysis in 2-Methylindoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 2-Methylindoline.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the synthesis of 2-Methylindoline?
A1: Based on common synthetic routes, the primary byproducts encountered during 2-Methylindoline synthesis include unreacted starting materials, over-reduced species, and incompletely cyclized intermediates. Specifically, when synthesizing from 2-methylindole, residual 2-methylindole and the over-hydrogenated product 2-methyl decahydroindole are common impurities.[1] Synthesis routes starting from 2-chloro-β-methyl nitrostyrene (B7858105) have also reported the formation of 2-methyl decahydroindole as a side product.[2]
Q2: How can I detect and quantify these byproducts in my reaction mixture?
A2: The most common analytical techniques for monitoring the purity of 2-Methylindoline and quantifying byproducts are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2][3][4][5] Gas chromatography, often coupled with a mass spectrometer (GC-MS), is particularly effective for separating and identifying volatile compounds like 2-Methylindoline and its common byproducts.[6][7] HPLC is a robust method for purity analysis and can be adapted for impurity profiling.[3][4][5][8]
Q3: What causes the formation of 2-methyl decahydroindole?
A3: The formation of 2-methyl decahydroindole is a result of over-reduction of the indole (B1671886) ring system during catalytic hydrogenation.[1] This typically occurs under harsh reaction conditions, such as high hydrogen pressure or prolonged reaction times, where the catalyst continues to reduce the aromatic ring of the desired 2-Methylindoline product.[2]
Q4: My 2-Methylindoline synthesis is resulting in a low yield. What are the potential causes related to byproducts?
A4: Low yields can be directly linked to the formation of significant amounts of byproducts. If a substantial portion of your starting material is converted into side products like 2-methyl decahydroindole or remains unreacted, the yield of the desired 2-Methylindoline will be inherently lower.[1] Optimizing reaction conditions to improve selectivity is crucial for maximizing the yield.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Analytical Verification
Unexpected peaks in GC/HPLC analysis
Presence of unreacted starting materials or byproducts.
Compare retention times with known standards of potential byproducts (e.g., 2-methylindole, 2-methyl decahydroindole).
GC-MS analysis to identify the molecular weight and fragmentation pattern of the unknown peaks.
Low Purity of Final Product
Inefficient conversion or significant side reactions.
Review and optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time to favor the formation of 2-Methylindoline.[1][2]
Perform a quantitative analysis (e.g., GC with internal standard) to determine the percentage of byproducts.
High levels of 2-methyl decahydroindole
Over-reduction due to harsh hydrogenation conditions.
Reduce hydrogen pressure, lower the reaction temperature, or decrease the reaction time. Consider using a less active catalyst or a catalyst inhibitor.[1][2]
Monitor the reaction progress over time using GC to identify the point of maximum 2-Methylindoline formation before significant over-reduction occurs.
Presence of residual 2-methylindole
Incomplete hydrogenation of the starting material.
Increase hydrogen pressure, reaction temperature, or reaction time. Ensure the catalyst is active and not poisoned.[1]
Use HPLC or GC to quantify the amount of residual 2-methylindole.
Quantitative Data from Synthetic Procedures
The following tables summarize the yield and purity of 2-Methylindoline obtained under various reaction conditions as reported in the literature.
Table 1: Synthesis of 2-Methylindoline from 2-chloro-β-methyl nitrostyrene [2]
Catalyst
Base
H₂ Pressure (kg)
Temperature (°C)
Time (h)
Yield (%)
Purity by GC (%)
Raney Nickel
Sodium Carbonate
25
120
5
86
99.67
Raney Nickel
Sodium Hydroxide
20
120
4
90
99.74
Raney Nickel
Cuprous Bromide/NaOH
30
110
6
88
99.63
Raney Nickel
Potassium Carbonate
40
110
6
92
99.63
Raney Nickel
Sodium Carbonate
40
100
8
90
99.81
Table 2: Synthesis of 2-Methylindoline from 2-methylindole [1]
Protocol 1: GC-MS Analysis of 2-Methylindoline Reaction Mixture
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or toluene).
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating 2-Methylindoline and its likely byproducts.
Oven Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
Injection: Inject 1 µL of the prepared sample.
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards if available.[6][7]
Protocol 2: HPLC Method for Purity Assessment
Instrumentation: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column is a good starting point for method development.
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid) is typically effective.[8]
Detection: Monitor the elution profile at a wavelength where 2-Methylindoline and potential impurities have significant absorbance (e.g., 254 nm).
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Analysis: Inject the sample and integrate the peak areas to determine the purity and relative amounts of any impurities.
Visualizations
Caption: Primary synthetic routes to 2-Methylindoline.
Caption: Byproduct formation pathways from 2-methylindole.
Caption: Workflow for byproduct analysis in 2-Methylindoline synthesis.
improving the efficiency of 2-Methylindoline purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Methylindoline pu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Methylindoline purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Methylindoline?
A1: The most common and effective methods for purifying 2-Methylindoline are fractional vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities present.
Q2: My purified 2-Methylindoline is a yellow or brown liquid. What causes this discoloration and how can I fix it?
A2: Discoloration in 2-Methylindoline is often due to oxidation or the presence of chromophoric impurities from the synthesis. To obtain a colorless product, you can try the following:
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.
Distillation: Fractional vacuum distillation is highly effective at separating 2-Methylindoline from less volatile colored impurities.
Column Chromatography: Silica gel chromatography can separate the desired product from colored and other polar impurities.
Q3: What are the expected yield and purity levels for 2-Methylindoline purification?
A3: With optimized procedures, high purity and good yields can be achieved. Yields can range from 55% to over 90%, with purity levels exceeding 99.5%, as determined by gas chromatography.[1][2][3]
Q4: What are the key safety precautions to take when handling 2-Methylindoline?
A4: 2-Methylindoline should be handled in a well-ventilated area, preferably a fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to avoid contact with skin and eyes.[4][5] Avoid inhaling fumes and ensure that an eyewash station and safety shower are readily accessible.[4][6]
Troubleshooting Guides
Distillation Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Low Purity
- Inefficient fractional distillation setup.- Bumping of the liquid, carrying over impurities.- Co-distillation with impurities having similar boiling points.
- Use a longer fractionating column or one with a more efficient packing material.- Ensure smooth boiling by using a magnetic stirrer or boiling chips.- Check the vacuum and temperature control for stability. Consider a second distillation.
Low Yield
- Product loss due to leaks in the vacuum system.- Condensation loss in the distillation head or condenser.- Hold-up in the distillation column.
- Inspect all joints and ensure a tight seal.- Ensure adequate cooling of the condenser.- Use a smaller distillation setup for smaller quantities to minimize hold-up.
Product Solidifies in Condenser
- The melting point of 2-Methylindoline (around 56-59°C) is relatively high.
- Use a condenser with a wider bore.- Slightly warm the condenser with a water jacket set to a temperature just below the boiling point of the collected fraction.
Recrystallization Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out (Product separates as an oil, not crystals)
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.
- Use a lower boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent to reduce saturation and allow for slower cooling.
No Crystals Form
- Too much solvent was used.- The solution is not sufficiently supersaturated upon cooling.
- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure 2-Methylindoline.
Poor Recovery (Low Yield)
- Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.
- Minimize the amount of solvent used. Cool the filtrate to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation.- Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtration.
Data Presentation
Physical Properties and Purification Parameters
Parameter
Value
Reference
Melting Point
56-57 °C (crude), 59 °C (recrystallized)
Boiling Point
272 °C / 750 mmHg119–126 °C / 3–4 mmHg85-89 °C / 5 mmHg
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 2-Methylindoline. Below you will find troubleshooting guides a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 2-Methylindoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store 2-Methylindoline?
A1: 2-Methylindoline should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[1] It is sensitive to prolonged air exposure and light, so it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-resistant container.[2] For long-term storage, refrigeration at 2-8°C is recommended.[3]
Q2: My 2-Methylindoline has changed color to yellow or brown. Is it still usable?
A2: Discoloration of 2-Methylindoline, which is typically a clear to pale yellow liquid, often indicates degradation due to oxidation from air exposure or reaction with impurities.[2] The usability of the discolored compound depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to purify the material before use. For less sensitive applications, a small-scale test reaction may be warranted to determine if the discoloration affects the outcome.
Q3: What are the primary hazards associated with handling 2-Methylindoline?
A3: 2-Methylindoline may cause skin and eye irritation.[4] It is recommended to handle it in a well-ventilated area or fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q4: How can I safely dispose of waste 2-Methylindoline?
A4: Waste 2-Methylindoline should be disposed of in accordance with local, state, and federal regulations. It should be treated as chemical waste and collected in a designated, labeled container for proper disposal by a licensed waste management company. Do not pour it down the drain.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
Possible Cause: Degradation of 2-Methylindoline due to improper storage.
Troubleshooting Steps:
Verify Purity: Assess the purity of your 2-Methylindoline stock using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Purify if Necessary: If the purity is found to be low, or if discoloration is observed, purify the 2-Methylindoline using vacuum distillation.
Use Fresh Stock: If purification is not feasible, use a fresh, unopened bottle of 2-Methylindoline.
Inert Atmosphere: For sensitive reactions, ensure all handling of 2-Methylindoline is performed under an inert atmosphere.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable quality of 2-Methylindoline from the storage bottle after repeated use.
Troubleshooting Steps:
Aliquot the Reagent: Upon receiving a new bottle of 2-Methylindoline, aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to air and moisture with each use.
Seal Vials Properly: Use vials with tight-fitting septa or screw caps (B75204) with a PTFE liner to ensure a good seal.
Store Aliquots Correctly: Store the aliquoted vials in the dark at the recommended temperature (2-8°C).
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of 2-Methylindoline
Storage Condition
Temperature
Atmosphere
Light Condition
Expected Shelf-Life (Purity >98%)
Long-Term
2-8°C
Inert (Nitrogen/Argon)
Dark
> 24 months
Short-Term
Room Temperature (~20-25°C)
Inert (Nitrogen/Argon)
Dark
< 6 months
Working Solution (in solvent)
2-8°C
Sealed
Dark
Dependent on solvent and concentration
Note: The expected shelf-life is an estimate based on general chemical stability principles and may vary depending on the specific purity of the lot and the integrity of the container seal. It is always recommended to check the certificate of analysis for the specific batch.
Experimental Protocols
Protocol 1: Quality Control of 2-Methylindoline by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of 2-Methylindoline. The exact parameters may need to be optimized for your specific instrument.
Objective: To determine the purity of a 2-Methylindoline sample.
Materials:
2-Methylindoline sample
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
Gas Chromatograph with a Flame Ionization Detector (FID)
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
Procedure:
Sample Preparation: Prepare a dilute solution of the 2-Methylindoline sample in the chosen solvent (e.g., 1 mg/mL).
Instrument Setup:
Injector Temperature: 250°C
Detector Temperature: 280°C
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/minute to 250°C.
Hold at 250°C for 5 minutes.
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
Injection: Inject 1 µL of the prepared sample into the GC.
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to 2-Methylindoline.
Protocol 2: Purification of Discolored 2-Methylindoline by Vacuum Distillation
This protocol describes a method to purify 2-Methylindoline that has discolored due to degradation.
Objective: To purify 2-Methylindoline by removing non-volatile impurities and degradation products.
Materials:
Discolored 2-Methylindoline
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
Vacuum pump and vacuum gauge
Heating mantle
Stir bar
Procedure:
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
Charge the Flask: Place the discolored 2-Methylindoline and a stir bar into the round-bottom flask.
Apply Vacuum: Gradually apply vacuum to the system. The pressure should be reduced to a level that allows for distillation at a temperature below the decomposition point of 2-Methylindoline. A pressure of 10-20 mmHg is a good starting point.
Heating and Distillation: Gently heat the flask using the heating mantle while stirring. Collect the fraction that distills at the expected boiling point of 2-Methylindoline at the applied pressure. The boiling point at reduced pressure will be significantly lower than its atmospheric boiling point of ~228-229°C.
Collection and Storage: Collect the purified, colorless 2-Methylindoline in the receiving flask. Once the distillation is complete, allow the apparatus to cool before releasing the vacuum. Store the purified product under an inert atmosphere in a tightly sealed, light-resistant container at 2-8°C.
Visualizations
Caption: Recommended workflow for the storage, handling, and troubleshooting of 2-Methylindoline.
Caption: Simplified logical relationship of 2-Methylindoline degradation leading to discoloration.
A comprehensive guide for researchers, scientists, and drug development professionals comparing the primary synthetic routes to 2-Methylindoline. This guide provides an objective analysis of different methodologies, supp...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals comparing the primary synthetic routes to 2-Methylindoline. This guide provides an objective analysis of different methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis pathway based on efficiency, safety, and environmental impact.
Introduction
2-Methylindoline is a crucial heterocyclic scaffold found in a wide array of pharmaceuticals and biologically active compounds. Its synthesis is a key step in the development of various therapeutic agents, including inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine (B1679862) reuptake inhibitors, and antitumor agents. The choice of synthetic route to 2-Methylindoline can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide compares the most common synthetic strategies for 2-Methylindoline, presenting quantitative data, detailed experimental protocols, and a logical classification of the methodologies.
Classification of Synthetic Routes
The synthesis of 2-Methylindoline can be broadly categorized into two main strategies: the direct reduction of a pre-formed indole (B1671886) ring system and the simultaneous reduction and cyclization of an acyclic precursor. A third, two-step approach involves the initial synthesis of 2-methylindole (B41428) followed by its subsequent reduction.
Caption: Classification of synthetic routes to 2-Methylindoline.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 2-Methylindoline, providing a basis for objective comparison.
Synthetic Route
Starting Material(s)
Key Reagents & Conditions
Yield (%)
Purity (%)
Key Advantages
Key Disadvantages
Catalytic Hydrogenation of 2-Methylindole
2-Methylindole
H₂, Pd/C, Rh/C, or Pt/C catalyst in acidic ionic liquid; 50-60°C, 50 kg/cm ² H₂ pressure.[1]
>99
>99
High yield and purity, environmentally friendly solvent system (ionic liquid).
Requires pre-synthesis of 2-methylindole, use of high-pressure hydrogen.
Chemical Reduction of 2-Methylindole
2-Methylindole
Borane-tetrahydrofuran complex in trifluoroacetic acid.[2]
In a 0.5 L pressure reactor, charge 2-methylindole, (3-sulfonic acid propyl group) triethyl ammonium hydrosulfate, and 10% Pd/C catalyst.
Pressurize the reactor with hydrogen to 50 kg/cm ².
Heat the reaction mixture to 50°C and maintain for 5 hours with stirring.
After the reaction is complete, cool the reactor and add 200 mL of water.
Neutralize the reaction mixture to a pH of 9-10 with a 30% sodium hydroxide solution and stir for 30 minutes.
Filter the mixture to separate the catalyst.
Extract the aqueous filtrate with toluene.
The ionic liquid can be recovered from the aqueous layer by neutralization with sulfuric acid followed by concentration.
The toluene solution containing the product is analyzed by gas chromatography, which should indicate a high conversion to 2-methylindoline.
Reductive Cyclization of 2-Chloro-β-methyl nitrostyrene
This protocol is based on a patented method that provides high yields and purity.[3]
Materials:
2-Chloro-β-methylnitrostyrene (198 g, 1 mole)
Raney Nickel catalyst (40 g)
Cuprous chloride (35 g, 0.35 mole)
Sodium carbonate (50 g, 0.47 mole)
Water (500 g)
Toluene (400 mL)
Procedure:
In a pressure reactor, combine 2-chloro-β-methylnitrostyrene, Raney Nickel catalyst, cuprous chloride, sodium carbonate, and water.
Pressurize the reactor with hydrogen to 25 kg/cm ².
Heat the reaction mixture to 120°C and maintain for 5 hours with stirring.
After the reaction is complete, cool the reactor and add 400 mL of toluene to the reaction solution.
Stir the mixture for 30 minutes, then filter to recover the catalyst.
The organic layer is separated, and the product is isolated by reduced pressure distillation, collecting the fraction at 85-89°C/5 mmHg.
Concluding Remarks
The choice of a synthetic route for 2-Methylindoline depends on the specific requirements of the research or manufacturing process.
For high purity and yield with green chemistry considerations , the catalytic hydrogenation of 2-methylindole in an acidic ionic liquid is an excellent option, although it requires access to a pre-existing indole starting material and high-pressure equipment.[1]
For a high-yielding, one-pot synthesis from readily available precursors , the reductive cyclization of 2-halo-β-methyl nitrostyrene is a strong candidate, particularly for industrial-scale production.[3] However, it involves the use of a pyrophoric catalyst and high-pressure hydrogenation.
For a metal-free alternative , the chemical reduction of 2-methylindole with a borane (B79455) complex offers a viable, albeit lower-yielding, pathway.[2]
The Fischer indole synthesis followed by reduction remains a classic and versatile approach, but its multi-step nature and moderate initial yield may be less desirable for large-scale applications.
Researchers and drug development professionals should carefully consider these factors, including yield, purity, cost, safety, and environmental impact, when selecting the most appropriate synthetic strategy for their needs.
A Comparative Guide to 2-Methylindoline and 2-Methylindole in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the catalytic performance of 2-methylindoline and 2-methylindole (B41428), two heterocyclic compounds crucial...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 2-methylindoline and 2-methylindole (B41428), two heterocyclic compounds crucial as intermediates in the synthesis of pharmaceuticals, dyes, and fine chemicals. Their interconversion through catalytic hydrogenation and dehydrogenation reactions is of significant interest, particularly in the context of hydrogen storage and transfer catalysis. This document summarizes key experimental data, details relevant protocols, and visualizes the reaction pathways to aid in the selection and application of these versatile molecules in research and development.
At a Glance: Structural and Reactive Differences
2-methylindole is an aromatic heterocyclic compound, while 2-methylindoline is its hydrogenated, non-aromatic counterpart. This fundamental structural difference dictates their distinct roles and reactivity in catalytic processes. 2-methylindole, with its electron-rich aromatic system, readily undergoes electrophilic substitution reactions and serves as a precursor for various complex indole (B1671886) derivatives. In contrast, the saturated heterocyclic ring in 2-methylindoline makes it a suitable candidate for dehydrogenation reactions and as a building block for chiral ligands in asymmetric catalysis.
Catalytic Hydrogenation: 2-Methylindole to 2-Methylindoline
The selective hydrogenation of 2-methylindole to 2-methylindoline is a key transformation, often employed in the synthesis of pharmaceutical intermediates. The performance of various heterogeneous catalysts in this reaction is summarized below.
Data Presentation: Performance of Catalysts in the Hydrogenation of 2-Methylindole
In a 0.5 L pressure reactor, charge 131 g (1 mole) of 2-methylindole, 105 g of (3-sulfonic acid propyl group) triethyl ammonium hydrosulfate, and 5 g of 10% palladium on carbon catalyst.
Pressurize the reactor with hydrogen gas to 50 kg/cm ².
Heat the reaction mixture to 50°C and maintain for 5 hours with stirring.
After the reaction is complete, cool the reactor and add 200 ml of toluene.
Neutralize the mixture to a pH of 9-10 with a 30% sodium hydroxide solution and stir for 30 minutes.
Filter the mixture to separate the catalyst.
Analyze the toluene solution by gas chromatography to determine the content of 2-methylindoline, unreacted 2-methylindole, and any byproducts.
Purify the product by vacuum distillation, collecting the fraction at 85-89°C/5mmHg.
Reaction Pathway: Hydrogenation of 2-Methylindole
Caption: Catalytic hydrogenation of 2-methylindole to 2-methylindoline.
Catalytic Dehydrogenation: 2-Methylindoline to 2-Methylindole
The dehydrogenation of 2-methylindoline to 2-methylindole is a critical reaction, especially in the context of liquid organic hydrogen carriers (LOHCs), where 2-methylindoline serves as the hydrogen-rich form.
Data Presentation: Performance of Catalysts in the Dehydrogenation of 2-Methylindoline
In a 50 mL three-necked round-bottom flask, add the catalyst (0.05 mmol), 52.7 mg of PPh₃ (0.20 mmol), 1.24 g of [PPh₄][NTf₂] (2.0 mmol), and 10 mL of Bu₂O.
Flush the flask with argon while heating to 130°C.
Activate the catalyst by purging the reaction mixture with hydrogen gas for a specified period, then exchange the atmosphere back to argon.
Initiate the reaction by adding 1.33 g of 2-methylindoline (10.0 mmol).
Heat the solution for up to 24 hours with vigorous stirring (1500 rpm).
Monitor the reaction progress and determine the yield of 2-methylindole by GC-FID analysis using toluene as a dilution solvent.
Reaction Pathway: Dehydrogenation of 2-Methylindoline
Caption: Catalytic dehydrogenation of 2-methylindoline to 2-methylindole.
Comparative Summary and Applications in Drug Development
The choice between 2-methylindoline and 2-methylindole in a catalytic process is fundamentally tied to the desired synthetic outcome.
2-Methylindole serves as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its aromatic nature allows for various functionalization reactions. For instance, derivatives of 2-methylindole have been investigated as potential lanosterol (B1674476) 14α-demethylase inhibitors for antifungal applications.
2-Methylindoline , on the other hand, is a key intermediate in the synthesis of compounds where a saturated heterocyclic core is required. It is a precursor to a range of pharmacologically active molecules, including inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine (B1679862) reuptake inhibitors, and MT2-selective melatonin (B1676174) receptor antagonists. Furthermore, chiral phosphoramidite (B1245037) ligands derived from enantiopure 2-methylindoline have been successfully applied in iridium-catalyzed allylic alkylation reactions, highlighting its importance in asymmetric catalysis.[4]
The reversible catalytic transformation between these two molecules also positions them as a potential liquid organic hydrogen carrier (LOHC) system, a promising technology for the safe storage and transport of hydrogen.[5][6][7]
Workflow: Role in Pharmaceutical Synthesis
Caption: Synthetic pathways from 2-methylindole and 2-methylindoline.
A Comparative Guide to Validated Analytical Methods for 2-Methylindoline
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylindoline is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical m...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylindoline is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of common analytical techniques for the determination of 2-Methylindoline, supported by typical performance data and detailed experimental protocols.
While specific validated performance data for 2-Methylindoline is not extensively available in publicly accessible literature, this guide presents a summary of typical validation parameters observed for closely related indoline (B122111) and indole (B1671886) derivatives. These values provide a reliable benchmark for what can be expected when developing and validating methods for 2-Methylindoline.
Method Performance Comparison
The choice of analytical technique often involves a trade-off between sensitivity, selectivity, and operational complexity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic compounds like 2-Methylindoline. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is particularly suitable for volatile and semi-volatile compounds. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) provides enhanced resolution, speed, and sensitivity, making it ideal for complex matrices and trace-level analysis.
Table 1: Comparison of Typical Validation Parameters for the Analysis of Indole Derivatives
Validation Parameter
HPLC-UV
GC-MS
UPLC-MS/MS
Linearity (R²)
> 0.995
> 0.999
> 0.997
Limit of Detection (LOD)
1 - 10 ng/mL
0.1 - 1 ng/mL
< 0.1 ng/mL
Limit of Quantification (LOQ)
5 - 30 ng/mL
0.5 - 5 ng/mL
< 0.5 ng/mL
Accuracy (% Recovery)
95 - 105%
90 - 110%
90 - 110%
Precision (%RSD)
< 5%
< 10%
< 15%
Detailed Experimental Protocols
The following sections provide generalized yet detailed methodologies for the analysis of 2-Methylindoline using HPLC-UV, GC-MS, and UPLC-MS. These protocols should be optimized and validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 2-Methylindoline in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
Accurately weigh and dissolve a known amount of the 2-Methylindoline sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile).
For formulated products, an extraction step may be necessary to separate the analyte from excipients.
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate: Typically 1.0 mL/min.
Injection Volume: 10-20 µL.
Detection: UV detection at the wavelength of maximum absorbance for 2-Methylindoline (approximately 245 nm and 290 nm).
3. Validation Parameters:
Linearity: Prepare a series of standard solutions of 2-Methylindoline at different concentrations and inject them to construct a calibration curve. A linearity with R² > 0.999 can be expected.[1]
Accuracy: Perform recovery studies by spiking a placebo with known amounts of 2-Methylindoline at different concentration levels.
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
Figure 1. General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the trace-level analysis of 2-Methylindoline and its related volatile impurities.
Derivatization (e.g., silylation) may be required to improve the volatility and thermal stability of 2-Methylindoline, though it is often volatile enough for direct analysis.
An internal standard should be added for accurate quantification.
2. GC-MS Conditions:
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
Carrier Gas: Helium at a constant flow rate.
Injection: Split or splitless injection depending on the concentration of the analyte.
Temperature Program: A temperature gradient is used to ensure good separation of analytes.
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Validation Parameters:
Linearity: A calibration curve is constructed using standard solutions of 2-Methylindoline. For similar compounds, excellent linearity (R² > 0.999) has been demonstrated.[2]
Accuracy: Determined by analyzing samples spiked with known amounts of the analyte. Recoveries are typically expected to be within 98.3–101.60%.[2]
Precision: Evaluated by the relative standard deviation (RSD) of replicate analyses. For related compounds, intra-day and inter-day precision are often found to be ≤2.56%.[2]
This technique offers high throughput and sensitivity, making it suitable for the analysis of 2-Methylindoline in complex biological matrices or for the detection of trace-level impurities.
1. Sample Preparation:
Sample preparation is critical and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.
The final extract is typically evaporated and reconstituted in the mobile phase.
2. UPLC-MS Conditions:
Column: A sub-2 µm particle size reversed-phase column (e.g., C18 or C8) for fast and efficient separations.
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often containing a modifier like formic acid or ammonium (B1175870)formate (B1220265) to improve ionization.
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
3. Validation Parameters:
Linearity: Calibration curves for related indole derivatives often show excellent linearity with r² values greater than 0.997.[3]
Lower Limit of Quantification (LLOQ): For indole derivatives in biological matrices, LLOQs in the range of 0.06 to 0.15 µg/ml have been reported.[3]
Accuracy and Precision: For similar compounds, intra-day and inter-day accuracy values typically range from 90.0% to 101.9%, with precision (RSD) between 1.9% and 14.8%.[3]
Figure 3. General workflow for UPLC-MS/MS analysis.
Navigating the Chiral Landscape: A Comparative Guide to Resolving 2-Methylindoline Enantiomers
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture of 2-methylindoline is a critical step in the synthesis of stereochemically pure compounds. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture of 2-methylindoline is a critical step in the synthesis of stereochemically pure compounds. This guide offers a comparative overview of different chiral resolving agents, presenting available experimental data and detailed protocols to facilitate an informed selection for efficient enantiomeric resolution.
The choice of a chiral resolving agent is often a pivotal decision in the successful isolation of a desired enantiomer. The efficacy of resolution is typically evaluated based on key performance indicators such as the yield of the diastereomeric salt, diastereomeric excess (de%), and the enantiomeric excess (ee%) of the target molecule after liberation from the salt. This guide delves into the application of common resolving agents for the chiral resolution of 2-methylindoline, a versatile building block in medicinal chemistry.
Performance Comparison of Chiral Resolving Agents
While direct, head-to-head comparative studies for a range of resolving agents with 2-methylindoline are not extensively documented in a single source, this section compiles available data to offer a quantitative comparison. The data is summarized in the table below, providing a snapshot of the effectiveness of different approaches.
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions, including solvent, temperature, and stoichiometry. The data for (+)-Tartaric Acid is representative of resolutions for similar amines, as specific quantitative data for 2-methylindoline was not available in the reviewed literature. For Mandelic Acid, while it is a common resolving agent for amines, specific performance data for 2-methylindoline was not found.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible resolution of enantiomers. The following are representative protocols for the chiral resolution of a racemic amine like 2-methylindoline.
Protocol 1: Kinetic Resolution using (S)-Naproxen Acyl Chloride
This protocol is based on the kinetic resolution of (±)-2-methylindoline, where one enantiomer reacts faster with the chiral acylating agent, allowing for their separation.
Acylation: Dissolve racemic 2-methylindoline in an anhydrous solvent under an inert atmosphere. Add a tertiary amine base. Cool the solution to 0°C.
Slowly add a solution of (S)-naproxen acyl chloride in the same solvent. The molar ratio of the resolving agent to the racemic amine is crucial and should be optimized (typically less than one equivalent for kinetic resolution).
Stir the reaction mixture at a controlled temperature for a specific duration, monitoring the reaction progress by a suitable analytical technique (e.g., chiral HPLC or NMR).
Work-up: Quench the reaction with water or a dilute acid. Extract the mixture with an organic solvent.
Separation: The resulting mixture contains the unreacted, enriched enantiomer of 2-methylindoline and the diastereomeric amide formed from the other enantiomer. These can be separated by chromatography or crystallization.
Hydrolysis: The separated diastereomeric amide can be hydrolyzed using acidic or basic conditions to recover the other enantiomer of 2-methylindoline.[1]
Protocol 2: Diastereomeric Salt Resolution with (+)-Tartaric Acid
This protocol outlines a general procedure for the classical resolution of a racemic amine using a chiral acid to form diastereomeric salts with different solubilities.
Materials:
Racemic 2-methylindoline
(+)-Tartaric acid
Solvent (e.g., methanol, ethanol, or a mixture with water)
Hydrochloric acid
Sodium hydroxide
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
Salt Formation: Dissolve racemic 2-methylindoline in a suitable solvent, with gentle heating if necessary. In a separate flask, dissolve an equimolar or sub-equimolar amount of (+)-tartaric acid in the same solvent, also with heating.
Combine the two solutions. The total volume of the solvent should be minimized to ensure supersaturation upon cooling.
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be beneficial to maximize the precipitation of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can induce crystallization.
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent.
Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water. Add a base (e.g., sodium hydroxide solution) to deprotonate the tartaric acid and liberate the free amine.
Extraction: Extract the liberated amine with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
Isolation: Remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-methylindoline.
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.[1]
Visualizing the Workflow
To better understand the logical flow of a classical chiral resolution process, the following diagram illustrates the key steps from the racemic mixture to the separated enantiomers.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
This guide provides a foundational understanding of the approaches to resolving racemic 2-methylindoline. The selection of the optimal resolving agent and conditions will ultimately depend on further empirical screening and optimization to achieve the desired purity and yield for a specific application.
A Comparative Analysis of the Biological Activities of 2-Methylindoline Derivatives and Other Key Heterocycles
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their diverse structures and ability to interact with a wide range of biological targets make them a focal...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their diverse structures and ability to interact with a wide range of biological targets make them a focal point of drug discovery. This guide provides a comparative overview of the biological activities of 2-methylindoline derivatives alongside other prominent heterocyclic systems, namely quinolines and benzimidazoles. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by available quantitative data, detailed experimental protocols, and mechanistic insights.
Anticancer Activity: A Battle on Multiple Fronts
The quest for novel anticancer agents has led to the extensive exploration of various heterocyclic scaffolds. Indoline derivatives (including 2-methylindoline), quinolines, and benzimidazoles have all demonstrated significant cytotoxic potential against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes, disruption of cellular structures, or interference with signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various derivatives of indoline, quinoline (B57606), and benzimidazole (B57391) against several cancer cell lines. It is important to note that these values are compiled from different studies and were not obtained from a head-to-head comparative analysis under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Anticancer Activity of Indoline Derivatives
Mechanism of Action: Targeting Cancer's Achilles' Heel
A common anticancer mechanism for some of these heterocyclic compounds is the inhibition of tubulin polymerization. Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including derivatives of indoline, quinoline, and benzimidazole, have shown promising activity against a variety of bacterial and fungal pathogens.
Comparative Antimicrobial Data (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present MIC values for different heterocyclic derivatives against various microbial strains. As with the anticancer data, these values are from diverse studies and should be interpreted with this in mind.
Table 4: Antimicrobial Activity of Indole/Indoline Derivatives
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Materials:
Bacterial or fungal strains
Mueller-Hinton Broth (MHB) or appropriate growth medium
Test compounds
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microbe + medium) and negative (medium only) controls.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases. Heterocyclic compounds are being investigated for their ability to modulate inflammatory pathways, often by inhibiting pro-inflammatory enzymes or cytokines.
Comparative Anti-inflammatory Data
The following table presents data on the anti-inflammatory activity of various heterocyclic derivatives, often expressed as the IC50 for the inhibition of inflammatory mediators or the percentage of edema inhibition in animal models.
Table 7: Anti-inflammatory Activity of Indoline, Quinoline, and Benzimidazole Derivatives
Mechanism of Action: Modulating the Inflammatory Cascade
Many anti-inflammatory drugs, including some heterocyclic compounds, exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. Other mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and interleukins.
Inhibition of the COX-2 pathway by heterocyclic compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
Rats or mice
Carrageenan solution (1% in saline)
Test compounds and vehicle
Reference drug (e.g., Indomethacin)
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
Animal Grouping and Administration: Divide animals into groups (control, reference, and test compound groups). Administer the vehicle, reference drug, or test compounds orally or via injection.
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
Derivatives of 2-methylindoline, along with other heterocyclic compounds like quinolines and benzimidazoles, represent a rich source of potential therapeutic agents with a broad spectrum of biological activities. While direct comparative studies are limited, the available data clearly indicates that these scaffolds are promising starting points for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. The diverse mechanisms of action, including tubulin polymerization inhibition and modulation of inflammatory pathways, offer multiple avenues for therapeutic intervention. Further research focusing on head-to-head comparisons and detailed structure-activity relationship studies will be crucial in identifying the most potent and selective candidates for clinical development. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers in this exciting field.
A Comparative Performance Analysis of 2-Methylindoline-Based Catalysts Against Other N-Heterocyclic Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ligand Selection in Asymmetric Synthesis The development of efficient and selective catalysts is a cornerstone of modern synthetic ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ligand Selection in Asymmetric Synthesis
The development of efficient and selective catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy. N-heterocyclic ligands form a versatile and crucial class of components in many catalytic systems. This guide provides a detailed comparison of the performance of catalysts based on the 2-methylindoline scaffold against those employing other common N-heterocyclic ligands. The data presented herein is drawn from peer-reviewed studies to aid researchers in making informed decisions for their catalytic applications. This analysis focuses on the well-studied iridium-catalyzed asymmetric allylic alkylation, a key carbon-carbon bond-forming reaction.
The iridium-catalyzed asymmetric allylic alkylation of (E)-cinnamyl acetate (B1210297) with dimethyl malonate serves as a benchmark reaction to evaluate the performance of various N-heterocyclic phosphoramidite (B1245037) ligands. The key metrics for comparison are the enantiomeric excess (ee%), the yield of the desired branched product, and the reaction time.
In the following comparative study, a phosphoramidite ligand derived from 2-methyl-1,2,3,4-tetrahydroquinoline, a close structural analog of 2-methylindoline, was benchmarked against ligands derived from other N-heterocyclic and aliphatic amines. The structural similarity, particularly the presence of the chiral benzylic amine moiety, allows for a relevant performance comparison.
Quantitative Performance Data
Ligand Structure
N-Heterocyclic Core
Time (h)
Yield (%)
ee (%)
L1
2-Methyl-1,2,3,4-tetrahydroquinoline
0.5
>99
96
L2
Indoline
1
>99
94
L3
Pyrrolidine
1
>99
94
L4
Piperidine
1
>99
94
L5
Morpholine
2
>99
93
L6
N-Methylaniline
1
>99
94
Data sourced from a comparative kinetic study of phosphoramidite ligands in iridium-catalyzed allylic substitution.[1]
The data clearly indicates that the catalyst bearing the 2-methyl-1,2,3,4-tetrahydroquinoline-based ligand (L1 ) exhibits exceptional activity, achieving a near-quantitative yield and high enantioselectivity in a significantly shorter reaction time compared to other N-heterocyclic and aliphatic amine-derived ligands.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of catalytic performance. The following is a representative experimental protocol for the iridium-catalyzed asymmetric allylic alkylation discussed above.
General Procedure for the Iridium-Catalyzed Asymmetric Allylic Alkylation:
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (2.0 mol%) and the respective phosphoramidite ligand (4.0 mol%) are placed in a Schlenk tube. Anhydrous and degassed solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst.
Reaction Setup: To the catalyst solution, the allylic substrate (e.g., (E)-cinnamyl acetate, 1.0 equiv) is added.
Nucleophile Addition: A solution of the nucleophile (e.g., dimethyl malonate, 1.2 equiv) and a base (e.g., NaH, 1.2 equiv) in the reaction solvent, pre-stirred for 10 minutes, is then added dropwise to the reaction mixture.
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 20 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Analysis: The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Process
To further elucidate the relationships and workflows in asymmetric catalysis, the following diagrams are provided.
Caption: A simplified catalytic cycle for the iridium-catalyzed asymmetric allylic alkylation.
Caption: A general workflow for the synthesis of phosphoramidite ligands.
Spectroscopic Fingerprints: A Comparative Guide to the Analysis of 2-Methylindoline Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomeric molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise identification of isomeric molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative analysis of the spectroscopic properties of 2-methylindoline and its positional isomers, offering a valuable resource for their unambiguous differentiation.
This publication details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-methylindoline and its isomers. By presenting this data in a comparative format, this guide aims to facilitate the rapid and accurate identification of these compounds in a laboratory setting. Detailed experimental protocols are provided to ensure the reproducibility of the presented data.
Comparative Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between the isomers of 2-methylindoline. The chemical shifts (δ) of the protons, particularly the methyl group and the protons on the pyrrolidine (B122466) and benzene (B151609) rings, are unique to each isomer.
Compound
Methyl Group (δ, ppm)
Aromatic Protons (δ, ppm)
Aliphatic Protons (CH, CH₂, δ, ppm)
Solvent
2-Methylindoline
~1.2 (d)
~6.5 - 7.1 (m)
~2.7-3.5 (m)
CDCl₃
1-Methylindoline
~2.7 (s)
~6.5 - 7.2 (m)
~2.9 (t), ~3.3 (t)
CDCl₃
5-Methylindoline
~2.2 (s)
~6.7 - 7.0 (m)
~2.9 (t), ~3.5 (t)
CDCl₃
7-Methylindoline
~2.1 (s)
~6.8 - 7.0 (m)
~3.0 (t), ~3.6 (t)
CDCl₃
Note: Data for 3-, 4-, and 6-methylindoline (B1340719) is not consistently available in literature and requires further experimental determination.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information for isomer differentiation, with the chemical shift of the methyl carbon and the carbons of the indoline (B122111) core being characteristic for each isomer.
Compound
Methyl Carbon (δ, ppm)
Aromatic Carbons (δ, ppm)
Aliphatic Carbons (CH, CH₂, δ, ppm)
Solvent
2-Methylindoline
~22
~118 - 152
~35, ~58
CDCl₃
1-Methylindoline
~35
~108 - 153
~29, ~57
CDCl₃
5-Methylindoline
~21
~109 - 151
~30, ~58
CDCl₃
7-Methylindoline
~18
~117 - 152
~30, ~58
CDCl₃
Note: Data for 3-, 4-, and 6-methylindoline is not consistently available in literature and requires further experimental determination.
Infrared (IR) Spectroscopy
The IR spectra of methylindoline isomers are characterized by N-H stretching vibrations (for isomers with a secondary amine), C-H stretching of the methyl and aliphatic protons, and aromatic C=C stretching bands. The position of the methyl group can cause subtle shifts in these frequencies.
Note: Comprehensive and directly comparable IR data for all isomers is limited. The values presented are characteristic absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all isomers have the same nominal molecular weight (133 g/mol ), their fragmentation patterns upon electron ionization can differ, aiding in their identification.
The following are generalized experimental protocols for the spectroscopic techniques discussed. For optimal results, method validation and optimization for the specific instrument and sample are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the methylindoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small drop of the liquid methylindoline isomer or a small amount of the solid powder directly onto the ATR crystal.
Ensure good contact between the sample and the crystal.
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the methylindoline isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable.
GC Conditions:
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 200.
Data Analysis: Identify the peak corresponding to the methylindoline isomer in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualization of Analytical Workflows
To effectively differentiate between 2-methylindoline isomers, a logical workflow combining the strengths of different spectroscopic techniques is essential.
Caption: Workflow for the identification of 2-methylindoline isomers.
This workflow illustrates a systematic approach to isomer identification. GC-MS provides initial separation and molecular weight information. NMR spectroscopy offers detailed structural insights, while FTIR confirms the presence of key functional groups. The combined data is then compared against reference spectra for definitive identification.
Caption: Logical relationship of spectroscopic techniques for isomer analysis.
This diagram highlights the complementary nature of the different spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application is crucial for the confident differentiation of isomers.
A Researcher's Guide to Purity Assessment of Synthesized 2-Methylindoline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-Methylindoline, a key intermediate in the production of various pharmaceuticals.[1][2] We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most appropriate analytical methodologies.
Introduction to 2-Methylindoline and the Imperative of Purity
2-Methylindoline (C₉H₁₁N, CAS No. 6872-06-6) is a heterocyclic aromatic amine that serves as a vital building block in the synthesis of a range of molecules, including the diuretic drug Indapamide.[3][4][5] The synthetic routes to 2-Methylindoline can introduce various impurities, such as unreacted starting materials, byproducts, and over-reduced or oxidized species. The presence of these impurities can significantly impact the yield, reactivity, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API). Therefore, robust and accurate purity assessment is paramount.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach utilizing both chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of 2-Methylindoline. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial structural and quantitative information.
Data Summary
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of 2-Methylindoline.
Technique
Principle
Information Provided
Advantages
Limitations
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection.
Quantitative purity (area %), identification of volatile impurities.
High resolution for volatile compounds, definitive identification of impurities through mass spectra.
Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a mobile and stationary phase.
Quantitative purity (area %), detection of non-volatile impurities.
Versatile for a wide range of compounds, high quantitative accuracy.
Peak co-elution can be an issue, requires reference standards for definitive identification.
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Structural confirmation, identification and quantification of impurities.
Provides detailed structural information, can be used for absolute quantification (qNMR).
Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the separation and identification of volatile impurities in 2-Methylindoline. A patent for the preparation of 2-methylindoline reported achieving a purity of 99.81% as determined by gas chromatography.[6]
Instrumentation:
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp to 280 °C at 10 °C/min.
Hold at 280 °C for 5 minutes.
Injection Volume: 1 µL (splitless injection).
MS Conditions (if applicable):
Ion Source Temperature: 230 °C.
Mass Scan Range: 40-450 amu.
Sample Preparation:
Prepare a 1 mg/mL solution of the synthesized 2-Methylindoline in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
For quantitative analysis, prepare a series of calibration standards of a certified 2-Methylindoline reference standard.
Data Analysis:
The purity is calculated based on the area percentage of the 2-Methylindoline peak relative to the total area of all peaks in the chromatogram. For MS detection, the identity of the main peak and any impurities can be confirmed by comparing their mass spectra to reference libraries (e.g., NIST).[7]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile technique for assessing the purity of 2-Methylindoline and is particularly useful for identifying non-volatile impurities.
Instrumentation:
HPLC system with a UV detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).
Start with 20% acetonitrile, increasing to 80% over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a 1 mg/mL solution of the synthesized 2-Methylindoline in the initial mobile phase composition.
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is determined by the area percentage of the main peak. Comparison of the retention time with a reference standard can confirm the identity of 2-Methylindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the synthesized 2-Methylindoline and for identifying and quantifying impurities that have distinct NMR signals.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.
Data Analysis:
Compare the obtained spectra with reference spectra for 2-Methylindoline.[8]
The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR spectrum can be used to determine the relative molar ratio of 2-Methylindoline to any impurities.
Identification of Potential Impurities
The nature of impurities in synthesized 2-Methylindoline is highly dependent on the synthetic route employed. A common method for synthesizing 2-Methylindoline is the catalytic hydrogenation of 2-methylindole.[9]
Potential Impurities from the Hydrogenation of 2-Methylindole:
2-Methylindole: Unreacted starting material.
2-Methyldecahydroindole: Over-reduced byproduct.
The following table provides key analytical data for 2-Methylindoline and its potential impurities.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 2-Methylindoline.
Purity assessment workflow for 2-Methylindoline.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of the analytical techniques and the decision-making process based on the obtained data.
Decision workflow for purity analysis.
Conclusion
A combination of chromatographic and spectroscopic methods provides a robust and comprehensive approach to assessing the purity of synthesized 2-Methylindoline. GC-MS is ideal for volatile impurities, while HPLC is effective for a broader range of compounds. NMR spectroscopy is indispensable for structural confirmation and can provide quantitative information. By employing the detailed protocols and workflows outlined in this guide, researchers can confidently determine the purity of their synthesized 2-Methylindoline, ensuring the quality and integrity of their research and development activities.
Comparative Cross-Reactivity Analysis of 2-Methylindoline Derivatives
A Guide for Researchers in Drug Discovery and Development This guide provides a comparative analysis of the cross-reactivity of a series of 2-methylindoline derivatives. The objective is to offer researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the cross-reactivity of a series of 2-methylindoline derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the inhibitory activities of these compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). The data presented herein, including quantitative inhibitory concentrations and detailed experimental protocols, serves as a valuable resource for understanding the selectivity profiles of these potential therapeutic agents.
Introduction to 2-Methylindoline Derivatives and Cross-Reactivity
2-Methylindoline is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. As with any drug development candidate, understanding the potential for off-target effects is crucial for predicting clinical efficacy and safety. Cross-reactivity studies, which assess the interaction of a compound with a range of biological targets, are therefore an indispensable component of the preclinical evaluation process. This guide focuses on a series of 2-methylindole (B41428) analogs and their inhibitory potential against two key cholinesterases (AChE and BChE) and a major detoxification enzyme (GST).
Quantitative Analysis of Inhibitory Activity
The inhibitory activities of a series of synthesized 2-methylindole analogs were evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
Note: The data indicates that analogs 4b and 4i show the most potent inhibition against AChE, while 4a and 4b are the most potent against BChE.[2] Analog 4i also demonstrates the strongest inhibition of GST among the tested compounds.[2]
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to enable reproducibility and further investigation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of cholinesterases.[3]
Materials:
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
A Comparative Guide to the Synthesis of 2-Methylindoline: An Evaluation of Modern and Classical Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methylindoline, a crucial building block in various pharmaceutical agents, is no exception.
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methylindoline, a crucial building block in various pharmaceutical agents, is no exception. This guide provides a comprehensive benchmark of new and established synthetic methods for 2-Methylindoline, offering a direct comparison of their performance based on experimental data. Detailed protocols for key methods are provided to facilitate replication and adaptation in a laboratory setting.
Performance Benchmark of 2-Methylindoline Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, reaction conditions, atom economy, and the availability of starting materials. The following table summarizes the quantitative performance of prominent methods for the synthesis of 2-Methylindoline, providing a clear comparison for informed decision-making.
In a suitable pressure reactor, combine 198 g (1 mol) of 2-chloro-β-methyl nitrostyrene, 30 g of Raney Nickel catalyst, 15 g (0.15 mol) of cuprous chloride, 70 g (0.5 mol) of potassium carbonate, and 600 g of water.
Pressurize the reactor with hydrogen to 40 kg.
Heat the reaction mixture to 110 °C and maintain for 6 hours with stirring.
After the reaction is complete, cool the reactor to room temperature.
Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Perform reduced pressure distillation on the filtrate and collect the fraction at 85-89 °C/5 mmHg to obtain 2-methylindoline.
Method 2: Catalytic Hydrogenation of 2-Methylindole
This method is a common and effective way to produce 2-methylindoline from its corresponding indole. High selectivity can be achieved with the appropriate choice of catalyst and conditions.[2]
In a high-pressure reactor, dissolve 2-methylindole in a 50:50 (v/v) mixture of ethanol and water.
Add 5% Pt/C catalyst and 1.2 equivalents of p-toluenesulfonic acid.
Pressurize the reactor with hydrogen to 40 bar.
Heat the reaction mixture to 60 °C with stirring.
Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
Upon completion, cool the reactor, release the pressure, and filter the catalyst.
The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.
Method 3 (Two-Step): Synthesis of 2-Methylindole via Cyclization of Acetyl-o-toluidine and Subsequent Reduction
This classical approach involves the synthesis of the 2-methylindole precursor followed by its reduction. This method can achieve high yields for the initial indole synthesis.
Part A: Synthesis of 2-MethylindoleMaterials:
Acetyl-o-toluidine (100 g)
Finely divided sodium amide (64 g)
Dry ether (approx. 50 ml)
95% Ethanol (50 ml)
Water (250 ml)
Procedure:
In a 1-liter Claisen flask, mix 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine.
Add approximately 50 ml of dry ether and sweep the apparatus with dry nitrogen.
Heat the flask in a metal bath, raising the temperature to 240-260 °C over 30 minutes, and maintain for 10 minutes.
Cool the flask and successively add 50 ml of 95% ethanol and 250 ml of warm water.
Extract the cooled reaction mixture with two 200 ml portions of ether.
Combine the ether extracts, filter, and concentrate to about 125 ml.
Distill the concentrated solution to obtain 2-methylindole (boiling point 119-126 °C / 3-4 mm).
Part B: Reduction to 2-Methylindoline
The 2-methylindole obtained from Part A can be reduced to 2-methylindoline using the catalytic hydrogenation protocol described in Method 2 .
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between these synthetic approaches, the following diagrams are provided.
Caption: General workflow of 2-Methylindoline synthesis methods.
Caption: Key steps in the Reductive Cyclization synthesis.
Caption: Two-step synthesis of 2-Methylindoline via an indole intermediate.
A Comparative Cost-Benefit Analysis of 2-Methylindoline Production Methodologies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the primary industrial and laboratory-scale production methods for 2-Methylindoline, a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary industrial and laboratory-scale production methods for 2-Methylindoline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into a cost-benefit analysis of two prominent synthetic routes: the catalytic hydrogenation of 2-methylindole (B41428) and the reductive cyclization of 2-chloro-β-methyl nitrostyrene (B7858105). This analysis is supported by experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in informed decision-making for your research and development needs.
At a Glance: Comparative Analysis
The selection of a production method for 2-Methylindoline is a critical decision influenced by factors such as raw material cost, catalyst efficiency, energy consumption, and waste management. Below is a summary of the key quantitative metrics for the two primary synthetic routes.
Parameter
Method 1: Catalytic Hydrogenation of 2-Methylindole
Method 2: Reductive Cyclization of 2-Chloro-β-methyl nitrostyrene
Starting Material Cost
2-Methylindole: ~$272/kg
2-Chloro-β-methyl nitrostyrene: ~$201/25g
Catalyst
Platinum on Carbon (Pt/C), Iridium on Zeolite, Raney Nickel
Atom economical, potentially high turnover frequency with noble metal catalysts.[3][4]
Utilizes readily available starting materials.
Key Disadvantages
High cost of noble metal catalysts, high pressure requirements.
Use of copper salts, generation of inorganic waste.
Energy Consumption
High due to high-pressure hydrogenation. Hydrogenation is exothermic, which can partially offset heating requirements.[5]
Moderate to high due to heating and pressurization.
Waste Stream
Catalyst for recovery/disposal, solvent.
Spent catalyst, copper salts, inorganic salts from neutralization.
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Methylindole
This method involves the direct reduction of the pyrrole (B145914) ring of 2-methylindole. A notable example is the hydrogenation in an acidic ionic liquid, which has been reported to give high yields and selectivity.[1]
In a 0.5 L high-pressure reactor, charge 2-methylindole, (3-sulfonic acid propyl) triethyl ammonium hydrosulfate, and the 10% Pd/C catalyst.
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
Pressurize the reactor to 50 kg with hydrogen.
Heat the reaction mixture to 50°C and maintain for 5 hours with stirring.
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
Add 200 ml of water to the reaction mixture and neutralize to a pH of 9-10 with 30% sodium hydroxide solution.
Stir the mixture for 30 minutes, then filter to separate the catalyst.
Extract the aqueous layer with toluene.
The ionic liquid can be recovered from the aqueous layer by neutralization with sulfuric acid and concentration.
The toluene extract is subjected to reduced pressure distillation, collecting the fraction at 85-89°C/5mmHg to obtain 2-methylindoline.[1]
Method 2: Reductive Cyclization of 2-Chloro-β-methyl nitrostyrene
This method involves the reduction of a nitro group and subsequent intramolecular cyclization to form the indoline (B122111) ring.[2]
Materials:
2-chloro-β-methyl nitrostyrene (198 g, 1 mole)
Raney Nickel catalyst (30-50 g)
Cuprous chloride (15-35 g)
Sodium carbonate or potassium carbonate (0.47-0.6 mol)
Water (500-600 g)
Hydrogen gas
Toluene
Procedure:
In a high-pressure autoclave, combine 2-chloro-β-methyl nitrostyrene, Raney Nickel catalyst, cuprous chloride, sodium carbonate, and water.
Seal the autoclave and purge with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen to 25-40 kg.
Heat the reaction mixture to 100-120°C and maintain for 5-8 hours with vigorous stirring.
Upon completion of the reaction (monitored by a suitable analytical technique), cool the autoclave to room temperature and vent the excess hydrogen.
Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.
Filter the mixture to recover the catalyst.
Separate the organic layer from the aqueous layer.
The organic layer is then subjected to distillation under reduced pressure, collecting the fraction at 85-89°C/5mmHg to yield 2-methylindoline.[2]
Production Pathway Visualizations
To better understand the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Reaction pathways for the synthesis of 2-Methylindoline.
Caption: Comparative experimental workflows for 2-Methylindoline production.
Concluding Remarks
Both the catalytic hydrogenation of 2-methylindole and the reductive cyclization of 2-chloro-β-methyl nitrostyrene offer viable pathways to 2-Methylindoline with high yields and purity. The choice between these methods will largely depend on the specific economic and logistical constraints of the intended application.
Catalytic Hydrogenation is a more direct route, and with the use of highly active catalysts, it can be very efficient. However, the initial investment in precious metal catalysts can be substantial. The use of acidic ionic liquids presents a promising avenue for improving selectivity and simplifying catalyst recovery, although the cost and handling of these solvents must be considered.
Reductive Cyclization utilizes starting materials that can be synthesized from readily available precursors. The use of Raney Nickel as a catalyst is more cost-effective than noble metals. However, the process generates a more complex waste stream containing copper and inorganic salts, which requires appropriate disposal procedures and associated costs.
For researchers and developers, a thorough techno-economic analysis, considering local pricing for raw materials, energy, and waste disposal, is recommended before scaling up any production process. The experimental protocols and comparative data provided in this guide serve as a foundational resource for such an evaluation.
A Comparative DFT Guide to 2-Methylindoline and its Analogs: Structural and Electronic Insights
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structural and electronic properties of 2-Methylindoline and related indole (B1671886)/indoline (B122111)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and electronic properties of 2-Methylindoline and related indole (B1671886)/indoline (B122111) compounds based on Density Functional Theory (DFT) studies. By examining the computed properties of these molecules, researchers can gain valuable insights into their reactivity, stability, and spectroscopic characteristics, which are crucial for applications in medicinal chemistry and materials science. This document summarizes key quantitative data from various computational studies, outlines a typical experimental protocol for such calculations, and uses visualizations to clarify relationships and workflows.
Comparative Analysis of Molecular Properties
The following tables summarize key computational data for indole, 2-methylindole (B41428), and by extension, provide a predictive framework for understanding 2-Methylindoline. Direct comparative DFT data for 2-Methylindoline is sparse in the literature; therefore, data from its aromatic counterpart, 2-methylindole, and the parent indole and indoline structures are used to establish trends.
Table 1: Comparison of Key Geometric Parameters from DFT Calculations
Note: Values for 2-Methylindoline are estimations based on standard sp³ hybridization and are not from direct DFT calculations found in the searched literature.
Table 2: Comparison of Electronic Properties from DFT Calculations
Note: The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Indole
Note: DFT calculations of vibrational frequencies often show excellent agreement with experimental data, though scaling factors are sometimes applied to improve the correlation.
Experimental and Computational Protocols
The data presented in this guide are derived from Density Functional Theory (DFT) calculations, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
General Computational Protocol for DFT Analysis:
Molecular Structure Creation: The initial 3D structure of the molecule of interest (e.g., 2-Methylindoline) is built using molecular modeling software.
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The optimization process is complete when the forces on the atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken charge distribution.
Data Analysis: The calculated data is analyzed to understand the molecule's structural parameters (bond lengths, bond angles), electronic distribution, reactivity, and spectroscopic signatures.
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between the studied compounds and the typical workflow of a DFT analysis.
Caption: Structural relationships between indole, 2-methylindole, indoline, and 2-methylindoline.
Caption: A typical workflow for DFT analysis of molecular properties.
Conclusion
This comparative guide highlights the utility of Density Functional Theory in elucidating the structural and electronic properties of 2-Methylindoline and its analogs. While direct computational data for 2-Methylindoline is limited, the analysis of related compounds like indole and 2-methylindole provides a strong foundation for predicting its behavior. The presented data and protocols offer a valuable resource for researchers in drug discovery and materials science, enabling a deeper understanding of this important class of heterocyclic compounds. The provided visualizations aim to clarify the relationships between these molecules and the standard computational workflow, facilitating further research in this area.
evaluation of different catalysts for 2-Methylindoline synthesis
For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-methylindoline, a crucial heterocyclic motif in medicinal chemistry and materials science, has been approached through various catalytic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methylindoline, a crucial heterocyclic motif in medicinal chemistry and materials science, has been approached through various catalytic strategies. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of 2-methylindoline synthesis. Below is a summary of quantitative data for different catalytic approaches.
*TOF (Turnover Frequency) was reported as the highest among the tested catalysts, but a specific value was not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for two distinct synthetic routes to 2-methylindoline.
Protocol 1: Reductive Cyclization of 2-Chloro-β-methyl nitrostyrene using Raney Nickel
This protocol is adapted from a patented procedure for the synthesis of 2-methylindoline.[1]
A reaction vessel is charged with 198 g of 2-chloro-β-methyl nitrostyrene, 30 g of Raney nickel catalyst, 15 g of cuprous chloride, 70 g of potassium carbonate, and 600 g of water.
The vessel is pressurized with hydrogen to 40 kg.
The reaction mixture is heated to 110 °C and maintained for 6 hours.
After the reaction is complete, the vessel is cooled, and 400 ml of toluene is added to the reaction solution.
The mixture is stirred for 30 minutes, followed by filtration to recover the catalyst.
The organic phase is separated and subjected to reduced pressure distillation.
The fraction collected at 85-89 °C / 5 mmHg is the target product, 2-methylindoline.
This method resulted in a 92% yield with a purity of 99.63% as determined by gas chromatography.[1]
Protocol 2: Enantioselective Synthesis via Palladium-Catalyzed C-H Activation/Cyclization
This generalized protocol is based on the enantioselective synthesis of 2-methylindolines from 2-halo N-isopropyl anilides.[2]
Materials:
2-halo N-isopropyl anilide
Palladium catalyst precursor
Chiral diphosphine ligand
Base
Anhydrous solvent
Procedure:
In an inert atmosphere (e.g., a glovebox), a reaction vessel is charged with the palladium catalyst and the chiral diphosphine ligand in an anhydrous solvent.
The base is added to the mixture.
A solution of the 2-halo N-isopropyl anilide in the anhydrous solvent is then added.
The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC or GC).
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
This approach has been reported to yield 2-methylindolines with good enantiomeric excess, up to 93% ee.[2]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and analysis of 2-methylindoline.
Caption: General experimental workflow for 2-methylindoline synthesis.
Signaling Pathways and Logical Relationships
The synthesis of 2-methylindoline can be broadly categorized into two main logical pathways: the hydrogenation of a pre-formed indole (B1671886) ring system or the reductive cyclization of a linear precursor.
2-Methylindoline: A Comparative Guide to Synthesis and Applications
2-Methylindoline, a heterocyclic amine, serves as a pivotal structural motif and a versatile building block in the realms of pharmaceutical sciences and organic synthesis. Its rigid, three-dimensional framework has made...
Author: BenchChem Technical Support Team. Date: December 2025
2-Methylindoline, a heterocyclic amine, serves as a pivotal structural motif and a versatile building block in the realms of pharmaceutical sciences and organic synthesis. Its rigid, three-dimensional framework has made it a privileged scaffold in the design of novel therapeutic agents, while its reactivity lends itself to the construction of complex molecular architectures. This guide provides a comparative overview of the synthetic routes to 2-Methylindoline and its diverse applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Synthesis of 2-Methylindoline: A Comparative Analysis
The most prevalent method for the synthesis of 2-Methylindoline is the catalytic hydrogenation of 2-methylindole (B41428). However, other methods have also been developed, offering alternative starting materials and reaction conditions.
Comparison of Synthetic Methodologies
The following table summarizes and compares various methods for the synthesis of 2-Methylindoline, highlighting key parameters such as catalyst, solvent, temperature, pressure, yield, and purity.
Experimental Protocols for 2-Methylindoline Synthesis
Method 1: Catalytic Hydrogenation of 2-Methylindole
Procedure based on hydrogenation over Ru/Al2O3: In a 300 ml Parr autoclave equipped with a gas entrainment stirrer, a solution of 10 g of 2-methylindole in 150 ml of cyclohexane is charged along with 1 g of 5 wt. % Ru/Al2O3 catalyst. After sealing, the reactor is flushed three times with argon to remove air and then flushed three times with hydrogen. The reaction temperature is raised to 140 °C, and the hydrogen pressure is adjusted to 5 MPa and kept constant throughout the reaction. After three hours, the autoclave is cooled to room temperature, the hydrogen pressure is released, and the autoclave is flushed with argon. The solvent is removed using a rotary evaporator to yield 2-methylindoline.
Method 2: Reductive Cyclization of 2-chloro-β-methyl nitrostyrene
Procedure: In a suitable reaction vessel, 198 g (1 mol) of 2-chloro-β-methyl nitrostyrene, 50 g of Raney nickel catalyst, 30 g (0.3 mol) of cuprous chloride, 64 g (0.6 mol) of sodium carbonate, and 600 g of water are combined. The reaction is carried out under a hydrogen pressure of 40 kg at 100 °C for 8 hours. After the reaction is complete, the mixture is cooled, and 400 ml of toluene is added. The mixture is stirred for 30 minutes, and the catalyst is filtered off and recovered. The product is obtained by reduced pressure distillation, collecting the fractions at 85-89 °C/5 mmHg. This method yields 120 g (90%) of 2-methylindoline with a purity of 99.81% as determined by gas chromatography.
Synthetic Workflow for 2-Methylindoline
General synthetic pathways to 2-Methylindoline.
Applications of 2-Methylindoline
The 2-methylindoline scaffold is a key component in a variety of biologically active molecules and functional materials.
2-Methylindoline is a crucial intermediate in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension. The synthesis typically involves the N-amination of 2-methylindoline followed by condensation with a substituted benzoic acid derivative.
Experimental Protocol: Synthesis of 1-Amino-2-methylindoline
Procedure: 140 g of 2-methylindoline is dissolved in 1 liter of methanol. Approximately 95 ml of concentrated hydrochloric acid is added, and the solution is cooled to 15°C. A 25% aqueous solution of sodium nitrite (B80452) (73 g) is then added dropwise at 5°-10°C. The pH of the solution is adjusted to about 7.5 with sodium bicarbonate, and 156 g of zinc dust is added. While maintaining the temperature at about 5°C, a solution of 264 g of ammonium (B1175870) carbonate in 1 liter of water is added over approximately 1.5 hours. The mixture is stirred at 5-10°C, then warmed to 40°C, and filtered. The residue is washed with toluene. The filtrate and washes are combined, and the aqueous layer is separated. The toluene is removed from the organic layer in vacuo, and the residue is recrystallized from heptane (B126788) to yield 1-amino-2-methylindoline.
Experimental Protocol: Synthesis of Indapamide
Procedure: In a 1000 mL reaction flask, add 300 mL of ethyl acetate, 14.8 g (0.1 mol) of N-amino-2-methylindoline, 23.6 g (0.1 mol) of 4-chloro-3-sulfamoylbenzoic acid, and 11.4 g (0.1 mol) of chlorinated 1,3-dimethyl-2-chloroimidazoline. Stir the mixture at 15°C for 30 minutes, then add 10.1 g (0.1 mol) of triethylamine dropwise. The reaction is then allowed to proceed at room temperature for 12 hours. After the reaction, 60 mL of water is added, and the crude indapamide is filtered and dried. Recrystallization from isopropanol-water yields 32.7 g (89.4%) of a white crystalline product with an HPLC purity of 99.67%.
Workflow for Indapamide Synthesis
Workflow for the synthesis of Indapamide.
2. Anticancer Agents
The indoline scaffold is present in numerous compounds investigated for their anticancer properties. Novel 3-methylindoline (B1585221) derivatives have been designed and synthesized as inhibitors of EZH2 (enhancer of zeste homologue 2), a histone methyltransferase implicated in several cancers. Partial saturation of an indole (B1671886) to an indoline in these compounds led to nanomolar activity against EZH2 and improved solubility and metabolic stability.
EZH2 Inhibition Signaling Pathway
Simplified pathway of EZH2 inhibition.
3. Other Therapeutic Applications
Derivatives of 2-Methylindoline have been investigated for a range of other therapeutic applications, including:
Antimicrobial Agents: The indoline scaffold is a useful nucleus for novel antibacterial compounds, with some derivatives showing activity against methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Agents: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing in vivo anti-inflammatory efficacy.
Central Nervous System (CNS) Agents: 2-Methylindoline is a reactant for the preparation of norepinephrine (B1679862) reuptake inhibitors and dopamine (B1211576) D2/D4 receptor antagonists.
Other Industrial Applications
Beyond pharmaceuticals, 2-Methylindoline is utilized in:
Dyes and Pigments: It serves as a precursor for the synthesis of various dyes.
Agrochemicals: The indoline structure is incorporated into certain pesticides and herbicides.
Asymmetric Synthesis of 2-Methylindoline
The synthesis of enantiomerically pure 2-methylindoline is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer.
Comparison of Asymmetric Synthesis Methods
Method
Catalyst/Reagent
Chiral Ligand/Auxiliary
Enantiomeric Excess (ee)
Reference
Pd-Catalyzed C-H Activation/Cyclization
Palladium source
Chiral diphosphines
up to 93%
Kinetic Resolution of 2-Arylindolines
n-Butyllithium
(-)-Sparteine
High (for recovered SM and product)
Experimental Protocol: Enantioselective Synthesis via Pd-Catalyzed C-H Activation
General Procedure: A mixture of the 2-halo N-isopropyl anilide substrate, a palladium catalyst, and a commercially available chiral diphosphine ligand are reacted in a suitable solvent under specific temperature and time conditions to yield the enantioenriched 2-methylindoline. The exact conditions and choice of ligand are crucial for achieving high enantioselectivity.
Logical Workflow for Asymmetric Synthesis
Asymmetric synthesis via C-H activation.
Safety & Regulatory Compliance
Safety
Proper Disposal of 2-Methylindoline: A Procedural Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methylindoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operat...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of 2-Methylindoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of researchers, scientists, and drug development professionals. Adherence to these procedural, step-by-step instructions is vital for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 2-Methylindoline with appropriate care in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment (PPE) should be worn:
Eye Protection: Safety glasses with side shields or goggles.[1]
Hand Protection: Chemical-resistant gloves. It is important to inspect gloves before use and observe the permeability and breakthrough time instructions provided by the supplier.[1]
Body Protection: A lab coat and other protective clothing to prevent skin contact.[1]
Respiratory Protection: For operations where mist or vapors may be generated, use a type ABEK (EN14387) respirator filter or equivalent.[2]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][3][4]
Quantitative Data for 2-Methylindoline
For quick reference, the following table summarizes key quantitative data for 2-Methylindoline.
Step-by-Step Disposal Protocol for 2-Methylindoline
The primary directive for the disposal of 2-Methylindoline is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1]
1. Waste Segregation and Collection:
Collect all waste 2-Methylindoline, including expired, unused, or contaminated product, in a dedicated hazardous waste container.
The container must be made of a compatible material and have a secure, sealable lid.
2. Labeling:
Clearly label the hazardous waste container with the following information:
The words "Hazardous Waste."
The full chemical name: "2-Methylindoline."
The CAS Number: 6872-06-6.
A clear indication of the associated hazards (e.g., "Combustible," "Toxic," "Harmful to Aquatic Life").[1]
3. Storage:
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area away from heat, sparks, and flame.[4]
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents and strong acids.[1][3][4]
4. Disposal:
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[1]
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
5. Empty Containers:
Original containers of 2-Methylindoline must be triple-rinsed with a suitable solvent.
The rinsate from this process is considered hazardous and must be collected and added to the designated hazardous waste container.[6]
After triple-rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policy.
Spill Management
In the event of a 2-Methylindoline spill, follow these procedures to mitigate exposure and environmental contamination.
For Minor Spills:
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Absorb: Soak up the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][7]
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid actions that could generate dust or aerosols.[7]
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be collected and disposed of as hazardous waste.
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Methylindoline.
Caption: Workflow for the safe disposal of 2-Methylindoline waste.
Essential Safety and Operational Guide for Handling 2-Methylindoline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methylindoline. It includes detailed procedural guidance on personal p...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methylindoline. It includes detailed procedural guidance on personal protective equipment, operational plans, and disposal.
Personal Protective Equipment (PPE)
When handling 2-Methylindoline, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is outlined below.
Eye and Face Protection:
Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
In situations with a potential for splashing, a face shield should be worn in addition to chemical goggles.[4][5]
Skin Protection:
Wear appropriate protective gloves to prevent skin exposure.[1][6] It is important to inspect gloves for any damage before use.[6]
Wear appropriate protective clothing to prevent skin exposure.[1][2] For jobs with a high potential for skin contact, disposable coveralls may be suitable.
Respiratory Protection:
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][7]
For situations where concentrations may exceed the protection factor of a cartridge respirator, a supplied-air respirator is required.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for 2-Methylindoline.